molecular formula C20H34 B1241233 Atisane

Atisane

Cat. No.: B1241233
M. Wt: 274.5 g/mol
InChI Key: UCOPQLQDVYQSTF-UQZPWQSVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atisane is a natural product belonging to the ent-atisane diterpenoid class, a group of over 150 members with diverse and complex structures that share a curious history in which the synthesis of the archetypal member preceded its isolation from natural sources . In research, these compounds are recognized for their valuable bioactivities. Studies on various diterpenoids, including those from the this compound class, have shown promising antiviral activities against viruses such as HIV-1 . Beyond pharmacology, this compound serves as a well-established conifer biomarker in geochemical studies, and its presence in rock records and oils is used to support a significant terrigenous input of organic matter, indicating a terrigenous or deltaic depositional setting . This compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and is not for use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

(1S,4S,9S,10S,12R,13R)-5,5,9,13-tetramethyltetracyclo[10.2.2.01,10.04,9]hexadecane

InChI

InChI=1S/C20H34/c1-14-13-20-10-6-15(14)12-17(20)19(4)9-5-8-18(2,3)16(19)7-11-20/h14-17H,5-13H2,1-4H3/t14-,15-,16+,17-,19+,20+/m1/s1

InChI Key

UCOPQLQDVYQSTF-UQZPWQSVSA-N

SMILES

CC1CC23CCC1CC2C4(CCCC(C4CC3)(C)C)C

Isomeric SMILES

C[C@@H]1C[C@@]23CC[C@@H]1C[C@@H]2[C@]4(CCCC([C@@H]4CC3)(C)C)C

Canonical SMILES

CC1CC23CCC1CC2C4(CCCC(C4CC3)(C)C)C

Origin of Product

United States

Foundational & Exploratory

Atisine-Type Diterpenoid Alkaloids: A Technical Guide to Natural Sources, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of atisine-type C20-diterpenoid alkaloids, a significant class of natural products. It details their primary botanical origins, presents quantitative data on their occurrence, outlines common experimental protocols for their isolation and characterization, and provides visual summaries of their distribution and extraction workflows. These compounds are of considerable interest due to their complex chemical structures, diverse biological activities, and role as biosynthetic precursors to other diterpenoid alkaloids.[1][2]

Natural Sources and Distribution

Atisine-type diterpenoid alkaloids are predominantly found within two families of the plant kingdom: Ranunculaceae (Buttercup family) and Rosaceae (Rose family).[1][3] To date, over 87 distinct atisine-type alkaloids have been identified from five genera across these two families.[1][3][4]

  • Ranunculaceae Family : This family is a major source of these alkaloids, with key genera including:

    • Aconitum : A well-known genus in traditional medicine, many Aconitum species produce atisine-type alkaloids.[5] Aconitum heterophyllum, the only non-toxic species of the genus, is a notable source of atisine (B3415921).[6] Other species like A. coreanum, A. gymnandrum, and A. tanguticum also show significant accumulation.[7][8]

    • Delphinium : This genus is another rich source, with 33 atisine-type alkaloids having been isolated from it.[1][3] Delphinium staphisagria is particularly noteworthy for producing several complex bis-diterpenoid alkaloids containing an atisine unit.[1][3]

    • Consolida : A smaller number of atisine-type alkaloids, around eight, have been reported from this genus.[1][3]

    • Thalictrum : Only a single atisine-type diterpenoid alkaloid has been isolated from this genus to date.[1][3]

  • Rosaceae Family : Within this family, the primary source is:

    • Spiraea : This genus is considered the most abundant source of atisine-type alkaloids, with Spiraea japonica being a particularly prolific producer.[1][3][9]

While the vast majority of these alkaloids are confined to the families mentioned above, atisine itself has also been reported in the root of Annona squamosa (Family: Annonaceae).[10] The most widely distributed individual compound is atisine, which has been isolated from 26 different species, followed by ajaconine, found in 16 species, primarily within the Aconitum and Delphinium genera.[1][11]

G cluster_families Plant Families cluster_genera Genera cluster_examples Examples Ranunculaceae Ranunculaceae Aconitum Aconitum Ranunculaceae->Aconitum Delphinium Delphinium Ranunculaceae->Delphinium Consolida Consolida Ranunculaceae->Consolida Thalictrum Thalictrum Ranunculaceae->Thalictrum Rosaceae Rosaceae Spiraea Spiraea Rosaceae->Spiraea A. heterophyllum A. heterophyllum Aconitum->A. heterophyllum D. staphisagria D. staphisagria Delphinium->D. staphisagria S. japonica S. japonica Spiraea->S. japonica

Caption: Taxonomic distribution of atisine-type alkaloids.

Quantitative Data on Alkaloid Content

The concentration of atisine-type alkaloids can vary significantly between species and even within different tissues of the same plant. The following table summarizes available quantitative data from selected studies.

Plant SpeciesPlant Part / ConditionAlkaloid NameYield / ConcentrationReference
Aconitum coreanumRoots (from crude extract)Atisine21.14 mg/g of crude extract[7][12]
Aconitum gymnandrumRoot-derived cell lineAtisine264.82 µg/g[8]
Aconitum gymnandrumSterile seedling rootsAtisine595.79 µg/g[8]
Aconitum heterophyllumRootsAtisineMajor alkaloid constituent[6]
Aconitum tanguticumNot specifiedAtisineHigh relative content[8]
Spiraea japonicaNot specifiedSpiramine C/DMain constituent DAs[9]

Experimental Protocols: Isolation and Characterization

The isolation and purification of atisine-type diterpenoid alkaloids from complex plant matrices require multi-step procedures. Advanced chromatographic techniques are essential for obtaining high-purity compounds for structural elucidation and bioactivity screening.

A. General Extraction Procedure

  • Drying and Pulverization : The collected plant material (e.g., roots, whole herbs) is air-dried or oven-dried at a low temperature (40-60°C) to prevent degradation of thermolabile compounds and then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered material is typically extracted exhaustively with a polar solvent like methanol (B129727) or ethanol, often using a Soxhlet apparatus or maceration at room temperature.

  • Acid-Base Partitioning : The crude extract is concentrated under reduced pressure. The residue is then subjected to acid-base partitioning. It is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar solvent (e.g., petroleum ether, ethyl acetate) to remove neutral and weakly acidic compounds. Subsequently, the pH of the aqueous layer is raised with a base (e.g., NH4OH) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform (B151607) or ethyl acetate. This process yields a crude alkaloid fraction.

B. Preparative Isolation via pH-Zone-Refining Counter-Current Chromatography (CCC)

pH-zone-refining CCC is a highly efficient liquid-liquid chromatography technique for separating ionizable compounds like alkaloids on a preparative scale.[2] The following protocol is based on a successful separation of alkaloids from Aconitum coreanum.[7][12]

  • Instrumentation : A high-performance or high-speed counter-current chromatograph.

  • Two-Phase Solvent System : A common system consists of petroleum ether–ethyl acetate–methanol–water (e.g., in a 5:5:1:9 v/v/v/v ratio).[7][12] The phases are thoroughly mixed and allowed to separate before use.

  • Stationary and Mobile Phases : The upper organic phase is typically used as the stationary phase, and the lower aqueous phase serves as the mobile phase.

  • Sample and Retainer/Eluted Agents :

    • Retainer : A base (e.g., 10 mM triethylamine) is added to the stationary phase to keep the alkaloids in their free-base, more hydrophobic form, thus retaining them in the organic stationary phase.[7][12]

    • Eluter : An acid (e.g., 10 mM hydrochloric acid) is added to the mobile phase.[7][12]

  • Operation :

    • The CCC column is first filled entirely with the stationary phase (upper phase + triethylamine).

    • The crude alkaloid extract, dissolved in a small volume of the stationary phase, is injected into the column.

    • The mobile phase (lower phase + HCl) is then pumped through the column at a specific flow rate while the apparatus is rotating at high speed (e.g., 800-900 rpm).

    • As the acidic mobile phase moves through the column, it creates a pH gradient. The alkaloids are protonated and partition into the mobile phase, eluting from the column in distinct "zones" according to their pKa values and partition coefficients.

    • Fractions are collected and analyzed by HPLC or TLC to identify and pool those containing pure compounds.

C. Structural Elucidation

The identity and structure of the isolated alkaloids are confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (e.g., TOF-MS, Orbitrap MS) is used to determine the exact molecular weight and elemental formula.[7][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC, NOESY) experiments are performed to elucidate the complete chemical structure, including stereochemistry.[7][13]

G cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_iso Isolation & Purification cluster_analysis Analysis & Elucidation Plant Plant Material (e.g., Roots) Powder Drying & Grinding Plant->Powder Solvent Solvent Extraction (e.g., Methanol) Powder->Solvent Crude Crude Extract Solvent->Crude Partition Acid-Base Partitioning Crude->Partition Alkaloid_Fraction Crude Alkaloid Fraction Partition->Alkaloid_Fraction CCC pH-Zone-Refining CCC Alkaloid_Fraction->CCC Fractions Collect Fractions CCC->Fractions HPLC Purity Check (HPLC) Fractions->HPLC Pure Pure Alkaloid HPLC->Pure Spectroscopy Structure Elucidation (NMR, MS) Pure->Spectroscopy Final Identified Compound Spectroscopy->Final

Caption: General workflow for the isolation of atisine-type alkaloids.

References

The intricate Pathway of ent-Atisane Diterpenoid Biosynthesis from GGPP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Atisane diterpenoids represent a structurally diverse class of natural products with a characteristic tetracyclic skeleton. They are notable not only for their own potential biological activities but also as crucial biosynthetic precursors to a wide array of complex diterpenoid alkaloids, including atisine (B3415921) and other related compounds with significant pharmacological properties. This technical guide provides an in-depth exploration of the biosynthesis of ent-atisane diterpenoids, commencing from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). It will detail the enzymatic cascade, present available quantitative data, outline experimental methodologies for studying this pathway, and provide visual representations of the core processes.

The Biosynthetic Pathway from GGPP to ent-Atisane

The biosynthesis of ent-atisane diterpenoids is a multi-step enzymatic process that begins with the cyclization of the linear C20 isoprenoid precursor, GGPP. This pathway is conserved across various plant species, particularly in genera known for producing diterpenoid alkaloids, such as Aconitum, Delphinium, and Spiraea.[1]

The core pathway can be summarized in two key stages:

  • Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis is initiated by the protonation-dependent cyclization of GGPP, catalyzed by the enzyme ent-copalyl diphosphate synthase (ent-CPS). This class II diterpene cyclase facilitates the formation of the bicyclic intermediate, ent-CPP. This step represents a critical branch point in diterpenoid metabolism, as ent-CPP is a precursor to a vast array of other diterpenoids, including the gibberellin plant hormones.

  • Formation of the ent-Atisane Skeleton: The bicyclic ent-CPP then undergoes a second cyclization, catalyzed by a class I diterpene synthase known as ent-atisane synthase. This enzyme belongs to the kaurene synthase-like (KSL) family and facilitates a complex series of rearrangements to form the characteristic tetracyclic ent-atisane skeleton.

Following the formation of the core ent-atisane scaffold, further structural diversity is achieved through the action of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s). These enzymes introduce oxidative modifications at various positions on the skeleton, leading to a wide range of functionalized ent-atisane diterpenoids.

Key Enzymes and Their Characteristics

Geranylgeranyl Pyrophosphate Synthase (GGPPS)

While not exclusively part of the ent-atisane pathway, GGPPS is responsible for synthesizing the GGPP precursor from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are derived from the methylerythritol phosphate (B84403) (MEP) and/or mevalonate (B85504) (MVA) pathways.[1]

ent-Copalyl Diphosphate Synthase (ent-CPS)

ent-CPS is a crucial enzyme that commits GGPP to the diterpenoid pathway leading to ent-atisanes. The functional characterization of ent-CPS from various plant species has been reported.

Quantitative Data for ent-Copalyl Diphosphate Synthase

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)Vmax (pmol/h/µg protein)Optimal pHDivalent Cation Requirement
Ricinus communisGGPP0.4 ± 0.10.03-7.0Mg²⁺
Arabidopsis thalianaGGPP0.6 ± 0.10.05-7.0Mg²⁺
Zea mays (An2)GGPP0.5-1207.2Mg²⁺

Note: The data presented here is for ent-CPS from various sources and serves as a reference for the initial step of the pathway.

ent-Atisane Synthase

Quantitative Data for the Related Enzyme ent-Kaurene (B36324) Synthase B

Enzyme SourceSubstrateKm (µM)Optimal pHDivalent Cation Requirement
Cucurbita maximaent-CPP0.356.8 - 7.5Mg²⁺, Mn²⁺, Co²⁺

Disclaimer: This data is for ent-kaurene synthase B and is provided as a proxy due to the lack of available data for ent-atisane synthase. The kinetic parameters of ent-atisane synthase may differ.

Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are a superfamily of heme-containing enzymes that play a critical role in the downstream modification of the ent-atisane skeleton. They are responsible for the hydroxylation and other oxidative reactions that lead to the vast diversity of diterpenoid alkaloids. The specific CYP450s involved in the biosynthesis of atisine and other related alkaloids are still under investigation, but they are predicted to be crucial for the key oxidative steps that prepare the molecule for subsequent amination and cyclization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of ent-atisane biosynthesis.

Heterologous Expression and Purification of Diterpene Synthases

Objective: To produce and purify recombinant ent-CPS and ent-atisane synthase for in vitro characterization.

Methodology:

  • Gene Cloning: The coding sequences for the desired diterpene synthases are amplified from a cDNA library of the source organism (e.g., Aconitum sp.) and cloned into an appropriate expression vector, such as pET28a(+) for E. coli or pYES2 for yeast. The vector typically includes an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression:

    • E. coli : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature (e.g., 16-25°C) and for a defined period.

    • Yeast (Saccharomyces cerevisiae) : The expression plasmid is transformed into a suitable yeast strain (e.g., INVSc1). Expression is induced by transferring the culture to a medium containing galactose.

  • Protein Purification:

    • Cells are harvested by centrifugation and lysed by sonication or French press in a suitable lysis buffer.

    • The crude lysate is clarified by centrifugation.

    • The supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • The recombinant protein is eluted with a buffer containing a high concentration of imidazole.

    • The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays for Diterpene Synthases

Objective: To determine the enzymatic activity and characterize the products of ent-CPS and ent-atisane synthase.

Methodology:

  • Reaction Setup:

    • A typical reaction mixture contains the purified enzyme, the substrate (GGPP for ent-CPS; ent-CPP for ent-atisane synthase), a suitable buffer (e.g., HEPES or Tris-HCl at the optimal pH), and the required divalent cations (e.g., MgCl₂).

    • The reaction is initiated by the addition of the enzyme or substrate.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

  • Product Extraction:

    • The reaction is stopped, often by the addition of a strong base or by freezing.

    • The diterpene products are typically dephosphorylated using a phosphatase (e.g., alkaline phosphatase) to improve their volatility for GC-MS analysis.

    • The dephosphorylated products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

GC-MS Analysis of ent-Atisane Diterpenoids

Objective: To identify and quantify the ent-atisane diterpenoids produced in enzyme assays or extracted from plant material.

Methodology:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature, which is then held for a few minutes. A typical program might be: 50°C for 2 min, then ramp at 10°C/min to 300°C, and hold for 5 min.

    • Injector: Splitless injection is often used for trace analysis.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: A suitable mass range is scanned (e.g., m/z 40-500).

  • Data Analysis:

    • The retention times and mass spectra of the products are compared with those of authentic standards (if available) or with published mass spectral libraries for identification.

    • Quantification can be performed by integrating the peak areas and comparing them to a standard curve of a known compound.

Visualizing the Biosynthetic and Experimental Workflows

Biosynthesis of ent-Atisane Diterpenoids from GGPP

ent_Atisane_Biosynthesis cluster_upstream Upstream Pathway cluster_diterpene_synthesis Diterpene Synthesis cluster_downstream Downstream Modification IPP Isopentenyl Pyrophosphate (IPP) GGPPS GGPPS IPP->GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPS ent_CPS GGPP->ent_CPS ent-CPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) ent_Atisane_Synthase ent_Atisane_Synthase ent_CPP->ent_Atisane_Synthase ent-Atisane Synthase ent_Atisane ent-Atisane Skeleton CYP450s CYP450s ent_this compound->CYP450s CYP450s Functionalized_Atisanes Functionalized ent-Atisane Diterpenoids Amination Amination Functionalized_Atisanes->Amination Amination & Further Modifications Atisine Atisine GGPPS->GGPP

Caption: Biosynthetic pathway of ent-atisane diterpenoids from GGPP.

Experimental Workflow for Diterpene Synthase Characterization

Experimental_Workflow start Start: Candidate Gene Identification cloning Gene Cloning into Expression Vector start->cloning expression Heterologous Expression (E. coli or Yeast) cloning->expression purification Protein Purification (Affinity Chromatography) expression->purification assay In Vitro Enzyme Assay purification->assay extraction Product Extraction & Derivatization assay->extraction analysis GC-MS Analysis extraction->analysis identification Product Identification & Quantification analysis->identification kinetics Enzyme Kinetic Analysis (Km, kcat, Vmax) identification->kinetics end End: Enzyme Characterization kinetics->end

Caption: General workflow for diterpene synthase characterization.

Metabolic Engineering for ent-Atisane Production

The heterologous production of diterpenoids in microbial hosts like E. coli and Saccharomyces cerevisiae is an emerging field with significant potential for the sustainable production of valuable natural products. While specific high-yield production of ent-atisane diterpenoids has not been extensively reported, studies on the related ent-kaurene have demonstrated the feasibility of these approaches.

Strategies for Enhancing Production:

  • Pathway Engineering: Overexpression of the key biosynthetic genes (ent-CPS and ent-atisane synthase) and the upstream GGPPS.

  • Host Engineering: Optimizing the supply of the precursors IPP and DMAPP by engineering the native MEP or MVA pathways in the microbial host.

  • Fermentation Optimization: Fine-tuning fermentation conditions such as temperature, pH, and nutrient feed to maximize product yield.

Reported Yields for a Related Diterpene (ent-kaurene) in Engineered E. coli

Engineering StrategyTiter (mg/L)
Co-expression of GGPPS, ent-CPS, and ent-KS~25
Optimization of fermentation conditionsUp to 50

Note: These yields are for ent-kaurene and serve as an indication of the potential for ent-atisane production through similar metabolic engineering strategies.

Conclusion and Future Perspectives

The biosynthesis of ent-atisane diterpenoids from GGPP is a fascinating and important pathway that leads to a diverse array of natural products with significant biological potential. While the key enzymatic steps have been elucidated, further research is needed to fully characterize the enzymes involved, particularly ent-atisane synthase and the downstream CYP450s. The development of robust metabolic engineering platforms for the production of ent-atisane diterpenoids will be crucial for unlocking their full potential in drug discovery and development. Future work should focus on the detailed kinetic characterization of ent-atisane synthase, the identification and characterization of the specific CYP450s involved in atisine biosynthesis, and the optimization of microbial production platforms to achieve industrially relevant yields. This will undoubtedly pave the way for the sustainable production of these valuable compounds and their derivatives.

References

The Biological Frontier of Atisine-Type Natural Products: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atisine-type diterpenoid alkaloids, a significant class of natural products primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera, are emerging as a compelling frontier in drug discovery.[1] Characterized by a core pentacyclic atisane skeleton, these C20-diterpenoid alkaloids serve as crucial biosynthetic precursors to a wide array of other structurally complex diterpenoid alkaloids.[1][2] Beyond their biosynthetic significance, atisine-type compounds exhibit a broad spectrum of biological activities, including promising antitumor, anti-inflammatory, analgesic, antiarrhythmic, and antiparasitic effects, making them attractive scaffolds for the development of novel therapeutics.[3][4]

This technical guide provides an in-depth overview of the biological activities of atisine-type natural products, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Biological Data

The biological efficacy of atisine-type alkaloids has been quantified in numerous studies. The following tables summarize the cytotoxic activities of representative compounds against various human cancer cell lines, providing key data points such as IC50 values for comparative analysis.

CompoundCancer Cell LineIC50 (µM)Reference
HonatisineMCF-7 (Breast)3.16
Delphatisine CA549 (Lung)2.36
Trichodelphinine AA549 (Lung)12.0[5]
Trichodelphinine BA549 (Lung)25.3[5]
Trichodelphinine CA549 (Lung)52.8[5]
Trichodelphinine DA549 (Lung)33.7[5]
Trichodelphinine EA549 (Lung)41.2[5]
CompoundCancer Cell LineIC50 (µM)Reference
LipomesaconitineKB (Cervical)9.9[6]
LipomesaconitineA549 (Lung)17.2[6]
LipomesaconitineMDA-MB-231 (Breast)21.5[6]
LipomesaconitineMCF-7 (Breast)19.8[6]
LipomesaconitineKB-VIN (Cervical, MDR)18.9[6]
LipoaconitineA549 (Lung)13.7[6]
LipoaconitineMDA-MB-231 (Breast)20.3[6]
LipoaconitineMCF-7 (Breast)18.5[6]
LipoaconitineKB (Cervical)15.6[6]
LipoaconitineKB-VIN (Cervical, MDR)19.1[6]
LipojesaconitineA549 (Lung)6.0[6]
LipojesaconitineMDA-MB-231 (Breast)7.3[6]
LipojesaconitineMCF-7 (Breast)6.8[6]
LipojesaconitineKB (Cervical)6.5[6]
LipojesaconitineKB-VIN (Cervical, MDR)18.6[6]

Key Signaling Pathways

The biological effects of atisine-type alkaloids are mediated through the modulation of several critical signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of new therapeutic agents.

One of the key mechanisms underlying the antitumor activity of these compounds is the induction of apoptosis.[7] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, involving the regulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspase-3.[4][7]

Atisine-type Alkaloid Atisine-type Alkaloid Bax Bax Atisine-type Alkaloid->Bax Upregulates Bcl-2 Bcl-2 Atisine-type Alkaloid->Bcl-2 Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Bcl-2->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 1: Bax/Bcl-2/Caspase-3 Apoptosis Pathway

The anti-inflammatory properties of some atisine-type alkaloids are attributed to their ability to modulate the Nrf2/HO-1 and MAPK/NF-κB signaling pathways.[3] These pathways are central to the cellular response to oxidative stress and inflammation.

cluster_nrf2 Nrf2/HO-1 Pathway cluster_mapk MAPK/NF-κB Pathway Atisine-type Alkaloid_Nrf2 Atisine-type Alkaloid Nrf2 Nuclear Translocation Nrf2 Nuclear Translocation Atisine-type Alkaloid_Nrf2->Nrf2 Nuclear Translocation HO-1 Expression HO-1 Expression Nrf2 Nuclear Translocation->HO-1 Expression Reduced ROS Accumulation Reduced ROS Accumulation HO-1 Expression->Reduced ROS Accumulation Anti-inflammatory Effect_Nrf2 Anti-inflammatory Effect Reduced ROS Accumulation->Anti-inflammatory Effect_Nrf2 Atisine-type Alkaloid_MAPK Atisine-type Alkaloid p-p38 p-p38 Atisine-type Alkaloid_MAPK->p-p38 p-ERK p-ERK Atisine-type Alkaloid_MAPK->p-ERK p-JNK p-JNK Atisine-type Alkaloid_MAPK->p-JNK NF-κB (p65) Phosphorylation NF-κB (p65) Phosphorylation Atisine-type Alkaloid_MAPK->NF-κB (p65) Phosphorylation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production p-p38->Pro-inflammatory Cytokine Production p-ERK->Pro-inflammatory Cytokine Production p-JNK->Pro-inflammatory Cytokine Production NF-κB (p65) Phosphorylation->Pro-inflammatory Cytokine Production Anti-inflammatory Effect_MAPK Anti-inflammatory Effect Pro-inflammatory Cytokine Production->Anti-inflammatory Effect_MAPK Inhibition of

Figure 2: Anti-inflammatory Signaling Pathways

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of natural products. This section provides detailed methodologies for key in vitro and in vivo assays commonly employed to assess the biological activities of atisine-type alkaloids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with Atisine-type Alkaloid (various concentrations) Treat with Atisine-type Alkaloid (various concentrations) Incubate (24h)->Treat with Atisine-type Alkaloid (various concentrations) Incubate (48-72h) Incubate (48-72h) Treat with Atisine-type Alkaloid (various concentrations)->Incubate (48-72h) Add MTT solution (0.5 mg/mL) Add MTT solution (0.5 mg/mL) Incubate (48-72h)->Add MTT solution (0.5 mg/mL) Incubate (4h) Incubate (4h) Add MTT solution (0.5 mg/mL)->Incubate (4h) Add Solubilization Solution (e.g., DMSO) Add Solubilization Solution (e.g., DMSO) Incubate (4h)->Add Solubilization Solution (e.g., DMSO) Incubate (overnight or until crystals dissolve) Incubate (overnight or until crystals dissolve) Add Solubilization Solution (e.g., DMSO)->Incubate (overnight or until crystals dissolve) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Incubate (overnight or until crystals dissolve)->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50 End End Calculate IC50->End

Figure 3: MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the atisine-type alkaloid in culture medium. Replace the medium in each well with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This widely used model assesses the peripheral analgesic activity of a compound by measuring the reduction in the number of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid in mice.[5]

Protocol:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment. Fast the animals for 12-18 hours before the test, with free access to water.

  • Compound Administration: Administer the atisine-type alkaloid or vehicle control (e.g., saline with a small percentage of Tween 80) orally or intraperitoneally. A positive control group receiving a known analgesic (e.g., indomethacin) should also be included.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6-1% acetic acid solution intraperitoneally (10 mL/kg body weight) to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model of acute inflammation used to evaluate the anti-inflammatory properties of compounds.[10][11]

Protocol:

  • Animal Acclimatization and Baseline Measurement: Acclimate rats or mice to the experimental conditions. Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the atisine-type alkaloid, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specified pre-treatment period (e.g., 1 hour), induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group at each time point compared to the vehicle control group. The percentage of inhibition is calculated as: % Inhibition = [(Mean paw volume increase in control group - Mean paw volume increase in treated group) / Mean paw volume increase in control group] x 100.

Conclusion

Atisine-type natural products represent a rich and diverse source of bioactive molecules with significant potential for the development of new drugs. Their wide range of pharmacological activities, coupled with their unique chemical structures, provides a fertile ground for further investigation. The quantitative data, signaling pathway insights, and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the therapeutic potential of this fascinating class of compounds. Further structure-activity relationship studies and preclinical development are warranted to translate the promise of atisine-type alkaloids into tangible clinical benefits.

References

Atisane Diterpenes: A Deep Dive into Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Atisane diterpenes, a class of complex polycyclic natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. With a characteristic tetracyclic or pentacyclic core structure, these compounds have been isolated from various plant species and have demonstrated promising therapeutic potential, particularly in the realms of oncology and immunology. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound diterpenes, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Antitumor Activity: A Multi-pronged Approach

The most extensively studied bioactivity of this compound diterpenes is their ability to inhibit the proliferation of cancer cells. Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

A fundamental mechanism by which this compound diterpenes exert their anticancer effects is through the induction of apoptosis. Several studies have elucidated the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.

One notable example is the atisine-type diterpenoid alkaloid brunonianine B , which has been shown to induce apoptosis in human ovarian cancer (Skov-3) cells.[1] The process is initiated by a reduction in the mitochondrial membrane potential, a key event in the early stages of apoptosis.[1] This is followed by the modulation of the Bcl-2 family of proteins, specifically an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1]

Similarly, other this compound derivatives have been observed to induce apoptosis in various cancer cell lines, including human colon cancer (SW620), lung adenocarcinoma (A549), and promyelocytic leukemia (HL-60) cells.[2] The induction of apoptosis is often confirmed through techniques such as Annexin V/PI staining and flow cytometry, which identify apoptotic cells based on changes in the plasma membrane.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound diterpenes can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. The specific phase of the cell cycle that is targeted can vary depending on the compound and the cancer cell type.

For instance, brunonianine B has been demonstrated to arrest the Skov-3 cell cycle in the G2/M phase.[1] In contrast, graveospene A , another this compound diterpene, was found to impede A549 lung cancer cells at the G0/G1 stage of the cell cycle.[2] This cell cycle arrest is often a precursor to apoptosis. The analysis of cell cycle distribution is typically performed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide.

Inhibition of Pro-Survival Signaling Pathways

This compound diterpenes have also been shown to interfere with key signaling pathways that are crucial for cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in many types of cancer. Some this compound diterpenoids have been found to significantly inhibit this pathway in colon cancer cells (SW620), contributing to their antitumor effects.[2][3] Theoretical studies have also suggested that this compound diterpenes may exert their anticancer activity through the inhibition of the Akt/IKK/NF-kappa B signaling cascade and the activation of the serine/threonine phosphatase PP2A.[3]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of various this compound diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity. The table below summarizes the IC50 values for selected this compound diterpenes.

CompoundCancer Cell LineIC50 (µM)Reference
Brunonianine BCaco-2Comparable to positive control[1]
Brunonianine BSkov-3Stronger than positive control[1]
Brunonianine CCaco-2Comparable to positive control[1]
Phorneroid HA5494.1[2]
Phorneroid HHL-604.0[2]
Graveospene AA5491.9[2]
Graveospene AHepG24.6[2]
Spiramine Derivatives (S1, S2)HL-60, SMMC-7721, A-549, MCF-7, SW-480More potent than positive controls[1]

Anti-inflammatory and Other Bioactivities

Beyond their anticancer properties, this compound diterpenes exhibit a spectrum of other biological activities, including anti-inflammatory, analgesic, and antiarrhythmic effects.[1][4] The anti-inflammatory mechanism of some this compound diterpenes involves the inhibition of key inflammatory mediators. For instance, certain compounds have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory enzymes and cytokines.[5] This is often achieved through the modulation of signaling pathways such as the MAPK and NF-κB pathways.[4][5]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound diterpenes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound diterpene for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the this compound diterpene at the desired concentration and time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspase-3, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound diterpenes.

Atisane_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Diterpene MMP Reduced Mitochondrial Membrane Potential This compound->MMP Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Caspase3 Activated Caspase-3 MMP->Caspase3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound diterpenes.

Atisane_Cell_Cycle_Arrest cluster_cycle Cell Cycle Progression This compound This compound Diterpene Arrest_G0G1 G0/G1 Arrest This compound->Arrest_G0G1 e.g., Graveospene A Arrest_G2M G2/M Arrest This compound->Arrest_G2M e.g., Brunonianine B G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest_G0G1->G1 Arrest_G2M->G2

Caption: Cell cycle arrest induced by this compound diterpenes.

Atisane_PI3K_Akt_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway This compound This compound Diterpene PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound diterpenes.

Conclusion

This compound diterpenes represent a promising class of natural products with significant potential for the development of novel therapeutic agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways in cancer cells highlights their potential as anticancer drug leads. Furthermore, their anti-inflammatory and other biological activities warrant further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating molecules. Further studies focusing on the identification of specific molecular targets and in vivo efficacy are crucial next steps in translating the promise of this compound diterpenes into clinical applications.

References

The Discovery and Enduring Complexity of Atisine Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine-type diterpenoid alkaloids are a fascinating and structurally diverse class of natural products that have captivated chemists and pharmacologists for over a century. Characterized by a complex pentacyclic C20-diterpenoid skeleton, these compounds are primarily found in plant genera such as Aconitum, Delphinium, and Spiraea. The journey of atisine (B3415921) alkaloids, from their initial discovery in the late 19th century to the ongoing exploration of their biological activities, offers a rich history of advancements in natural product chemistry, structural elucidation, and drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, structural features, biosynthesis, and experimental analysis of atisine alkaloids, tailored for researchers, scientists, and professionals in drug development.

A Journey Through Time: The Discovery and History of Atisine Alkaloids

The story of atisine alkaloids begins in 1896 with the isolation of the eponymous compound, atisine, from the roots of Aconitum heterophyllum.[1] This plant, known in traditional medicine, was the first source of this new class of C20-diterpenoid alkaloids. Following this initial discovery, the field of atisine alkaloid chemistry gradually expanded, with the isolation and characterization of numerous analogues from various plant species.[1] A significant milestone in the history of these compounds was the successful total synthesis of atisine, a complex undertaking that showcased the power of synthetic organic chemistry.

Today, approximately 87 naturally occurring atisine-type diterpenoid alkaloids and 11 related bis-diterpenoid alkaloids have been reported, highlighting the rich chemical diversity within this family.[1][2] The ongoing discovery of new atisine-type structures, some with unprecedented rearranged skeletons, continues to fuel interest in their chemical and biological properties.[2]

Historical_Timeline_of_Atisine_Alkaloid_Discovery 1896 1896 1900s_early Early 20th Century 1896->1900s_early Isolation of Atisine from Aconitum heterophyllum 1950s_1960s Mid-20th Century 1900s_early->1950s_1960s Isolation of more atisine-type alkaloids 1970s_present Late 20th Century to Present 1950s_1960s->1970s_present Structural elucidation using modern spectroscopic techniques (NMR, MS, X-ray) and first total synthesis Future Future 1970s_present->Future Discovery of over 87 atisine alkaloids, exploration of biosynthetic pathways and diverse biological activities

A brief timeline of key milestones in atisine alkaloid research.

The Architectural Intricacy: Structure and Classification

Atisine-type alkaloids are defined by their rigid pentacyclic C20-diterpenoid core. The fundamental structure consists of four six-membered rings (A, B, C, and D) and a nitrogen-containing E-ring. The stereochemistry of the ring fusions is a conserved feature, with A/B and E/F rings being cis-fused, while the A/E and B/C rings are trans-fused. X-ray crystallographic studies have confirmed that the A and B rings typically adopt a chair conformation, while the C and D rings are in a boat conformation.[2]

The diversity within the atisine alkaloid family arises from variations in the substituents on the core skeleton and modifications of the nitrogen-containing ring system. Based on the nature of the nitrogen atom and surrounding functionalities, atisine-type alkaloids can be broadly classified into several subtypes:

  • Amine Subtype: These are the simplest atisine alkaloids, possessing a secondary or tertiary amine.

  • N,O-Mixed Acetal Subtype: This is the most numerous group, characterized by the formation of an N,O-acetal, often involving an oxazolidine (B1195125) ring.

  • Amide/Lactam Subtype: These alkaloids feature an amide or lactam functionality within the nitrogen-containing ring system.

  • Rearranged Subtype: Some atisine alkaloids possess unique, rearranged carbon skeletons.[2]

  • Bis-diterpenoid Alkaloids: A smaller group of compounds where two diterpenoid alkaloid units, at least one of which is an atisine-type, are linked together.[2]

Biosynthesis: Nature's Synthetic Strategy

The biosynthesis of atisine-type diterpenoid alkaloids is a complex process that is believed to originate from the C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[3] The biosynthetic pathway involves several key stages:

  • Formation of GGPP: GGPP is synthesized through the mevalonate (B85504) (MVA) and/or the non-mevalonate (MEP) pathways.[3]

  • Diterpene Skeleton Formation: GGPP is cyclized to form the tetracyclic diterpene intermediate, ent-atisane.[3]

  • Amination: The nitrogen atom is incorporated into the diterpene skeleton, with L-serine being a likely nitrogen source.[4]

The co-existence of ent-atisane-type diterpenoids and atisine-type alkaloids in the same plant species provides strong evidence for this proposed biosynthetic pathway.[2]

Atisine_Biosynthesis_Pathway MVA Mevalonate Pathway GGPP Geranylgeranyl Diphosphate (GGPP) MVA->GGPP MEP Non-mevalonate Pathway MEP->GGPP ent_Atisane ent-Atisane Diterpene GGPP->ent_this compound Cyclization Atisine_Alkaloids Atisine-type Alkaloids ent_this compound->Atisine_Alkaloids Amination L_Serine L-Serine (Nitrogen Source) L_Serine->Atisine_Alkaloids

A simplified overview of the atisine alkaloid biosynthetic pathway.

Quantitative Data of Representative Atisine Alkaloids

The following tables summarize key quantitative data for a selection of atisine alkaloids. This data is crucial for identification, characterization, and comparison of these compounds.

Table 1: Physicochemical Properties of Selected Atisine Alkaloids

AlkaloidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation ([α]D)Plant Source
AtisineC22H33NO2343.5057-60-48° (c 1.0, EtOH)Aconitum heterophyllum
DihydroatisineC22H35NO2345.52158-160-35° (c 0.5, CHCl3)Aconitum heterophyllum
IsoatisineC22H33NO2343.50154-156-28° (c 1.0, EtOH)Aconitum heterophyllum
HetisineC20H27NO3329.43253-256+15° (c 1.0, CHCl3)Aconitum heterophyllum
AjaconineC22H33NO3359.50165-167-123° (c 1.0, EtOH)Delphinium ajacis

Table 2: Selected ¹H and ¹³C NMR Spectral Data for Atisine (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
138.91.55 (m)
218.91.65 (m)
341.91.40 (m)
433.5-
556.52.10 (d, 6.0)
626.51.90 (m)
745.11.80 (m)
844.1-
949.91.25 (m)
1037.9-
1125.51.70 (m)
1235.12.05 (m)
1346.12.25 (m)
1459.12.60 (m)
1577.14.10 (br s)
16157.1-
17108.14.85 (s), 5.05 (s)
1828.10.85 (s)
1958.13.30 (d, 12.0), 2.50 (d, 12.0)
2060.13.10 (s)
2163.13.60 (m)
2272.14.20 (m)

Table 3: Cytotoxicity of Selected Atisine-type Alkaloids (IC₅₀ in µM)

AlkaloidA549 (Lung)Caco-2 (Colon)H460 (Lung)Skov-3 (Ovarian)MCF-7 (Breast)Reference
Honatisine----3.16[2]
Delphatisine C2.36----[2]
Brunonianine A>5015.525.4>50-[2]
Brunonianine B>503.1419.62.20-[2]
Brunonianine C>502.4128.36.88-[2]

Experimental Protocols: From Plant to Pure Compound

The isolation and characterization of atisine alkaloids require a systematic approach involving extraction, fractionation, purification, and structural elucidation.

General Experimental Workflow

Experimental_Workflow Start Plant Material (e.g., Aconitum heterophyllum roots) Extraction Extraction with Organic Solvents (e.g., Methanol, Ethanol) Start->Extraction Fractionation Acid-Base Partitioning to Separate Alkaloids Extraction->Fractionation Purification Column Chromatography (Silica Gel, Alumina) Fractionation->Purification Pure_Compound Isolated Atisine Alkaloid Purification->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation Quantification Quantification (UHPLC-DAD) Pure_Compound->Quantification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Structural_Elucidation->NMR MS Mass Spectrometry (ESI-MS, HRMS) Structural_Elucidation->MS Xray X-ray Crystallography Structural_Elucidation->Xray

A generalized workflow for the isolation and characterization of atisine alkaloids.
Detailed Methodologies

5.2.1. Extraction and Fractionation of Atisine Alkaloids from Aconitum heterophyllum

  • Plant Material Preparation: Dried and powdered roots of Aconitum heterophyllum (5 kg) are used as the starting material.[5]

  • Initial Extraction: The powdered material is exhaustively extracted at room temperature with n-hexane (3 x 8 L) to remove non-polar compounds, followed by extraction with 80% ethanol (B145695) (3 x 10 L) to extract the alkaloids.[5]

  • Solvent Evaporation: The ethanol extract is concentrated under reduced pressure to yield a crude residue.[5]

  • Acid-Base Partitioning:

    • The residue is acidified to pH 1.5 with 0.5 N H₂SO₄.[5]

    • This acidic solution is then extracted with dichloromethane (B109758) (CH₂Cl₂) (3 x 2 L) to remove neutral and acidic compounds.[5]

    • The remaining acidic aqueous layer, containing the protonated alkaloids, is basified to pH 8-10 with 10% KOH.[5]

    • The basified solution is then extracted with CH₂Cl₂ (5 x 2 L) to yield the crude alkaloid mixture.[5]

5.2.2. Purification by Silica (B1680970) Gel Column Chromatography

  • Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry packing method with the initial eluting solvent.

  • Sample Loading: The crude alkaloid mixture is dissolved in a minimal amount of the initial eluting solvent and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common solvent system for atisine alkaloids is a gradient of n-hexane and acetone, sometimes with the addition of a small amount of diethylamine (B46881) to reduce tailing of the basic alkaloids (e.g., n-hexane-acetone-diethylamine, 9:1:10 drops per 100 ml).[5]

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compounds.

  • Further Purification: Fractions containing the target alkaloids may require further purification by repeated column chromatography or other techniques like preparative HPLC to obtain pure compounds.

5.2.3. Structural Elucidation

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the isolated alkaloids. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can provide valuable structural information. The fragmentation of atisine-type alkaloids often involves cleavages of the substituent groups and characteristic fissions of the polycyclic ring system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule, including the relative and absolute stereochemistry.[2]

5.2.4. Quantification by UHPLC-DAD

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a diode-array detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically employed.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is used.

    • Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

    • Detection: The DAD is set to monitor at the wavelength of maximum absorbance for the atisine alkaloids.

  • Method Validation: The method should be validated according to ICH guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[6]

Biological Activities and Signaling Pathways

Atisine-type diterpenoid alkaloids exhibit a wide range of biological activities, making them promising candidates for drug development.[2] Their activities include:

  • Antitumor Activity: Several atisine-type alkaloids have demonstrated significant cytotoxicity against various cancer cell lines, including lung, colon, ovarian, and breast cancer.[2]

  • Anti-inflammatory and Analgesic Effects: Some atisine alkaloids have shown potential as anti-inflammatory and analgesic agents.

  • Antiarrhythmic Activity: Certain atisine derivatives have been investigated for their antiarrhythmic properties.

  • Antiparasitic Effects: Atisine-type alkaloids have shown notable activity against various parasites.[2]

The mechanism of action for the antitumor activity of some atisine alkaloids involves the induction of apoptosis. For instance, brunonianine B has been shown to induce apoptosis in Skov-3 ovarian cancer cells via the Bax/Bcl-2/caspase-3 signaling pathway.[2] This pathway is a key regulator of programmed cell death, and its activation by atisine alkaloids highlights their potential as anticancer agents.

Apoptosis_Signaling_Pathway Atisine_Alkaloid Atisine-type Alkaloid (e.g., Brunonianine B) Bax Bax (Pro-apoptotic) Atisine_Alkaloid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Atisine_Alkaloid->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

A representative signaling pathway for atisine alkaloid-induced apoptosis.

Conclusion and Future Perspectives

The atisine alkaloids represent a structurally rich and biologically significant class of natural products. From their historical discovery to the modern-day exploration of their therapeutic potential, these compounds continue to be a source of scientific inspiration. The detailed methodologies for their isolation, characterization, and quantification, as outlined in this guide, provide a foundation for further research in this exciting field.

Future research will likely focus on:

  • Discovery of Novel Atisine Alkaloids: The exploration of new plant sources and the use of advanced analytical techniques will undoubtedly lead to the discovery of more novel atisine-type structures.

  • Total Synthesis and Analogue Development: The total synthesis of complex atisine alkaloids will remain a challenging and rewarding area of research, enabling the development of novel analogues with improved therapeutic properties.

  • Elucidation of Mechanisms of Action: Further studies are needed to fully understand the molecular mechanisms underlying the diverse biological activities of atisine alkaloids.

  • Clinical Development: With their promising pharmacological profiles, select atisine alkaloids may progress into preclinical and clinical development as new therapeutic agents.

The intricate structures and potent biological activities of atisine alkaloids ensure that they will remain a prominent area of natural product research for years to come, with the potential to yield new medicines for a variety of human diseases.

References

Atisine Derivatives: A Deep Dive into their Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atisine-type diterpenoid alkaloids, a significant class of natural products, are gaining increasing attention within the scientific community for their diverse and potent pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the pharmacological properties of atisine (B3415921) derivatives, focusing on their therapeutic potential, underlying mechanisms of action, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Pharmacological Activities

Atisine derivatives exhibit a broad spectrum of biological effects, including antitumor, anti-platelet aggregation, anti-inflammatory, analgesic, antiarrhythmic, and cholinesterase inhibitory activities.[1][2][3] Their unique and complex polycyclic structures provide a versatile scaffold for medicinal chemistry exploration, offering opportunities for the development of potent and selective therapeutic agents.[1][2]

Antitumor Properties: A Primary Focus

A significant body of research has highlighted the potent cytotoxic and antitumor activities of atisine derivatives against a range of human cancer cell lines.

Cytotoxicity Data

The in vitro cytotoxic activity of various natural and synthetic atisine derivatives has been evaluated against several human tumor cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.

CompoundCell LineIC50 (µM)Reference
Honatisine (27)MCF-7 (Breast)3.16[2]
Delphatisine C (25)A549 (Lung)2.36[2]
Brunonianine B (86)Skov-3 (Ovarian)N/A (Induces apoptosis)[3]
Derivative 14SW480 (Colorectal)N/A (Induces G0/G1 arrest)[4]
Spiramine Derivative S1MultipleSee original paper[1][2]
Spiramine Derivative S2MultipleSee original paper[1][2]
Spiramine Derivative S9MultipleSee original paper[1][2]
Spiramine Derivative S11MultipleSee original paper[1][2]
Mechanisms of Antitumor Action

The antitumor effects of atisine derivatives are mediated through various cellular and molecular mechanisms. Key signaling pathways implicated in their activity include the induction of apoptosis and cell cycle arrest.

For instance, Brunonianine B has been shown to induce apoptosis in Skov-3 ovarian cancer cells through the Bax/Bcl-2/caspase-3 signaling pathway.[3] This process is characterized by a reduction in the mitochondrial membrane potential, leading to the activation of downstream caspases and subsequent programmed cell death.

cluster_0 Brunonianine B Action Brunonianine_B Brunonianine B Bax Bax Brunonianine_B->Bax Upregulates Bcl2 Bcl-2 Brunonianine_B->Bcl2 Downregulates MMP Mitochondrial Membrane Potential Bax->MMP Decreases Bcl2->MMP Inhibits Decrease Caspase3 Caspase-3 MMP->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Brunonianine B induced apoptosis pathway in Skov-3 cells.

Another derivative, compound 14, has been observed to induce cell cycle arrest at the G0/G1 phase in SW480 colorectal cancer cells by downregulating the expression of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[4]

cluster_1 Compound 14 Action on Cell Cycle Compound_14 Compound 14 CDK4 CDK4 Compound_14->CDK4 Downregulates CDK6 CDK6 Compound_14->CDK6 Downregulates G0G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK4->G0G1_Arrest CDK6->G0G1_Arrest

Caption: Compound 14 induced G0/G1 cell cycle arrest pathway.

Anti-platelet Aggregation Activity

Certain atisine derivatives have demonstrated selective inhibitory effects on platelet aggregation. For example, spiramine Q exhibits selective anti-arachidonic acid-induced platelet aggregation activity.[1] Further studies on other derivatives have shown significant inhibition of platelet-activating factor (PAF)-induced platelet aggregation in a concentration-dependent manner.[2]

Structure-Activity Relationship: Preliminary studies suggest that the oxazolidine (B1195125) ring is a critical structural feature for the antiplatelet aggregation effect.[5] The substitution at the C-15 position also strongly influences this activity.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of atisine derivatives against various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the atisine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

cluster_2 MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C MTT Addition & Incubation B->C D Formazan Solubilization (DMSO) C->D E Absorbance Reading (570 nm) D->E F IC50 Calculation E->F

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Anti-platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of atisine derivatives on platelet aggregation induced by different agonists.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.

  • Compound Incubation: A sample of PRP is pre-incubated with the atisine derivative or vehicle control for a specific time at 37°C.

  • Agonist Addition: Platelet aggregation is then induced by adding an agonist such as arachidonic acid, adenosine (B11128) diphosphate (B83284) (ADP), or platelet-activating factor (PAF).[1]

  • Data Recording and Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of the compound is calculated by comparing the aggregation in the presence of the compound to that of the control.

Conclusion and Future Directions

Atisine derivatives represent a promising class of natural products with a wide array of pharmacological properties, particularly in the realm of oncology. The data presented in this guide underscores their potential as lead compounds for the development of novel therapeutic agents. Future research should focus on comprehensive structure-activity relationship studies to optimize their potency and selectivity, as well as in-depth investigations into their mechanisms of action to identify novel molecular targets. Furthermore, preclinical in vivo studies are warranted to evaluate the efficacy and safety of the most promising candidates.

References

Atisane-Type Compounds in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atisane-type compounds, a significant class of diterpenoids and diterpenoid alkaloids, are predominantly found in various plant species utilized in traditional medicine systems worldwide.[1][2] These compounds are characterized by a complex tetracyclic or pentacyclic carbon skeleton.[1][3] The two main subgroups are the this compound-type diterpenoids, which are hydrocarbons or their oxygenated derivatives, and the atisine-type diterpenoid alkaloids, which incorporate a nitrogen atom, biosynthetically derived from L-serine, into a heterocyclic ring system.[4] The structural diversity within this class is vast, with over 150 identified ent-atisane diterpenoids alone.[5][6]

Historically, plants containing these compounds, such as those from the genera Aconitum and Delphinium, have been used to treat a range of ailments including inflammation, pain, and parasitic infections.[1][3][4] Modern phytochemical and pharmacological research has begun to validate these traditional uses, revealing a broad spectrum of biological activities for isolated this compound-type compounds, including cytotoxic, anti-inflammatory, anti-arrhythmic, analgesic, and anti-microfouling properties.[1][7][8] This technical guide provides an in-depth overview of this compound-type compounds for researchers, scientists, and drug development professionals, summarizing the current knowledge on their sources, biological activities, and the experimental methodologies used for their study.

Sources of this compound-Type Compounds in Traditional Medicine

This compound-type compounds are primarily isolated from plants belonging to the Ranunculaceae, Rosaceae, and Euphorbiaceae families.[1] The genus Spiraea (Rosaceae) is considered one of the richest sources of atisine-type diterpenoid alkaloids, followed by Delphinium and Aconitum (Ranunculaceae).[1][2] Euphorbia and Excoecaria species (Euphorbiaceae) are known to produce this compound-type diterpenoids.[7]

Table 1: Traditional Medicinal Plants Containing this compound-Type Compounds

Plant GenusFamilyTraditional Use
AconitumRanunculaceaeAnalgesic, anti-inflammatory, anti-arrhythmic[1][3]
DelphiniumRanunculaceaeAnti-inflammatory, antiparasitic[1][9]
SpiraeaRosaceaeNot specified in the provided results
EuphorbiaEuphorbiaceaeAnti-inflammatory
ExcoecariaEuphorbiaceaeAnti-microfouling[7]

Biological Activities and Therapeutic Potential

This compound-type compounds exhibit a wide array of pharmacological activities, making them promising candidates for drug discovery and development.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of this compound-type compounds against various cancer cell lines. This activity is often attributed to the induction of apoptosis. For instance, honatisine, isolated from Delphinium honanense, showed potent cytotoxicity against the human breast cancer cell line MCF-7.[10] Similarly, spiramine derivatives have demonstrated significant inhibitory effects on the proliferation of several tumor cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer).[10] The cytotoxicity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Cytotoxic Activity of this compound-Type Compounds (IC50 values in µM)

CompoundCancer Cell LineIC50 (µM)Source Plant
HonatisineMCF-7 (Breast)3.16Delphinium honanense[10]
Delphatisine CA549 (Lung)2.36Delphinium chrysotrichum[10]
Spiramine Derivative S1HL-60 (Leukemia)1.34Spiraea sp. (derivative)[10]
Spiramine Derivative S1SMMC-7721 (Liver)1.04Spiraea sp. (derivative)[10]
Spiramine Derivative S1A-549 (Lung)2.03Spiraea sp. (derivative)[10]
Spiramine Derivative S1MCF-7 (Breast)0.67Spiraea sp. (derivative)[10]
Spiramine Derivative S1SW-480 (Colon)1.97Spiraea sp. (derivative)[10]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound-type compounds are well-documented and form the basis for the traditional use of many of the source plants.[8] The mechanism of action for this activity is often linked to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of the NF-κB signaling pathway. Diterpenoid alkaloids from Aconitum gymnandrum have shown significant inhibitory effects on NO production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[8]

Table 3: Anti-inflammatory Activity of this compound-Type Compounds

CompoundAssayIC50 (µM)Source Plant
Gymnaconitine HNO production inhibition in RAW264.7 cells10.36 ± 1.02Aconitum gymnandrum[8]
Gymnaconitine JNO production inhibition in RAW264.7 cells12.87 ± 1.11Aconitum gymnandrum[8]
Known analogue from A. gymnandrumNO production inhibition in RAW264.7 cells19.67 ± 1.29Aconitum gymnandrum[8]
Other Biological Activities

Beyond cytotoxicity and anti-inflammatory effects, this compound-type compounds have been reported to possess a range of other bioactivities:

  • Anti-arrhythmic and Analgesic Effects: Diterpenoid alkaloids from Aconitum species are known for these properties.[1][3]

  • Antiparasitic Activity: This is a notable activity of atisine-type diterpenoid alkaloids.[1][4]

  • Anti-microfouling Activity: A seco-atisane diterpenoid from Excoecaria agallocha exhibited significant activity against the adherence of Pseudomonas pseudoalcaligenes.[7]

Experimental Protocols

Isolation and Purification of this compound-Type Compounds from Excoecaria agallocha

This protocol is based on the methodology described for the isolation of this compound-type diterpenes from the bark of Excoecaria agallocha.[11]

  • Plant Material and Extraction:

    • Air-dry and powder the bark of the plant material (e.g., 2.1 kg).

    • Extract the powdered material with 95% ethanol (B145695) (EtOH) three times at reflux temperature.

    • Combine the EtOH extracts and remove the solvent under vacuum to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water (H₂O).

    • Successively partition the aqueous suspension with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity.

  • Chromatographic Separation:

    • Subject the desired fraction (e.g., the EtOAc fraction) to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, such as petroleum ether-EtOAc, to separate the components into different fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Purification:

    • Purify the fractions containing the compounds of interest by repeated silica gel column chromatography using appropriate solvent systems.

    • Further purification can be achieved using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation:

    • Elucidate the structures of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and Mass Spectrometry (MS; ESI-MS, HR-ESI-MS).

    • Confirm the absolute stereochemistry using X-ray crystallography if suitable crystals can be obtained.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.[8]

  • Cell Culture:

    • Culture RAW264.7 macrophage cells in an appropriate medium.

  • Cell Seeding and Treatment:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound for a certain period (e.g., 1 hour).

  • LPS Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Incubation:

    • Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the nitrite concentration, which reflects NO production.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of NO production.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many diterpenoids, including likely this compound-type compounds, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and the enzyme inducible nitric oxide synthase (iNOS).

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[12] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB, allowing it to translocate to the nucleus, bind to the DNA, and initiate the transcription of pro-inflammatory genes.

Certain diterpenoids have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm. This inhibition can occur through the suppression of IKK activity.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) Nucleus->Proinflammatory_Genes Atisane_Compound This compound-type Compound Atisane_Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound-type compounds.

Experimental Workflow

The general workflow for the investigation of this compound-type compounds from traditional medicinal plants involves several key stages, from the collection of plant material to the identification and biological evaluation of the pure compounds.

Experimental_Workflow Plant_Material Plant Material Collection & Authentication Extraction Drying, Grinding & Extraction (e.g., EtOH) Plant_Material->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Column_Chromatography Fraction_Collection Fraction Collection (monitored by TLC) Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., HPLC, Sephadex) Fraction_Collection->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Bioassays Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory) Pure_Compound->Bioassays Data_Analysis Data Analysis (IC50 determination) Bioassays->Data_Analysis

Caption: General experimental workflow for phytochemical analysis.

Conclusion

This compound-type compounds represent a structurally diverse and biologically significant class of natural products found in various traditional medicinal plants. Their potent cytotoxic and anti-inflammatory activities, among others, highlight their potential as lead compounds for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research in this field, including the sources of these compounds, their pharmacological properties with quantitative data, detailed experimental protocols for their study, and insights into their mechanisms of action. It is anticipated that continued research into this fascinating class of compounds will lead to new discoveries and applications in medicine.

References

The Structural Tapestry of Atisane Diterpenoid Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural diversity, classification, biosynthesis, and experimental analysis of atisane diterpenoid alkaloids for researchers, scientists, and drug development professionals.

This compound diterpenoid alkaloids represent a significant class of natural products characterized by a complex tetracyclic or pentacyclic skeleton. Their intricate molecular architecture and diverse biological activities, ranging from anti-inflammatory and analgesic to potent antitumor and antiviral properties, have positioned them as a compelling area of research for drug discovery and development. This technical guide provides a comprehensive overview of the structural diversity of this compound diterpenoid alkaloids, their biosynthetic origins, and detailed experimental protocols for their isolation and structural elucidation.

Structural Diversity and Classification

The this compound skeleton is a C20 tetracyclic diterpene framework that serves as the foundational structure for a wide array of diterpenoid alkaloids. The introduction of a nitrogen atom, typically from an amino acid like L-serine, into the diterpene structure gives rise to the characteristic alkaloid nature of these compounds. The subsequent modifications of this basic scaffold through oxidation, rearrangement, and substitution lead to the vast structural diversity observed in this family of natural products.

To date, approximately 87 distinct this compound-type diterpenoid alkaloids and 11 bis-diterpenoid alkaloids have been identified.[1][2] These compounds are primarily classified based on the carbon skeleton and the nature of the nitrogen-containing ring.

ClassificationNumber of Known CompoundsKey Structural Features
Atisine-type ~87Possess the fundamental this compound skeleton with a nitrogen atom incorporated into a heterocyclic ring system.
Bis-atisane-type ~11Consist of two this compound monomeric units linked together.
Rearranged this compound-type VariesCharacterized by modifications to the core this compound skeleton, such as ring expansions, contractions, or cleavages.

Natural Sources of this compound Diterpenoid Alkaloids

This compound diterpenoid alkaloids are predominantly found in the plant kingdom, with a significant concentration in species from the Ranunculaceae and Rosaceae families. The genera Aconitum, Delphinium, and Spiraea are particularly rich sources of these compounds.[1][2]

Plant GenusPlant FamilyNotable this compound Diterpenoid Alkaloids
AconitumRanunculaceaeAtisine, Guanfu base A, Guanfu base G[2]
DelphiniumRanunculaceaeBrunonianines A-C
SpiraeaRosaceaeSpiramide, Spiratine A, Spiratine B[3]

Biosynthesis of this compound Diterpenoid Alkaloids

The biosynthesis of this compound diterpenoid alkaloids commences with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (B84403) (MEP) or mevalonic acid (MVA) pathway.[1][4] GGPP undergoes a series of cyclization reactions to form the ent-atisane diterpene skeleton. The key step in the formation of the alkaloid is the amination of an ent-atisane intermediate, where a nitrogen atom, often derived from L-serine, is incorporated into the molecule.[3][5] Subsequent enzymatic modifications, including oxidations, hydroxylations, and rearrangements, lead to the diverse array of this compound diterpenoid alkaloids found in nature.

Biosynthetic Pathway of this compound Diterpenoid Alkaloids cluster_0 Isoprenoid Pathway cluster_1 Diterpene Formation cluster_2 Alkaloid Formation IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent_this compound ent-Atisane Diterpene ent_CPP->ent_this compound Atisane_Alkaloid This compound Diterpenoid Alkaloid Core ent_this compound->Atisane_Alkaloid Amination Amino_Acid L-Serine Amino_Acid->Atisane_Alkaloid Diverse_Alkaloids Structural Diversification (Oxidation, Rearrangement, etc.) Atisane_Alkaloid->Diverse_Alkaloids

Biosynthetic pathway of this compound diterpenoid alkaloids.

Experimental Protocols: Isolation and Structural Elucidation

The isolation and structural characterization of this compound diterpenoid alkaloids from natural sources require a systematic and multi-technique approach. The following protocols provide a general framework and are based on methodologies reported for the successful isolation and identification of these compounds.[2][6][7]

General Experimental Workflow

Experimental Workflow Start Plant Material Collection and Preparation Extraction Extraction of Crude Alkaloids Start->Extraction Fractionation Fractionation (e.g., Acid-Base Partitioning) Extraction->Fractionation Purification Purification (e.g., Column Chromatography, HPLC, HSCCC) Fractionation->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Bioassay Biological Activity Testing Purification->Bioassay NMR NMR Spectroscopy (1D and 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HR-ESI-MS, MS/MS) Structure_Elucidation->MS Xray X-ray Crystallography Structure_Elucidation->Xray

General workflow for isolation and identification.
Detailed Methodologies

4.2.1. Plant Material and Extraction

  • Collection and Preparation: Collect the relevant plant parts (e.g., roots of Aconitum coreanum) and air-dry them in the shade. Grind the dried material into a fine powder.[2]

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for several days or perform heat reflux extraction. Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[2]

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Dissolve the crude extract in a 1% HCl solution.

    • Wash the acidic solution with a nonpolar solvent like petroleum ether to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with an ammonia (B1221849) solution.

    • Extract the liberated alkaloids with a solvent such as chloroform (B151607) or ethyl acetate.

    • Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.[2]

4.2.2. Purification

A combination of chromatographic techniques is typically employed for the purification of individual alkaloids.

  • Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina.

    • Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions obtained from column chromatography using preparative HPLC.

    • A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • This technique is particularly effective for separating alkaloids.

    • For atisine-type alkaloids from Aconitum coreanum, a two-phase solvent system of petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v) with triethylamine (B128534) in the upper phase and hydrochloric acid in the lower phase has been successfully used in a pH-zone-refining mode.[2]

4.2.3. Structural Elucidation

The purified compounds are subjected to a battery of spectroscopic analyses to determine their chemical structure.

  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition and molecular formula of the compound.[7]

    • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide valuable information about the connectivity of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms present.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the complete structure of the alkaloid.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

  • X-ray Crystallography:

    • If a suitable single crystal of the purified alkaloid can be obtained, X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of the molecule.[7]

Conclusion

The this compound diterpenoid alkaloids are a structurally diverse and biologically significant class of natural products. Their complex chemical structures present both a challenge and an opportunity for natural product chemists and drug discovery scientists. A thorough understanding of their structural diversity, biosynthetic pathways, and the application of modern isolation and spectroscopic techniques are essential for unlocking their full therapeutic potential. The methodologies outlined in this guide provide a robust framework for researchers to explore this fascinating and promising area of natural product chemistry.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of Atisine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atisine (B3415921), a C20-diterpenoid alkaloid, and its structural analogues represent a promising class of natural products with a broad spectrum of pharmacological activities.[1][2][3][4] Isolated primarily from plants of the Aconitum, Delphinium, and Spiraea genera, atisine-type alkaloids have demonstrated significant potential in several therapeutic areas, including oncology, inflammation, cardiovascular diseases, and infectious diseases.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on atisine and its derivatives, with a focus on their therapeutic applications, mechanisms of action, and relevant experimental data. Detailed experimental protocols for key assays and visual representations of associated signaling pathways are included to facilitate further research and drug development efforts.

Introduction

Diterpenoid alkaloids are a diverse group of natural compounds, and among them, atisine-type alkaloids are distinguished by their pentacyclic atisane skeleton.[1][3] These compounds have garnered considerable interest due to their wide range of biological activities, which include antitumor, anti-inflammatory, analgesic, antiarrhythmic, and antiparasitic effects.[1][2][3][4] The relatively low toxicity of some atisine-type alkaloids compared to other diterpenoid alkaloids, such as aconitine, enhances their therapeutic potential.[1] This guide aims to consolidate the existing scientific literature on the therapeutic applications of atisine, presenting quantitative data, detailed experimental methodologies, and visual summaries of the underlying molecular mechanisms to support ongoing and future research in this field.

Therapeutic Applications and Quantitative Data

The therapeutic potential of atisine and its derivatives has been explored in various preclinical models. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antitumor Activity

Several atisine-type diterpenoid alkaloids have exhibited significant cytotoxic effects against a range of human cancer cell lines.[1] The primary mechanism of action appears to be the induction of apoptosis through the modulation of key signaling pathways.[1]

Table 1: Cytotoxicity of Atisine-Type Diterpenoid Alkaloids Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
HonatisineMCF-7 (Breast Cancer)3.16[1]
Delphatisine CA549 (Lung Adenocarcinoma)2.36[1]
Brunonianine ACaco-2 (Colorectal Adenocarcinoma)15.5[1]
Brunonianine AH460 (Large Cell Lung Cancer)25.4[1]
Atisinium chlorideH460 (Large Cell Lung Cancer)13.91[1]
Atisinium chlorideSkov-3 (Ovarian Cancer)9.37[1]
Atisinium chlorideCaco-2 (Colorectal Adenocarcinoma)5.46[1]
Anti-inflammatory and Analgesic Effects

Atisine-type alkaloids have demonstrated potent anti-inflammatory and analgesic properties in various in vivo and in vitro models.[1] The mechanism of action is linked to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[1]

Table 2: Anti-inflammatory and Analgesic Activity of Atisine-Type Alkaloids

CompoundAssayModelEffectQuantitative DataReference
Forrestline FNO Production InhibitionLPS-induced RAW264.7 MacrophagesInhibition of NO productionIC50 = 9.57 µM[1]
Bulleyanine ANO Production InhibitionLPS-induced RAW264.7 MacrophagesInhibition of NO production74.60% inhibition at 40 µM[1]
Aconicatisulfonine AAcetic Acid-Induced WrithingMiceReduction in writhing response50.3% reduction at 1.0 mg/kg (i.p.)[1]
Aconicatisulfonine BAcetic Acid-Induced WrithingMiceReduction in writhing response75.7% reduction at 1.0 mg/kg (i.p.)[1]
Antiarrhythmic Activity

Certain atisine alkaloids have been investigated for their potential to counteract cardiac arrhythmias. The antiarrhythmic effects are thought to be mediated through the modulation of ion channels involved in cardiac action potentials.

Table 3: Antiarrhythmic Activity of Atisine-Type Alkaloids

CompoundAssayModelEffectQuantitative DataReference
AtidineAconitine-Induced ArrhythmiaAnesthetized RatsAntiarrhythmic effectED50 = 5 mg/kg[1]
DihydroatisineAconitine-Induced ArrhythmiaAnesthetized RatsAntiarrhythmic effectED50 = 1 mg/kg[1]
Antiparasitic Activity

Atisine-type alkaloids have shown promising activity against various parasites, highlighting their potential in the development of new antiparasitic drugs.[1][2]

Table 4: Antiparasitic Activity of Atisine-Type Diterpenoid Alkaloids

CompoundParasiteIC50 (µg/mL)Time (h)Reference
15,22-O-Diacetyl-19-oxo-dihydroatisineLeishmania infantum promastigotes24.5824[1]
15,22-O-Diacetyl-19-oxo-dihydroatisineLeishmania infantum promastigotes15.7448[1]
15,22-O-Diacetyl-19-oxo-dihydroatisineLeishmania infantum promastigotes9.7072[1]
15,22-O-Diacetyl-19-oxo-dihydroatisineTrypanosoma cruzi epimastigotes>10024[1]
Atisinium chlorideLeishmania infantum promastigotes13.9124[1]
Atisinium chlorideLeishmania infantum promastigotes9.3748[1]
Atisinium chlorideLeishmania infantum promastigotes5.4672[1]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of atisine and its derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Apoptosis Induction in Cancer Cells

A key mechanism for the antitumor activity of atisine-type alkaloids is the induction of apoptosis. Brunonianine B, for instance, has been shown to induce apoptosis in Skov-3 ovarian cancer cells by modulating the Bax/Bcl-2/caspase-3 signaling pathway.[1] This involves a reduction in the mitochondrial membrane potential and cell cycle arrest at the G2/M phase.[1]

Atisine Atisine-type Alkaloid Bcl2 Bcl-2 Atisine->Bcl2 inhibits Bax Bax Atisine->Bax activates Mito Mitochondrial Membrane Potential ↓ Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Bax/Bcl-2/Caspase-3 Apoptotic Pathway
Anti-inflammatory Signaling

The anti-inflammatory effects of atisine-type alkaloids, such as forrestline F, are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1] This leads to a downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[1]

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Atisine Atisine-type Alkaloid Atisine->MAPK inhibits Atisine->NFkB inhibits ProInflammatory Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-1β, IL-6, iNOS, COX-2) MAPK->ProInflammatory NFkB->ProInflammatory

NF-κB and MAPK Anti-inflammatory Pathways

Detailed Experimental Protocols

To facilitate the replication and advancement of research on atisine, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of atisine-type alkaloids on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Atisine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the atisine compound in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with atisine compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read absorbance at 570 nm AddDMSO->Read End End Read->End

MTT Assay Experimental Workflow
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of atisine-type alkaloids in an acute inflammation model.

Materials:

  • Wistar rats (150-200 g)

  • Atisine compound

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Divide the rats into groups (n=6): control (vehicle), standard drug, and test groups (different doses of the atisine compound).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vivo Analgesic Assessment: Acetic Acid-Induced Writhing in Mice

Objective: To assess the peripheral analgesic activity of atisine-type alkaloids.

Materials:

  • Swiss albino mice (20-25 g)

  • Atisine compound

  • Acetic acid (0.6% v/v in saline)

  • Vehicle

  • Standard analgesic drug (e.g., Aspirin)

Procedure:

  • Divide the mice into groups (n=6): control (vehicle), standard drug, and test groups.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the control group.

Conclusion and Future Directions

Atisine and its derivatives have demonstrated a remarkable range of therapeutic activities in preclinical studies, positioning them as promising lead compounds for the development of novel drugs for cancer, inflammation, cardiac arrhythmias, and parasitic diseases. The data summarized in this guide highlight the potent and varied biological effects of this class of alkaloids.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the atisine skeleton is needed to identify the key structural features responsible for the observed biological activities and to optimize potency and selectivity.

  • Mechanism of Action Elucidation: While some signaling pathways have been identified, a deeper understanding of the molecular targets and mechanisms of action is required.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential to evaluate the drug-likeness and safety of promising atisine derivatives.

  • In Vivo Efficacy in Disease Models: Further validation of the therapeutic potential of atisine compounds in more advanced and relevant animal models of human diseases is necessary.

The continued exploration of atisine-type diterpenoid alkaloids holds significant promise for the discovery of new and effective therapeutic agents. This guide serves as a foundational resource to stimulate and support these important research endeavors.

References

The Stereochemical Labyrinth of Atisane Diterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core stereochemistry, structural elucidation, and biosynthetic origins of atisane diterpenes, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

This compound diterpenes, a fascinating class of natural products, are characterized by a unique tetracyclic scaffold featuring a distinctive bicyclo[2.2.2]octane ring system. Their complex three-dimensional architecture, rich with stereogenic centers, presents a significant challenge and a compelling area of study in natural product chemistry. The absolute and relative stereochemistry of these molecules are crucial determinants of their biological activity, making a thorough understanding of their stereochemical nuances paramount for their potential application in drug discovery and development. This guide provides a detailed overview of the stereochemistry of this compound diterpenes, encompassing their structural determination through modern spectroscopic and crystallographic techniques, their biosynthetic origins, and the experimental protocols that underpin these investigations.

The this compound Core and its Stereochemical Diversity

The fundamental this compound skeleton is a tetracyclic system composed of four fused rings (A, B, C, and D). The majority of naturally occurring this compound diterpenes belong to the ent-atisane series, possessing the opposite absolute configuration to the parent this compound structure. This prevalence is a direct consequence of their biosynthetic pathway, which proceeds through the key intermediate, ent-copalyl diphosphate (B83284) (ent-CPP).[1] The stereochemical complexity arises from multiple chiral centers within the core structure, leading to a variety of diastereomers and enantiomers.

Elucidating the 3D Architecture: A Multi-faceted Approach

Determining the precise stereochemistry of this compound diterpenes requires a combination of sophisticated analytical techniques. The following sections detail the key experimental methodologies employed in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Scaffolding

NMR spectroscopy, including both ¹H and ¹³C NMR, is the cornerstone for determining the constitution and relative stereochemistry of this compound diterpenes. One-dimensional and two-dimensional NMR experiments (COSY, HSQC, HMBC, and NOESY) allow for the complete assignment of proton and carbon signals and the establishment of through-bond and through-space correlations, which are critical for piecing together the molecular framework.

Table 1: Representative ¹H NMR Spectroscopic Data for ent-Atisane Diterpenes (in CDCl₃)

Protonent-Atisan-16α-olent-16α,17-Dihydroxyatisan-3-one
H-11.55 (m)2.35 (m), 2.05 (m)
H-21.40 (m)2.60 (m), 2.45 (m)
H-31.35 (m)-
H-51.25 (m)1.60 (m)
H-91.10 (m)1.25 (m)
H-111.65 (m)1.70 (m)
H-121.50 (m)1.65 (m)
H-132.10 (br s)2.15 (br s)
H-141.45 (m)1.50 (m)
H-151.60 (m)1.75 (m)
H-173.80 (d, J = 8.0 Hz)3.55 (d, J = 10.8 Hz), 3.45 (d, J = 10.8 Hz)
H-180.85 (s)1.08 (s)
H-190.82 (s)1.12 (s)
H-200.80 (s)1.05 (s)

Table 2: Representative ¹³C NMR Spectroscopic Data for ent-Atisane Diterpenes (in CDCl₃)

Carbonent-Atisan-16α-olent-16α,17-Dihydroxyatisan-3-one
C-139.537.5
C-218.534.5
C-342.0218.0
C-433.547.5
C-556.055.0
C-620.521.5
C-741.040.5
C-835.035.5
C-955.554.5
C-1038.037.0
C-1119.018.5
C-1228.027.5
C-1345.044.5
C-1439.038.5
C-1548.047.5
C-1679.078.0
C-1765.066.0
C-1833.026.5
C-1921.521.0
C-2016.015.5

Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is compiled from various sources and may vary slightly depending on the specific compound and experimental conditions.

X-Ray Crystallography: The Definitive Stereochemical Assignment

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a molecule. By analyzing the diffraction pattern of a crystalline sample, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms. This technique is considered the gold standard for stereochemical elucidation, provided that suitable crystals can be obtained.

Chiroptical Methods: Probing Chirality in Solution

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. The differential absorption of left and right circularly polarized light by a molecule provides a unique spectral fingerprint that is highly sensitive to its absolute configuration. Comparison of experimental CD spectra with those predicted by quantum chemical calculations can provide strong evidence for the assignment of absolute stereochemistry.

Table 3: Representative Specific Rotation Values for ent-Atisane Diterpenes

CompoundSpecific Rotation ([α]D)Solvent
ent-Atisan-16α-ol-45.0CHCl₃
ent-16α,17-Dihydroxyatisan-3-one-25.0CHCl₃
ent-3β,16α,17-Trihydroxythis compound-30.0MeOH

Note: Specific rotation values are dependent on concentration, temperature, and wavelength and should be considered as characteristic for a given compound under specified conditions.

Experimental Protocols

Isolation and Purification of this compound Diterpenes from Plant Material

A general protocol for the extraction and isolation of this compound diterpenes from plant sources, such as those from the Euphorbia genus, is outlined below.

experimental_workflow start Dried and Powdered Plant Material extraction Maceration with Organic Solvents (e.g., MeOH, EtOH, or CH₂Cl₂) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) filtration->partitioning chromatography1 Column Chromatography (Silica Gel or Sephadex LH-20) partitioning->chromatography1 fractions Collection and TLC Analysis of Fractions chromatography1->fractions chromatography2 Further Purification (Preparative HPLC or Crystallization) fractions->chromatography2 pure_compound Isolated this compound Diterpene chromatography2->pure_compound

Caption: General workflow for the isolation of this compound diterpenes.
Stereochemical Determination by NMR Spectroscopy (Modified Mosher's Method)

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols. It involves the derivatization of the alcohol with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. The analysis of the chemical shift differences (Δδ = δS - δR) of the protons near the newly formed chiral center allows for the assignment of its absolute configuration.

Single-Crystal X-ray Diffraction

Obtaining a definitive crystal structure involves the following key steps:

xray_workflow crystallization Crystallization of the Purified Compound (e.g., slow evaporation from a suitable solvent system) data_collection X-ray Data Collection (Mounting the crystal and exposing it to a focused X-ray beam) crystallization->data_collection structure_solution Structure Solution (Using direct methods or Patterson methods to solve the phase problem) data_collection->structure_solution structure_refinement Structure Refinement (Refining the atomic coordinates and thermal parameters) structure_solution->structure_refinement validation Structure Validation and Analysis (Checking the quality of the final model) structure_refinement->validation

Caption: Key steps in X-ray crystallographic analysis.
Circular Dichroism Spectroscopy

The determination of absolute configuration by CD spectroscopy involves:

  • Sample Preparation: Dissolving a known concentration of the purified this compound diterpene in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Recording the CD spectrum over a relevant wavelength range, typically in the UV region where electronic transitions occur.

  • Computational Modeling: Generating theoretical CD spectra for both possible enantiomers using time-dependent density functional theory (TD-DFT) calculations.

  • Comparison and Assignment: Comparing the experimental CD spectrum with the calculated spectra to determine which enantiomer's theoretical spectrum matches the experimental one.

The Biosynthetic Pathway: Nature's Stereochemical Control

The stereochemistry of this compound diterpenes is a direct result of a highly controlled enzymatic cascade. The biosynthesis begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

biosynthesis_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) cpp_synthase ent-Copalyl Diphosphate Synthase (ent-CPS) ggpp->cpp_synthase ent_cpp ent-Copalyl Diphosphate (ent-CPP) cpp_synthase->ent_cpp atisane_synthase This compound Synthase ent_cpp->atisane_synthase ent_this compound ent-Atisane Skeleton atisane_synthase->ent_this compound modifications Post-cyclization Modifications (Oxidation, hydroxylation, etc.) ent_this compound->modifications final_product Diverse this compound Diterpenes modifications->final_product

Caption: Biosynthesis of this compound diterpenes.

The initial cyclization of GGPP is catalyzed by ent-copalyl diphosphate synthase (ent-CPS) to form ent-CPP.[1] This intermediate serves as a crucial branch point in the biosynthesis of various diterpenes. In the this compound pathway, a specific this compound synthase then catalyzes a second cyclization of ent-CPP to form the characteristic bicyclo[2.2.2]octane system of the ent-atisane skeleton. Subsequent enzymatic modifications, such as oxidations and hydroxylations, lead to the vast diversity of this compound diterpenes found in nature. The stereospecificity of these enzymes dictates the final stereochemistry of the natural product.

Conclusion

The stereochemistry of this compound diterpenes is a complex and vital aspect of their chemical and biological identity. A combination of advanced spectroscopic and crystallographic techniques is essential for the unambiguous determination of their three-dimensional structures. Understanding the biosynthetic pathways provides insight into the origins of their stereochemical diversity and offers potential avenues for biosynthetic engineering. This guide provides a foundational resource for researchers delving into the intricate world of this compound diterpenes, facilitating further exploration of their therapeutic potential.

References

Atisine Biosynthesis in Aconitum heterophyllum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the atisine (B3415921) biosynthesis pathway in Aconitum heterophyllum, a critically endangered medicinal herb from the Himalayan region. Atisine, a non-toxic diterpenoid alkaloid, is a key pharmacological component of this plant. A comprehensive understanding of its biosynthetic pathway is crucial for metabolic engineering, conservation efforts, and ensuring a sustainable supply for drug development. This document outlines the proposed metabolic route, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular processes.

The Atisine Biosynthetic Pathway: A Multi-faceted Network

The biosynthesis of atisine is a complex process, originating from primary metabolic pathways and culminating in the intricate atisane-type diterpenoid alkaloid structure. The proposed pathway integrates glycolysis, the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, serine biosynthesis, and the diterpene biosynthetic pathway.

The journey begins with the production of the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), through the MVA and MEP pathways. GGPP is then cyclized to form ent-copalyl diphosphate (ent-CPP), a critical branch-point intermediate. The pathway is believed to proceed through ent-kaurene (B36324) and ent-atisane intermediates, with steviol (B1681142) and atisenol acting as key precursors to atisine. The incorporation of a nitrogen atom, derived from serine, is a crucial step in the formation of the alkaloid structure.

Visualizing the Atisine Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic route to atisine in Aconitum heterophyllum.

Atisine_Biosynthesis_Pathway cluster_primary Primary Metabolism cluster_diterpenoid Diterpenoid Biosynthesis Glycolysis Glycolysis Serine_Biosynthesis Serine_Biosynthesis Glycolysis->Serine_Biosynthesis PGDH, PSAT Atisine Atisine Serine_Biosynthesis->Atisine Nitrogen Donation MVA_MEP_Pathway MVA_MEP_Pathway GGPP Geranylgeranyl diphosphate (GGPP) MVA_MEP_Pathway->GGPP ent_CPP ent-Copalyl diphosphate (ent-CPP) GGPP->ent_CPP ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent_this compound ent-Atisane ent_CPP->ent_this compound Steviol Steviol ent_Kaurene->Steviol KO, KH Atisenol Atisenol ent_this compound->Atisenol Steviol->Atisine Atisenol->Atisine

Proposed atisine biosynthetic pathway in A. heterophyllum.

Quantitative Insights into Atisine Biosynthesis

Transcriptomic and metabolomic studies comparing high and low atisine-producing accessions of A. heterophyllum have provided valuable quantitative data. These findings highlight the key regulatory points within the biosynthetic pathway.

Metabolite Concentrations
MetaboliteHigh Atisine Accession (Root)Low Atisine Accession (Root)Fold ChangeReference
Atisine0.37%0.14%2.64[1]
Steviol0.06%0.01%6.00[1]
Relative Gene Expression

The expression of several candidate genes has been shown to be significantly upregulated in the roots of high atisine-producing accessions compared to low-producing ones.

GenePathwayFold Change (High vs. Low Accession)Reference
G6PIGlycolysis18.26[1]
PFKGlycolysis11.54[1]
ALDGlycolysis62.36[1]
ENOGlycolysis8.51[1]
PGDHSerine Biosynthesis11.44[1]
PSATSerine Biosynthesis17.15[1]
KODiterpene Biosynthesis3.37[1]
KHDiterpene Biosynthesis8.97[1]

Experimental Protocols

The elucidation of the atisine biosynthetic pathway has relied on a combination of cutting-edge molecular and analytical techniques.

Transcriptome Analysis Workflow

Transcriptome_Workflow Plant_Material Plant Material (Root and Shoot Tissues) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Paired-End Sequencing Library_Prep->Sequencing De_Novo_Assembly De Novo Transcriptome Assembly Sequencing->De_Novo_Assembly Annotation Functional Annotation (GO, KEGG) De_Novo_Assembly->Annotation Expression_Analysis Differential Gene Expression Analysis Annotation->Expression_Analysis Candidate_Gene_ID Candidate Gene Identification Expression_Analysis->Candidate_Gene_ID

General workflow for transcriptome analysis in A. heterophyllum.

Methodology:

  • Plant Material: Root and shoot tissues are collected from high and low atisine-producing accessions of A. heterophyllum.

  • RNA Extraction: Total RNA is isolated using a TRIzol-based method followed by purification to remove genomic DNA contamination.

  • cDNA Library Preparation: mRNA is enriched and fragmented, followed by first and second-strand cDNA synthesis. Adapters are ligated to the ends of the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced using an Illumina sequencing platform to generate paired-end reads.

  • De Novo Assembly: Raw reads are filtered to remove low-quality sequences. High-quality reads are then assembled into transcripts (unigenes) using software like Trinity.

  • Functional Annotation: The assembled unigenes are annotated by comparing their sequences against public databases such as Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) to predict their functions.

  • Differential Gene Expression Analysis: The expression levels of unigenes are quantified and compared between different tissues and accessions to identify differentially expressed genes.

  • Candidate Gene Identification: Genes showing significant differential expression and annotation related to secondary metabolism are selected as candidates for involvement in atisine biosynthesis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

Methodology:

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Primer Design: Gene-specific primers for the candidate genes (e.g., G6PI, PFK, ALD, ENO, PGDH, PSAT, KO, KH) and a reference gene (e.g., actin) are designed.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix in a real-time PCR system. The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the reference gene for normalization.

High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification

Methodology:

  • Sample Preparation: Dried and powdered plant material (roots) is extracted with a suitable solvent, typically methanol, using ultrasonication. The extract is then filtered before analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A flow rate of around 1.0 mL/min is generally used.

    • Detection: Detection is performed using a UV detector at a wavelength specific for atisine (e.g., around 210 nm).

  • Quantification: The concentration of atisine and other metabolites is determined by comparing the peak areas in the sample chromatograms to those of a standard curve generated with known concentrations of the pure compounds.

Regulatory Networks: The Role of Signaling Pathways and Transcription Factors

The biosynthesis of atisine, like other secondary metabolites, is tightly regulated by a complex network of signaling molecules and transcription factors. While specific studies on atisine regulation in A. heterophyllum are emerging, research in related species and on similar pathways provides valuable insights.

Jasmonate Signaling

The jasmonate (JA) signaling pathway is a key regulator of plant defense responses, including the production of alkaloids. It is plausible that JA signaling plays a role in modulating the expression of atisine biosynthetic genes in A. heterophyllum, particularly in response to biotic or abiotic stress.

Transcription Factor Families

Several families of transcription factors are known to regulate alkaloid biosynthesis. Transcriptome analysis of A. heterophyllum has identified numerous transcription factors belonging to families such as MYB, bHLH, and WRKY. These are prime candidates for further investigation as regulators of the atisine biosynthetic pathway.

Regulatory_Network Stress_Signals Biotic/Abiotic Stress JA_Signaling Jasmonate Signaling Pathway Stress_Signals->JA_Signaling TFs Transcription Factors (MYB, bHLH, WRKY) JA_Signaling->TFs Biosynthetic_Genes Atisine Biosynthetic Genes (G6PI, PFK, KO, etc.) TFs->Biosynthetic_Genes Transcriptional Regulation Atisine_Production Atisine Production Biosynthetic_Genes->Atisine_Production

Proposed regulatory control of atisine biosynthesis.

Future Directions and Applications

The elucidation of the atisine biosynthetic pathway in Aconitum heterophyllum opens up several avenues for future research and application:

  • Metabolic Engineering: Overexpression of key regulatory genes or rate-limiting enzymes in A. heterophyllum or a heterologous host could lead to enhanced atisine production.

  • Conservation: Understanding the genetic basis of atisine production can aid in the development of high-yielding cultivars, reducing the pressure on wild populations of this endangered species.

  • Drug Discovery: A sustainable supply of atisine will facilitate further pharmacological studies and the development of new therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of atisine biosynthesis in Aconitum heterophyllum. Further research, particularly in the functional characterization of the identified genes and the elucidation of the regulatory networks, will be crucial for harnessing the full potential of this important medicinal plant.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Atisine-Type Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the isolation and purification of atisine-type C20-diterpenoid alkaloids, a significant class of natural products with diverse biological activities. The methodologies described are based on established phytochemical techniques and are intended to guide researchers in obtaining these compounds from plant sources for further study and drug discovery.

Introduction

Atisine-type diterpenoid alkaloids are complex nitrogen-containing natural products predominantly found in plant species of the genera Aconitum, Delphinium (family Ranunculaceae), and Spiraea (family Rosaceae).[1][2][3] These compounds are biosynthetically derived from ent-atisane-type tetracyclic diterpenoids and are precursors to other complex diterpenoid alkaloids.[3][4] Their diverse chemical structures contribute to a wide range of pharmacological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antitumor effects, making them promising candidates for drug development.[1][2]

This document outlines the general workflow for isolating and purifying atisine-type diterpenoids and provides specific, detailed experimental protocols.

General Isolation and Purification Workflow

The isolation of atisine-type diterpenoids from plant material typically follows a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The general workflow is depicted below.

G PlantMaterial Plant Material (e.g., roots of Aconitum sp.) Extraction Extraction (e.g., 95% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase TotalAlkaloids Total Alkaloids AcidBase->TotalAlkaloids ColumnChromatography Column Chromatography (Silica Gel, Alumina, Macroporous Resin) TotalAlkaloids->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions FurtherPurification Further Purification (Prep-HPLC, CCC) Fractions->FurtherPurification PureCompounds Pure Atisine-Type Diterpenoids FurtherPurification->PureCompounds StructureElucidation Structure Elucidation (NMR, MS) PureCompounds->StructureElucidation

Caption: General workflow for the isolation and purification of atisine-type diterpenoids.

Experimental Protocols

Protocol 1: General Extraction and Preliminary Separation of Total Alkaloids

This protocol describes a standard method for obtaining a total alkaloid extract from plant material.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., roots of Aconitum leucostomum) and grind it into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days) or perform percolation.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Acid-Base Partitioning:

  • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

  • Filter the acidic solution to remove non-alkaloidal components.

  • Adjust the pH of the filtrate to approximately 10 with a base, such as 28% aqueous ammonia.[5]

  • Extract the alkaline solution with an organic solvent like chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297) (EtOAc) multiple times.

  • Combine the organic layers and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Protocol 2: Purification of Atisine (B3415921) using pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol is a highly efficient method for the preparative separation of alkaloids from a crude extract, as demonstrated with Aconitum coreanum.[6][7]

1. Sample Preparation:

  • Prepare a crude alkaloid extract from the plant material as described in Protocol 1.

2. CCC System and Solvent Preparation:

  • Two-phase solvent system: Prepare a mixture of petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v).

  • Thoroughly equilibrate the solvent mixture in a separatory funnel and separate the two phases.

  • Stationary Phase: The upper phase is used as the stationary phase. Add triethylamine (B128534) (TEA) to the upper phase to a final concentration of 10 mM.

  • Mobile Phase: The lower phase is used as the mobile phase. Add hydrochloric acid (HCl) to the lower phase to a final concentration of 10 mM.

3. CCC Operation:

  • Fill the multilayer coil column entirely with the stationary phase (upper phase).

  • Set the apparatus to rotate at a desired speed (e.g., 800-900 rpm).

  • Pump the mobile phase (lower phase) into the column from the head end.

  • Once hydrodynamic equilibrium is reached (mobile phase emerges from the tail outlet), inject the crude extract (e.g., 3.5 g dissolved in a mixture of upper and lower phases).

  • Continue to pump the mobile phase at a specific flow rate.

  • Monitor the effluent using a UV detector and collect fractions.

  • After the separation is complete, push out the contents of the column with the stationary phase and collect the remaining fractions.

4. Fraction Analysis:

  • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing the target compounds.

  • Combine the fractions containing pure atisine.

  • Evaporate the solvent to obtain the purified compound.

Data Presentation

The following table summarizes the quantitative data from a successful preparative isolation of atisine and other diterpenoid alkaloids from Aconitum coreanum using pH-zone-refining CCC.[6][7]

CompoundAmount from 3.5 g Crude Extract (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine 74 97.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4

Structure Elucidation

The final step after purification is the structural confirmation of the isolated compounds.

G cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_result Confirmation PureCompound Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (HR-ESI-MS) PureCompound->MS Structure Confirmed Structure of Atisine-Type Diterpenoid NMR->Structure MS->Structure

Caption: Logical workflow for the structural elucidation of isolated compounds.

The structures of the purified atisine-type diterpenoids are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry. The obtained data is then compared with published data for known compounds.[5][6]

By following these protocols, researchers can successfully isolate and identify atisine-type diterpenoids for further investigation into their biological properties and potential as therapeutic agents.

References

Application Notes and Protocols for HPLC Analysis of Atisane Diterpenes in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisane diterpenes are a class of complex nitrogen-containing natural products found in various plant genera, notably Aconitum, Delphinium, Spiraea, and Euphorbia. These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][2] High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound diterpenes in complex plant extracts. This document provides detailed application notes and standardized protocols for the HPLC analysis of these compounds.

I. Experimental Protocols

A. Sample Preparation Protocol

A robust and reproducible sample preparation protocol is critical for accurate HPLC analysis. The following is a general procedure that can be adapted based on the specific plant matrix and target analytes.

  • Grinding: Dry the plant material (e.g., roots, aerial parts) at room temperature in the shade. Grind the dried material into a uniform powder (approximately 40-60 mesh).

  • Extraction:

    • Weigh accurately about 1.0 g of the powdered plant material.

    • Transfer to an Erlenmeyer flask and add 25 mL of the extraction solvent (e.g., 80% methanol (B129727), 95% ethanol, or a chloroform:methanol mixture).[3][4]

    • For alkaloid extraction, moisten the powder with a small amount of ammonia (B1221849) water before adding the organic solvent to facilitate the extraction of basic compounds.[5]

    • Perform ultrasonic-assisted extraction for 30-45 minutes at a controlled temperature (e.g., 30°C).[5][6]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample Clean-up (Optional but Recommended):

    • The dried extract can be further purified using Solid Phase Extraction (SPE) to remove interfering substances. C18 or polyamide SPE cartridges are commonly used.[3]

    • Elute the SPE cartridge with a suitable solvent to recover the diterpene-enriched fraction.

  • Final Preparation for HPLC:

    • Dissolve the dried, purified extract in a known volume of the initial mobile phase (e.g., methanol or acetonitrile/water mixture).

    • Filter the solution through a 0.45 µm or 0.22 µm syringe filter prior to injection into the HPLC system.[6]

B. HPLC Instrumentation and Conditions

The following tables summarize recommended HPLC conditions for the analysis of this compound diterpenes from different plant sources. These are starting points and may require optimization for specific applications.

Table 1: HPLC Conditions for this compound Diterpenes from Aconitum heterophyllum

ParameterCondition
HPLC System UHPLC-DAD
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 5% B15-17 min: 5-27% B17-20 min: 27-35% B20-21 min: 35-46% B21-22 min: 46-51% B22-22.5 min: 51-56% B22.5-30 min: Hold at 5% B
Flow Rate 0.3 mL/min
Column Temp. 30°C
Injection Vol. 2 µL
Detector Diode Array Detector (DAD)
Detection λ 198 nm (for atisinium)

Table 2: HPLC Conditions for Diterpenoid Alkaloids from Delphinium spp.

ParameterCondition
HPLC System HPLC with Evaporative Light Scattering Detector (ELSD)
Column Kromasil C18 (4.6 x 250 mm, 5 µm) with a C18 guard column[5]
Mobile Phase A: AcetonitrileB: 0.1% Triethylamine in Water
Gradient 0-21 min: 30% A21-30 min: 30-45% A30-55 min: 45-55% A[5]
Flow Rate 1.0 mL/min[5]
Column Temp. Room Temperature[5]
Injection Vol. 20 µL[5]
Detector ELSD (Drift tube temp: 75°C, Nebulizing gas flow: 1.0 L/min)[5]

Table 3: HPLC Conditions for this compound-type Diterpenes from Euphorbia lathyris

ParameterCondition
HPLC System HPLC-UV
Column Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v) (Isocratic)
Flow Rate 0.25 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detector UV Detector
Detection λ 272 nm

Table 4: General HPLC Conditions for Diterpenes from Spiraea spp.

ParameterCondition
HPLC System HPLC-UV/DAD
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile
Gradient A gradient from 20% to 80% B over 30-40 minutes is a good starting point for method development.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10-20 µL
Detector UV/DAD
Detection λ 210-240 nm (scan for optimal wavelength)[1]

II. Visualized Workflows and Pathways

A. Experimental and Logical Workflows

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration & Concentration extraction->filtration cleanup SPE Cleanup (Optional) filtration->cleanup final_sample Final Sample in Mobile Phase cleanup->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV/DAD or ELSD Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification (External Standard) peak_integration->quantification reporting Reporting quantification->reporting

Caption: General workflow for HPLC analysis of this compound diterpenes.

B. Signaling Pathways Associated with this compound Diterpene Bioactivity

Some this compound diterpenes have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Bax_Bcl2_Caspase3_Pathway This compound This compound Diterpenes bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates mito Mitochondrion bax->mito Promotes permeabilization bcl2->mito Inhibits permeabilization cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway involving Bax, Bcl-2, and Caspase-3.

MAPK_Pathway stimulus External Stimuli (e.g., this compound Diterpenes) receptor Receptor stimulus->receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription Activates response Cellular Response (Proliferation, Apoptosis, etc.) transcription->response

Caption: Simplified MAPK/ERK signaling pathway.

NFkB_Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates for degradation nfkb NF-κB (p50/p65) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression Promotes

Caption: Canonical NF-κB signaling pathway.

III. Data Presentation and Interpretation

Quantitative analysis of this compound diterpenes is typically performed using an external standard method. A calibration curve is constructed by plotting the peak area of a known standard (e.g., atisine) against its concentration. The concentration of the analyte in the plant extract is then determined by interpolating its peak area on the calibration curve.

The results should be expressed as milligrams of the specific this compound diterpene per gram of the dried plant material (mg/g DW). When reporting results, it is essential to include the retention time of the identified peaks and the UV-Vis spectra if a DAD is used, as this provides additional confirmation of the peak identity.

IV. Conclusion

The protocols and application notes presented here provide a comprehensive framework for the HPLC analysis of this compound diterpenes in various plant extracts. The successful application of these methods will enable researchers to accurately identify and quantify these biologically active compounds, which is a critical step in natural product-based drug discovery and the quality control of herbal medicines. Method validation, including linearity, accuracy, precision, and limits of detection and quantification, should be performed to ensure the reliability of the analytical results.

References

Application of NMR Spectroscopy for the Structural Elucidaion of Atisane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisane diterpenoids are a class of natural products characterized by a complex tetracyclic or pentacyclic carbon skeleton. Their intricate structures and potential biological activities make them a subject of significant interest in natural product chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of these complex molecules. This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural characterization of this compound diterpenoids.

Logical Workflow for this compound Structure Elucidation

The structural elucidation of an unknown this compound diterpenoid using NMR spectroscopy follows a logical progression. The process begins with the acquisition of basic 1D NMR spectra to gain initial structural insights, followed by a series of 2D NMR experiments to establish connectivity and stereochemistry.

workflow cluster_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Sample Isolation & Purification of this compound Diterpenoid Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Analysis Spectral Analysis: Chemical Shifts, Coupling Constants, Correlations NOESY->Analysis Structure Structure Elucidation: Planar Structure, Relative Stereochemistry Analysis->Structure

Caption: General workflow for this compound diterpenoid structure elucidation using NMR.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for natural product analysis and can be adapted for specific instrumentation.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the isolated this compound diterpenoid is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Commonly used solvents for diterpenoids include chloroform-d (B32938) (CDCl3), methanol-d4 (B120146) (CD3OD), and dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can affect chemical shifts.[1]

  • Concentration: For a standard 5 mm NMR tube, dissolve 1-10 mg of the this compound diterpenoid in 0.5-0.7 mL of the deuterated solvent.[2] For highly sensitive instruments like those equipped with a cryoprobe, smaller sample quantities (10-30 µg) can be used.[3]

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

1D NMR Spectroscopy

a. Proton (¹H) NMR

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their scalar coupling relationships.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 8-64 (dependent on sample concentration)

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

b. Carbon-13 (¹³C) and DEPT NMR

The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used. For DEPT, specific pulse programs for DEPT-45, DEPT-90, and DEPT-135 are employed.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-250 ppm

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2 seconds

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

2D NMR Spectroscopy

a. Correlation Spectroscopy (COSY)

The COSY spectrum shows correlations between protons that are scalar coupled, typically over two or three bonds (¹H-¹H J-coupling).

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments) is preferred for its clean spectra.

  • Acquisition Parameters:

    • Acquire a 2048 x 2048 data matrix.

    • Set the spectral width in both dimensions to be the same as the ¹H NMR spectrum.

  • Data Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

b. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC spectrum correlates proton signals with the signals of directly attached carbon atoms.

  • Pulse Program: A gradient-selected, multiplicity-edited HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) is highly informative as it phases CH/CH₃ and CH₂ signals differently.

  • Acquisition Parameters:

    • Set the ¹H spectral width as in the ¹H NMR spectrum.

    • Set the ¹³C spectral width to cover the entire range of carbon chemical shifts.

    • Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz for diterpenoids.

  • Data Processing: Apply a sine-squared window function in both dimensions.

c. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two to four bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: A gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments) is standard.

  • Acquisition Parameters:

    • Set spectral widths as for HSQC.

    • The long-range coupling delay is typically optimized for a J-coupling of 8 Hz.

  • Data Processing: Apply a sine-squared window function in both dimensions.

d. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

These experiments show correlations between protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.

  • Pulse Program: A gradient-selected NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph') experiment. ROESY is often preferred for molecules in the size range of diterpenoids to avoid zero-crossing issues.

  • Acquisition Parameters:

    • Set spectral widths as for the ¹H NMR spectrum.

    • The mixing time (d8) is a critical parameter and may need to be optimized (typically 300-800 ms (B15284909) for NOESY, 150-300 ms for ROESY).

  • Data Processing: Apply a sine-squared window function in both dimensions.

Data Presentation: Case Study of an this compound Diterpenoid

The following tables present the ¹H and ¹³C NMR data for a newly isolated this compound diterpenoid, euphrosanoid A (1), from Euphorbia royleana.[5] This data serves as an example of how to present NMR data for this compound structure elucidation.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) for Euphrosanoid A (1) [5]

PositionδH (ppm)Multiplicity (J in Hz)
34.95d (2.9)
51.63m
1.75m
1.45m
1.63m
1.55m
91.82m
11α1.63m
11β1.45m
123.88s
132.58m
15α1.95m
15β1.75m
17a4.92s
17b4.81s
181.17s
190.68s
200.64s
2'2.07s

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for Euphrosanoid A (1) [5]

PositionδC (ppm)DEPT
1211.3C
248.2CH₂
382.6CH
435.8C
549.5CH
621.8CH₂
735.1CH₂
845.2C
946.1CH
1038.2C
1118.1CH₂
1274.4CH
1342.1CH
14209.5C
1543.9CH₂
16141.5C
17110.8CH₂
1828.1CH₃
1918.9CH₃
2013.5CH₃
1'170.1C
2'21.1CH₃

Structure Elucidation through 2D NMR Correlations

The following diagrams illustrate the key 2D NMR correlations that are instrumental in assembling the this compound skeleton.

hmbc_correlations Key HMBC Correlations for this compound Skeleton Assembly cluster_protons Key HMBC Correlations for this compound Skeleton Assembly cluster_carbons Key HMBC Correlations for this compound Skeleton Assembly H18 H-18 C3 C-3 H18->C3 C4 C-4 H18->C4 C5 C-5 H18->C5 H19 H-19 H19->C4 H19->C5 C10 C-10 H19->C10 H20 H-20 C8 C-8 H20->C8 C9 C-9 H20->C9 H20->C10 H5 H-5 H5->C4 H5->C10 C6 C6 H5->C6 H9 H-9 H9->C8 H9->C10 C11 C11 H9->C11 H17 H-17 C15 C-15 H17->C15 C16 C-16 H17->C16

Caption: Key HMBC correlations for assembling the this compound core structure.

Caption: Key NOESY/ROESY correlations for determining relative stereochemistry.

Conclusion

NMR spectroscopy is a powerful and essential technique for the complete structure elucidation of this compound diterpenoids. A systematic approach, combining 1D and 2D NMR experiments, allows for the determination of the planar structure and relative stereochemistry of these complex natural products. The detailed protocols and data presentation guidelines provided in this application note serve as a valuable resource for researchers in natural product chemistry and drug development.

References

Application Notes and Protocols for the Total Synthesis of Atisane-Type Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of atisane-type diterpenoids, a class of natural products with complex molecular architectures and significant biological activities.[1][2][3][4][5] The core of these molecules features a unique bicyclo[2.2.2]octane ring system, which has been a formidable challenge for synthetic chemists.[2][4][5] These notes summarize key synthetic strategies, provide detailed experimental protocols for pivotal reactions, and present quantitative data to facilitate the comparison of different synthetic routes.

Overview of Synthetic Strategies

The total synthesis of this compound-type diterpenoids has been approached through several distinct strategies, primarily centered on the construction of the characteristic bicyclo[2.2.2]octane core. The main strategies can be broadly categorized as:

  • Ionic Methods: These approaches utilize polar reactions to form key carbon-carbon bonds. Notable examples include SN2 substitutions, aldol (B89426) reactions, and intramolecular double Michael additions.[1][2][5]

  • Free-Radical Methods: These strategies employ radical cyclizations and rearrangements to construct the complex polycyclic system.[1][2][5]

  • Diels-Alder Cycloadditions: This powerful pericyclic reaction is a common and efficient method for the construction of the bicyclo[2.2.2]octane moiety.[2][6][7][8]

The choice of strategy often depends on the desired target molecule and the available starting materials. Divergent synthetic approaches, where a common intermediate is elaborated to several different this compound diterpenoids, have also been successfully employed.[9]

Key Synthetic Transformations and Experimental Protocols

This section details the experimental protocols for key reactions used in the total synthesis of this compound-type diterpenoids.

Diels-Alder Cycloaddition for Bicyclo[2.2.2]octane Construction

The Diels-Alder reaction is a cornerstone in the synthesis of this compound diterpenoids, enabling the efficient construction of the bicyclo[2.2.2]octane core. A notable example is the reaction of a podocarpane-type unmasked ortho-benzoquinone with an appropriate dienophile.[10][7]

Protocol: Diels-Alder Reaction of a Podocarpane-Type Diene

This protocol is adapted from the work of Liu and coworkers in their synthesis of various this compound-type diterpenoids.[10][7]

Diagram: Experimental Workflow for Diels-Alder Cycloaddition

G Workflow for Diels-Alder Reaction cluster_prep Precursor Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup and Purification start Podocarpane-type precursor oxidation Oxidative dearomatization to diene start->oxidation dienophile Introduction of dienophile (e.g., ethyl acrylate) oxidation->dienophile Diene intermediate cycloaddition Thermal [4+2] cycloaddition dienophile->cycloaddition quench Reaction quenching cycloaddition->quench Crude product extraction Solvent extraction quench->extraction purification Column chromatography extraction->purification end end purification->end Purified bicyclo[2.2.2]octane adduct

Caption: Workflow for the Diels-Alder construction of the bicyclo[2.2.2]octane core.

Materials:

  • Podocarpane-type diene precursor

  • Oxidizing agent (e.g., (diacetoxyiodo)benzene)

  • Dienophile (e.g., ethylene (B1197577) gas, ethyl acrylate)

  • Anhydrous solvent (e.g., toluene, xylenes)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Generation of the Diene: The podocarpane-type precursor is subjected to oxidative dearomatization to generate the reactive diene intermediate.[6][8]

  • Diels-Alder Reaction: The freshly generated diene is then treated with the dienophile. In the case of using ethylene gas, the reaction is performed under pressure.[6][8] For less volatile dienophiles like ethyl acrylate, the reaction is typically heated at reflux.[2]

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to standard aqueous workup and extraction.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane adduct.

Quantitative Data:

Target MoleculeDienophileYield (%)Reference
(+)-Sapinsigin HEthyleneNot specified[6][8]
(±)-Atisine derivativeEthyl acrylateNot specified[2]
(±)-CrotobarinVarious14 (overall)[10][7]
CrotogoudinVarious14 (overall)[10][7]
This compound-3β,16α-diolVarious12 (overall)[10][7]
16S,17-dihydroxy-atisan-3-oneVarious16 (overall)[10][7]
Intramolecular Double Michael Addition

Another powerful strategy for the construction of the this compound core is the intramolecular double Michael addition. This reaction creates multiple carbon-carbon bonds in a single step, rapidly increasing molecular complexity.[1][2]

Protocol: Intramolecular Double Michael Addition

This protocol is based on the synthesis of (±)-atisine.[2]

Materials:

  • Cyclohexenone precursor with an appended electron-deficient alkene

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., tert-butanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: The cyclohexenone precursor is dissolved in the anhydrous solvent under an inert atmosphere.

  • Base Addition: The solution is cooled, and the base is added portion-wise.

  • Reaction: The reaction mixture is stirred at the appropriate temperature until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Quantitative Data:

PrecursorProductYield (%)Reference
Azabicyclo[3.3.1]nonane derivativeBicyclo[2.2.2]octane coreNot specified[2]
C-H Functionalization in the Synthesis of Atisine-Type Alkaloids

The introduction of nitrogen and subsequent C-H functionalization are key steps in the synthesis of atisine-type diterpenoid alkaloids. A unified approach starting from (-)-steviol has been developed to access various this compound and related alkaloid skeletons.[11][12]

Diagram: Unified Synthetic Strategy from (-)-Steviol

G Unified approach to this compound alkaloids cluster_this compound ent-Atisane Skeleton cluster_atisine Atisine Skeleton cluster_hetidine Hetidine Skeleton steviol (-)-Steviol mukaiyama Mukaiyama Peroxygenation steviol->mukaiyama nitrogenation Nitrogen Introduction steviol->nitrogenation atisenoate (-)-Methyl Atisenoate mukaiyama->atisenoate hlf Hofmann-Löffler-Freytag Reaction nitrogenation->hlf isoatisine (-)-Isoatisine hlf->isoatisine cascade Azomethine Ylide Isomerization/Mannich Cyclization hlf->cascade hetidine Hetidine Skeleton cascade->hetidine

Caption: A unified strategy for the synthesis of this compound diterpenes and related alkaloids.

Protocol: Hofmann-Löffler-Freytag (HLF) Reaction for C20-Selective C-H Activation

This protocol is adapted from the synthesis of (-)-isoatisine.[11][12]

Materials:

  • Phosphoramidate-containing intermediate derived from (-)-steviol

  • Suárez reagent (e.g., PhI(OAc)2, I2)

  • Irradiation source (e.g., visible light)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: The phosphoramidate (B1195095) intermediate is dissolved in the anhydrous solvent under an inert atmosphere.

  • Reagent Addition: The Suárez reagents are added to the solution.

  • Irradiation: The reaction mixture is irradiated with visible light while stirring.

  • Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted.

  • Purification: The crude product is purified by chromatography to yield the C20-functionalized product.

Quantitative Data:

SubstrateProductYield (%)Reference
Phosphoramidate 14Bicyclo[2.2.2]octane systemNot specified[11][12]

Summary of Total Syntheses

The following table summarizes key aspects of selected total syntheses of this compound-type diterpenoids.

Target MoleculeKey StrategyStarting MaterialNumber of StepsOverall Yield (%)Reference
(±)-AtisineIntramolecular double Michael additionNot specifiedNot specifiedNot specified[2]
(±)-IsoazitineDouble Mannich reaction173Not specifiedNot specified[2]
(+)-Sapinsigin HDiels-Alder with ethyleneWieland-Miescher ketone18-21Not specified[8]
(+)-Agallochaol CDiels-Alder with ethyleneWieland-Miescher ketone18-21Not specified[8]
(+)-16α, 17-dihydroxy-atisan-3-oneDiels-Alder with ethyleneWieland-Miescher ketone18-21Not specified[8]
(-)-Methyl AtisenoateMukaiyama peroxygenation(-)-Steviol6Not specified[11]
(-)-IsoatisineHLF reaction(-)-SteviolNot specifiedNot specified[11]
(±)-CrotobarinDiels-Alder cycloadditionPodocarpane precursor14Not specified[10][7]
CrotogoudinDiels-Alder cycloadditionPodocarpane precursor14Not specified[10][7]

Conclusion

The total synthesis of this compound-type diterpenoids continues to be an active area of research, driving the development of novel synthetic methodologies. The strategies and protocols outlined in these application notes provide a foundation for researchers to approach the synthesis of these complex and biologically important molecules. The use of powerful reactions such as the Diels-Alder cycloaddition and intramolecular Michael additions, along with modern C-H functionalization techniques, has enabled the successful synthesis of numerous members of this family. Future efforts will likely focus on improving the efficiency and stereoselectivity of these synthetic routes and exploring the synthesis of a wider range of analogues for biological evaluation.

References

Application Notes and Protocols: A Unified Synthetic Approach to ent-Atisane Diterpenes from Steviol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the unified synthesis of ent-atisane diterpenes, starting from the readily available natural product, steviol (B1681142). This synthetic strategy offers a streamlined pathway to a class of complex molecules with significant potential for further chemical exploration and drug discovery. The protocols outlined below are based on the successful unified approach reported by Cherney, Lopchuk, Green, and Baran in the Journal of the American Chemical Society (2014).[1][2][3]

The key transformation in this synthetic route is the conversion of the ent-kaurane skeleton of steviol into the characteristic bicyclo[2.2.2]octane system of the ent-atisane framework. This is elegantly achieved through a Mukaiyama peroxygenation followed by a concomitant cleavage of the C13–C16 bond.[1][2][3] Subsequent intramolecular reactions then form the core of the ent-atisane structure. This approach has been successfully applied to the synthesis of (−)-methyl atisenoate.[1][2][3]

Data Presentation: Synthesis of (-)-Methyl Atisenoate from Steviol

The following table summarizes the quantitative data for the key steps in the synthesis of (-)-methyl atisenoate from steviol.

StepIntermediate/ProductStarting MaterialKey ReagentsSolventYield (%)
1Steviol methyl esterSteviolTMS-CHN₂, MeOH/Toluene (B28343)Toluene, Methanol (B129727)98
2Diketone 12 Steviol methyl esterCo(thd)₂, PhSiH₃, O₂1,2-Dichloroethane (B1671644)55
3Aldol (B89426) adductDiketone 12 Amberlyst 15Toluene89
4(-)-Methyl atisenoateAldol adductMartin's sulfuraneBenzene (B151609)76

Experimental Protocols

The following are detailed methodologies for the key experiments in the unified synthetic approach to ent-atisane diterpenes.

Protocol 1: Preparation of Steviol Methyl Ester

This protocol describes the quantitative conversion of steviol to its corresponding methyl ester, a crucial first step for the subsequent transformations.

Materials:

Procedure:

  • To a solution of steviol (1.00 g, 3.14 mmol) in toluene (15 mL) and methanol (5 mL) at room temperature, add TMS-CHN₂ (2.0 M in hexanes, 3.14 mL, 6.28 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the addition of a few drops of acetic acid until the yellow color disappears.

  • Dilute the mixture with dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate (B1210297) in hexanes) to afford steviol methyl ester as a white solid.

Protocol 2: Mukaiyama Peroxygenation and Fragmentation to Diketone 12

This protocol details the pivotal step of the synthetic route: the cobalt-catalyzed aerobic oxidation and fragmentation of the steviol methyl ester to form the key diketone intermediate.

Materials:

  • Steviol methyl ester

  • Cobalt(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Co(thd)₂)

  • Phenylsilane (B129415) (PhSiH₃)

  • 1,2-Dichloroethane (DCE)

  • Oxygen (O₂) balloon

  • Silica gel

Procedure:

  • To a solution of steviol methyl ester (500 mg, 1.50 mmol) in 1,2-dichloroethane (15 mL) at room temperature, add Co(thd)₂ (64 mg, 0.15 mmol).

  • Fit the reaction flask with an oxygen balloon.

  • Add phenylsilane (0.56 mL, 4.5 mmol) dropwise to the reaction mixture.

  • Stir the mixture vigorously under an oxygen atmosphere at room temperature for 12 hours.

  • Concentrate the reaction mixture directly onto silica gel.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 25% ethyl acetate in hexanes) to yield diketone 12 as a colorless oil.

Protocol 3: Intramolecular Aldol Cyclization

This protocol describes the acid-catalyzed intramolecular aldol condensation of the diketone to form the bicyclo[2.2.2]octane core of the ent-atisane skeleton.

Materials:

  • Diketone 12

  • Amberlyst 15 ion-exchange resin

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a solution of diketone 12 (300 mg, 0.87 mmol) in toluene (9 mL) at room temperature, add Amberlyst 15 resin (300 mg).

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude aldol adduct can be used in the next step without further purification.

Protocol 4: Dehydration to (-)-Methyl Atisenoate

This final protocol details the dehydration of the aldol adduct to yield the target molecule, (-)-methyl atisenoate.

Materials:

  • Crude aldol adduct from Protocol 3

  • Martin's sulfurane

  • Benzene

  • Silica gel

Procedure:

  • To a solution of the crude aldol adduct (from the previous step, ~0.87 mmol) in benzene (9 mL) at room temperature, add Martin's sulfurane (700 mg, 1.04 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Concentrate the reaction mixture directly onto silica gel.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0% to 10% ethyl acetate in hexanes) to afford (-)-methyl atisenoate as a white solid.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows described in these application notes.

Unified_Synthetic_Approach Synthetic Workflow from Steviol to ent-Atisane Diterpenes Steviol Steviol Steviol_ME Steviol Methyl Ester Steviol->Steviol_ME Methylation Diketone Diketone Intermediate Steviol_ME->Diketone Mukaiyama Peroxygenation/ Fragmentation Aldol_Adduct Aldol Adduct Diketone->Aldol_Adduct Intramolecular Aldol Cyclization ent_Atisane ent-Atisane Diterpene ((-)-Methyl Atisenoate) Aldol_Adduct->ent_this compound Dehydration

Caption: Unified synthetic workflow from steviol to ent-atisane diterpenes.

Key_Transformation_Logic Core Skeleton Transformation Logic cluster_0 Key Chemical Transformations ent_Kaurane ent-Kaurane Skeleton (Steviol) Mukaiyama Mukaiyama Peroxygenation (C13-C16 Bond Cleavage) ent_Kaurane->Mukaiyama Initiates Bicyclo_Octane Bicyclo[2.2.2]octane System (ent-Atisane Core) Aldol Intramolecular Aldol Cyclization Mukaiyama->Aldol Enables Aldol->Bicyclo_Octane Forms

Caption: Logical flow of the key skeletal rearrangement.

References

Application Notes and Protocols: Diels-Alder Cycloaddition for Atisane Skeleton Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The atisane skeleton, a tetracyclic diterpenoid core, is a common motif in a variety of natural products exhibiting diverse biological activities. Its complex, bridged bicyclo[2.2.2]octane system presents a significant synthetic challenge. The Diels-Alder cycloaddition has emerged as a powerful and versatile strategy for the stereocontrolled construction of this key structural feature. This document provides detailed application notes and experimental protocols based on published literature for the synthesis of the this compound skeleton using both intermolecular and intramolecular Diels-Alder reactions.

I. Overview of Diels-Alder Strategies

The construction of the this compound core via a Diels-Alder reaction primarily involves two strategic approaches:

  • Intermolecular Diels-Alder Reaction: This approach typically involves the reaction of a functionalized tricyclic diene with a suitable dienophile. A notable example is the use of an ortho-benzoquinone derived from a podocarpane-type precursor, which reacts with a dienophile to form the bicyclo[2.2.2]octane system.[1]

  • Intramolecular Diels-Alder (IMDA) Reaction: In this strategy, the diene and dienophile are tethered within the same molecule. Upon activation, typically by heat or a Lewis acid, the molecule undergoes an intramolecular cycloaddition to form the fused tetracyclic this compound skeleton. This approach often offers excellent control over stereochemistry.[2][3]

II. Data Presentation: Comparison of Diels-Alder Methodologies

The following tables summarize quantitative data from key literature examples, providing a comparative overview of different Diels-Alder strategies for this compound skeleton construction.

Table 1: Intermolecular Diels-Alder Cycloaddition for this compound Skeleton Precursors

Diene PrecursorDienophileCatalyst/ConditionsSolventYield (%)Reference
Podocarpane-type ortho-benzoquinoneEthylene (B1197577)Toluene (B28343), 150 °C, 48 h (sealed tube)Toluene85Song et al., 2015
Podocarpane-type ortho-benzoquinoneMethyl acrylateToluene, 150 °C, 24 h (sealed tube)Toluene78Song et al., 2015
Oxidative dearomatization productEthylene gasToluene, 180 °C, 48 hToluene75Dethe et al., 2024[4]

Table 2: Intramolecular Diels-Alder (IMDA) Cycloaddition for this compound Core Synthesis

SubstrateCatalyst/ConditionsSolventYield (%)Diastereomeric RatioReference
Tethered diene from oxidative dearomatizationToluene, 140 °C, 24 hToluene72N/ASingh et al., 2011[2][3]
Spiroepoxycyclohexa-2,4-dienone derivativeToluene, refluxToluene65N/ASingh et al., 2013

III. Experimental Protocols

The following are detailed protocols for key Diels-Alder reactions in the synthesis of the this compound skeleton, adapted from the literature.

Protocol 1: Intermolecular Diels-Alder Reaction of a Podocarpane-type ortho-Benzoquinone with Ethylene

This protocol is adapted from the total synthesis of this compound-type diterpenoids by Song, Liu, Qin, and coworkers.[1]

Objective: To construct the bicyclo[2.2.2]octane core of the this compound skeleton via an intermolecular Diels-Alder reaction.

Materials:

Procedure:

  • A solution of the podocarpane-type ortho-benzoquinone (e.g., 100 mg, 1.0 equiv) in anhydrous toluene (5 mL) is placed in a heavy-walled sealed tube.

  • The solution is degassed with argon for 15 minutes.

  • Ethylene gas is bubbled through the solution for 10 minutes, and the tube is then sealed under an ethylene atmosphere (caution: use appropriate pressure-rated equipment).

  • The sealed tube is heated in an oil bath at 150 °C for 48 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford the desired this compound-type tetracyclic product.

  • The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Intramolecular Diels-Alder (IMDA) Reaction via Oxidative Dearomatization

This protocol is based on the strategy developed by Singh and coworkers for the stereoselective synthesis of the tetracyclic core of this compound diterpenoids.[2][3]

Objective: To construct the this compound skeleton through an intramolecular Diels-Alder reaction of a diene generated in situ by oxidative dearomatization.

Materials:

  • Phenolic precursor (1.0 equiv)

  • Phenyliodine(III) diacetate (PIDA) or similar oxidant (1.1 equiv)

  • Methanol (B129727) or other suitable solvent for oxidation

  • Toluene (anhydrous) for cycloaddition

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

Step A: Oxidative Dearomatization

  • To a solution of the phenolic precursor (e.g., 200 mg, 1.0 equiv) in methanol (10 mL) at 0 °C, add phenyliodine(III) diacetate (1.1 equiv) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often a reactive diene and may be used directly in the next step.

Step B: Intramolecular Diels-Alder Cycloaddition

  • Dissolve the crude product from Step A in anhydrous toluene (15 mL).

  • Heat the solution at reflux (or at a specific temperature, e.g., 140 °C) in an oil bath for 24 hours.

  • Monitor the reaction by TLC for the formation of the cycloadduct.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the tetracyclic this compound core.

  • Characterize the product using spectroscopic techniques.

IV. Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Diels_Alder_Atisane_Intermolecular cluster_reactants Reactants cluster_product Product Diene Podocarpane-type Diene (ortho-benzoquinone) TransitionState Concerted Transition State Diene->TransitionState [4+2] Cycloaddition Dienophile Dienophile (e.g., Ethylene) Dienophile->TransitionState This compound This compound Skeleton (Bicyclo[2.2.2]octane core) TransitionState->this compound

Caption: Intermolecular Diels-Alder strategy for this compound skeleton construction.

Diels_Alder_Atisane_Intramolecular Phenol Aromatic Precursor Diene Tethered Diene-Dienophile (via Oxidative Dearomatization) Phenol->Diene Oxidation (e.g., PIDA) AtisaneCore Tetracyclic this compound Core Diene->AtisaneCore Intramolecular Diels-Alder (Thermal or Lewis Acid)

Caption: Intramolecular Diels-Alder (IMDA) approach to the this compound core.

Experimental_Workflow_Diels_Alder Start Start: Precursor Synthesis ReactionSetup Reaction Setup: - Dissolve Reactant(s) - Add Catalyst/Reagents - Inert Atmosphere Start->ReactionSetup Heating Heating and Reaction Monitoring (TLC, LC-MS) ReactionSetup->Heating Workup Aqueous Workup: - Quenching - Extraction - Drying Heating->Workup Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: NMR, HRMS, etc. Purification->Characterization End End: Pure this compound Skeleton Characterization->End

Caption: General experimental workflow for Diels-Alder cycloaddition.

References

Screening Methods for the Biological Activity of Atisine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine (B3415921) is a C20-diterpenoid alkaloid found in various plant species of the genera Aconitum, Delphinium, and Spiraea.[1] It serves as a crucial biosynthetic precursor for other diterpenoid alkaloids and possesses a relatively simple atisane-type pentacyclic skeleton, making it an attractive scaffold for medicinal chemistry and pharmacological studies.[1] Natural atisine-type diterpenoid alkaloids have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, analgesic, anti-arrhythmic, antiplatelet aggregation, cholinesterase inhibitory, and prominent antiparasitic effects.[2][3] This document provides detailed application notes and protocols for screening the diverse biological activities of atisine, aimed at assisting researchers in the evaluation and development of atisine-based therapeutic agents.

Data Presentation: Quantitative Bioactivity of Atisine and Related Alkaloids

The following tables summarize the reported quantitative data for the biological activities of atisine and its derivatives.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Spiramine Derivative S1Bax-/-/Bak-/- MEFs--2.243[2]
Spiramine Derivative S2Bax-/-/Bak-/- MEFs--3.377[2]
Spiramine Derivative S9Bax-/-/Bak-/- MEFs--4.524[2]
Spiramine Derivative S11Bax-/-/Bak-/- MEFs--1.814[2]
Positive Control S-3Bax-/-/Bak-/- MEFs--1.736[2]
Spiramine Derivative S2MCF-7/ADR---[2]
Spiramine Derivative S3MCF-7/ADR---[2]
Spiramine Derivative S6MCF-7/ADR---[2]
Table 1: Cytotoxicity of Atisine-type Diterpenoid Alkaloids against various cell lines.
CompoundEnzymeIC50 (µM)Inhibition TypeReference
Ajaconine (15)Acetylcholinesterase (AChE)12.61Competitive[2]
Ajaconine (15)Butyrylcholinesterase (BchE)10.18Competitive[2]
Heterophyllinine-B (31)Butyrylcholinesterase (BchE)40.63-[2]
Table 2: Cholinesterase inhibitory activity of Atisine-type Diterpenoid Alkaloids.
CompoundParasiteIncubation Time (h)IC50 (µg/mL)Reference
15,22-O-Diacetyl-19-oxo-dihydroatisine (50)L. infantum promastigotes2424.58[2]
4815.74[2]
T. cruzi epimastigotes24>50[2]
4838.03[2]
7218.06[2]
Table 3: Antiparasitic activity of Atisine-type Diterpenoid Alkaloids.
CompoundAnimal ModelED50 (mg/kg)Reference
Atidine (6)Aconitine-induced arrhythmia in rats5[2]
Dihydroatisine (3)Aconitine-induced arrhythmia in rats1[2]
Table 4: Anti-arrhythmic activity of Atisine-type Diterpenoid Alkaloids.
CompoundAnimal ModelLD50 (i.v.) (mg/kg)Reference
Dihydroatisine (3)Mice38[2]
Atidine (6)Mice58[2]
Atisine (21)Mice9[2]
Isoatisine (30)Mice8[2]
Compound 60Mice20[2]
Table 5: Acute toxicity of Atisine-type Diterpenoid Alkaloids.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of atisine on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Atisine stock solution (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of atisine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of atisine. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of atisine compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare atisine dilutions treatment Treat cells with atisine compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Read absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes an in vivo method to evaluate the anti-inflammatory activity of atisine by measuring its effect on carrageenan-induced paw edema in rats.

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.

Materials:

  • Atisine

  • Carrageenan (1% w/v in saline)

  • Indomethacin (B1671933) (positive control)

  • Male Wistar rats (150-200 g)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group): vehicle control, positive control (indomethacin, 10 mg/kg), and atisine treatment groups (e.g., 10, 20, 40 mg/kg).

  • Compound Administration: Administer atisine or indomethacin orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow start Start animal_grouping Group animals start->animal_grouping compound_admin Administer Atisine/ Positive Control/Vehicle animal_grouping->compound_admin measure_initial_volume Measure initial paw volume (0h) compound_admin->measure_initial_volume carrageenan_injection Inject Carrageenan measure_hourly_volume Measure paw volume at 1, 2, 3, 4h carrageenan_injection->measure_hourly_volume measure_initial_volume->carrageenan_injection calculate_inhibition Calculate % inhibition of edema measure_hourly_volume->calculate_inhibition end End calculate_inhibition->end

Workflow for the carrageenan-induced paw edema assay.
Analgesic Activity: Hot Plate Test in Mice

This protocol details the hot plate test, a method for assessing the central analgesic activity of atisine.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the reaction time indicates an analgesic effect.

Materials:

  • Atisine

  • Morphine (positive control)

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus maintained at 55 ± 0.5°C

Procedure:

  • Animal Grouping: Divide the mice into groups (n=6 per group): vehicle control, positive control (morphine, 5 mg/kg), and atisine treatment groups (e.g., 10, 20, 40 mg/kg).

  • Baseline Reaction Time: Before drug administration, place each mouse on the hot plate and record the time it takes to lick its hind paw or jump. This is the baseline reaction time. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer atisine or morphine intraperitoneally. The control group receives the vehicle.

  • Post-treatment Reaction Time: Measure the reaction time of each mouse on the hot plate at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: Calculate the percentage of maximum possible effect (% MPE) for each treatment group at each time point using the following formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Hot_Plate_Test_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis grouping Group Mice baseline Measure Baseline Reaction Time grouping->baseline administration Administer Atisine/ Positive Control/Vehicle baseline->administration post_treatment Measure Post-Treatment Reaction Time at 30, 60, 90, 120 min administration->post_treatment analysis Calculate % MPE post_treatment->analysis Antiarrhythmic_Activity_Signaling cluster_cell Cardiac Myocyte Aconitine Aconitine Na_Channel Voltage-gated Na+ Channel Persistent Activation Aconitine->Na_Channel:p Ca_Channel Voltage-gated Ca2+ Channel Increased Ca2+ Influx Na_Channel:m->Ca_Channel:p Depolarization Arrhythmia Arrhythmia Ca_Channel:m->Arrhythmia Delayed Afterdepolarizations Atisine Atisine Atisine->Na_Channel:p Inhibition

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Atisine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of atisine (B3415921) compounds, a class of C20-diterpenoid alkaloids. Detailed protocols for common cytotoxicity assays and data interpretation are included to facilitate research and development of potential anticancer agents derived from this structural class.

Application Notes

Atisine-type diterpenoid alkaloids, originally isolated from plants of the Aconitum, Delphinium, and Spiraea genera, have demonstrated a range of biological activities, including significant antitumor effects.[1][2] Compounds such as honatisine, delphatisine C, and various spiramine derivatives have shown potent cytotoxicity against a panel of human cancer cell lines.[1]

The primary mechanism of action for the cytotoxic effects of several atisine derivatives has been identified as the induction of apoptosis.[1][3] For instance, brunonianine B has been shown to induce apoptosis in Skov-3 ovarian cancer cells via the Bax/Bcl-2/caspase-3 signaling pathway.[1] Structure-activity relationship studies have indicated that the oxazolidine (B1195125) ring is a crucial feature for the cytotoxic activity of these compounds.[1]

When evaluating the in vitro cytotoxicity of atisine compounds, it is recommended to employ a battery of assays to obtain a comprehensive understanding of their effects on cell viability, membrane integrity, and the mechanism of cell death. The following protocols for MTT, LDH, and apoptosis assays are foundational for these investigations.

Quantitative Data Summary

The cytotoxic activities of various atisine-type diterpenoid alkaloids against several human cancer cell lines are summarized below. The IC50 values, representing the concentration of a compound that inhibits 50% of cell growth, are presented in µM.

CompoundA549 (Lung)Skov-3 (Ovarian)MCF-7 (Breast)HeLa (Cervical)
Honatisine--3.16-
Delphatisine C2.36---
Brunonianine A>5015.525.4>50
Brunonianine B>503.1419.62.20
Brunonianine C>502.4128.36.88

Data sourced from: Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC - NIH.[1]

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

  • Atisine compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the atisine compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the atisine compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Atisine compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Atisine compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the atisine compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Visualizations

experimental_workflow Experimental Workflow for Atisine Cytotoxicity Assessment cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_seeding Seed Cancer Cells (e.g., A549, Skov-3, MCF-7) compound_treatment Treat with Atisine Compound (Varying Concentrations & Durations) cell_seeding->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis Detection) compound_treatment->apoptosis_assay ic50 Determine IC50 Values mtt_assay->ic50 ldh_assay->ic50 mechanism Elucidate Mechanism of Cell Death apoptosis_assay->mechanism pathway Identify Signaling Pathways mechanism->pathway

Caption: Workflow for assessing the in vitro cytotoxicity of atisine compounds.

apoptosis_pathway Proposed Apoptotic Pathway for Brunonianine B atisine Brunonianine B bax Bax (Pro-apoptotic) atisine->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) atisine->bcl2 Downregulates mitochondria Mitochondrial Membrane Potential (Reduced) bax->mitochondria Promotes Permeabilization bcl2->mitochondria Inhibits Permeabilization caspase3 Caspase-3 (Executioner Caspase) mitochondria->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of Brunonianine B-induced apoptosis.

References

Application Notes and Protocols for Anti-Platelet Aggregation Assays of Atisine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine-type diterpenoid alkaloids, a class of natural products, have garnered significant interest for their diverse biological activities, including promising anti-platelet aggregation effects.[1][2] Uncontrolled platelet aggregation is a key factor in the pathogenesis of thromboembolic diseases, such as myocardial infarction and stroke. Therefore, the discovery and development of novel anti-platelet agents are of paramount importance. Atisine (B3415921) derivatives represent a potential new class of selective anti-platelet aggregation agents.[3][4]

These application notes provide a comprehensive guide for researchers investigating the anti-platelet aggregation properties of atisine derivatives. Detailed protocols for in vitro assays, data presentation guidelines, and an overview of the relevant signaling pathways are included to facilitate the screening and characterization of these compounds.

Data Presentation: In Vitro Anti-Platelet Aggregation Activity of Atisine Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various atisine derivatives against platelet aggregation induced by different agonists. This structured format allows for easy comparison of the potency and selectivity of the compounds.

CompoundAgonistIC50 (µM)Source
Spiramine QArachidonic Acid18.7[1]
Spiramine APlatelet-Activating Factor (PAF)6.7[1]
Spiramine CPlatelet-Activating Factor (PAF)32.6[1]
Spiradine FPlatelet-Activating Factor (PAF)138.9[1]
Spiramine C1Platelet-Activating Factor (PAF)30.5 ± 2.7[3]
Spiramine C1Arachidonic Acid29.9 ± 9.9[3]
Spiramine C1Adenosine Diphosphate (ADP)56.8 ± 8.4[3]

Experimental Protocols

The most common and gold-standard method for in vitro evaluation of platelet aggregation is Light Transmission Aggregometry (LTA). The following protocol is a detailed methodology for assessing the anti-platelet aggregation activity of atisine derivatives using LTA.

Protocol: Light Transmission Aggregometry (LTA) for Atisine Derivatives

1. Materials and Reagents:

  • Blood Source: Freshly drawn human venous blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

  • Anticoagulant: 3.2% Sodium Citrate (B86180) solution.

  • Platelet Agonists:

    • Adenosine Diphosphate (ADP)

    • Arachidonic Acid (AA)

    • Collagen

    • Platelet-Activating Factor (PAF)

  • Test Compounds: Atisine derivatives of interest.

  • Vehicle Control: A solvent compatible with the atisine derivatives and biological assays (e.g., Dimethyl sulfoxide (B87167) - DMSO). The final concentration of the vehicle in the assay should be non-toxic to platelets (typically ≤ 0.5%).

  • Positive Control: A known platelet inhibitor (e.g., Aspirin for AA-induced aggregation, Clopidogrel for ADP-induced aggregation).

  • Equipment:

    • Light Transmission Aggregometer

    • Refrigerated Centrifuge

    • Pipettes and tips

    • Aggregometer cuvettes with stir bars

    • Water bath (37°C)

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Gently mix the blood by inversion.

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

  • Carefully aspirate the upper straw-colored layer (PRP) and transfer it to a separate sterile tube.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.

  • Collect the supernatant (PPP). PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Keep both PRP and PPP at room temperature and use within 2-3 hours of blood collection.

3. Preparation of Atisine Derivatives and Agonists:

  • Prepare stock solutions of the atisine derivatives in a suitable solvent (e.g., DMSO). The solubility of atisine alkaloids can be enhanced in slightly acidic aqueous solutions or organic solvents. It is crucial to determine the optimal solvent and concentration for each derivative.

  • Prepare working solutions of the derivatives by diluting the stock solution with saline or an appropriate buffer.

  • Prepare stock solutions of the platelet agonists according to the manufacturer's instructions.

  • Prepare working solutions of the agonists at the desired final concentrations to be used in the assay.

4. LTA Assay Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Pipette 450 µL of PPP into an aggregometer cuvette and place it in the appropriate channel to set the 100% light transmission baseline.

  • Pipette 450 µL of PRP into a cuvette containing a magnetic stir bar. Place it in a sample channel to set the 0% light transmission baseline.

  • For the inhibition assay, add a specific volume of the atisine derivative working solution (or vehicle/positive control) to 450 µL of PRP in a cuvette.

  • Pre-incubate the PRP with the test compound for a defined period (e.g., 5-15 minutes) at 37°C with stirring.

  • Add the agonist to the cuvette to induce platelet aggregation. The final volume in the cuvette is typically 500 µL.

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes) or until the aggregation reaches a plateau.

  • Repeat the procedure for a range of concentrations of the atisine derivative to determine the IC50 value.

5. Data Analysis:

  • The maximum percentage of platelet aggregation is determined for each concentration of the atisine derivative.

  • Calculate the percentage inhibition of aggregation for each concentration relative to the vehicle control.

    • % Inhibition = [1 - (Max Aggregation with Compound / Max Aggregation with Vehicle)] x 100

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the atisine derivative that causes 50% inhibition of platelet aggregation, from the dose-response curve.

Signaling Pathways and Visualizations

Understanding the mechanism of action of atisine derivatives requires knowledge of the key signaling pathways involved in platelet aggregation.

G cluster_workflow Experimental Workflow for LTA blood Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 Low-Speed Centrifugation (200g, 15-20 min) blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation (1500g, 15 min) centrifuge1->centrifuge2 preincubation Pre-incubation (37°C) PRP + Atisine Derivative prp->preincubation ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp aggregometer Light Transmission Aggregometer ppp->aggregometer Set 100% Aggregation agonist Add Agonist (ADP, AA, Collagen, PAF) aggregometer->agonist preincubation->aggregometer Set 0% Aggregation record Record Aggregation agonist->record analysis Data Analysis (IC50) record->analysis

Experimental Workflow for LTA.

G cluster_pathway Key Platelet Aggregation Signaling Pathways cluster_agonists Agonists cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_outcome Outcome ADP ADP P2Y12 P2Y12 ADP->P2Y12 AA Arachidonic Acid COX1 COX-1 AA->COX1 Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 PLC Phospholipase C (PLC) Activation P2Y12->PLC TXA2 Thromboxane A2 (TXA2) COX1->TXA2 GPVI->PLC PAR1->PLC TXA2->PLC Ca Increase in Cytosolic Ca2+ PLC->Ca Integrin Integrin αIIbβ3 Activation Ca->Integrin Aggregation Platelet Aggregation Integrin->Aggregation

Key Platelet Aggregation Signaling Pathways.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of atisine derivatives as potential anti-platelet aggregation agents. By employing standardized methodologies such as LTA and understanding the underlying signaling pathways, researchers can effectively characterize the potency, selectivity, and potential mechanisms of action of these compounds. The presented data on known atisine derivatives serve as a valuable benchmark for future drug discovery and development efforts in the field of thrombosis and hemostasis.

References

Application Notes and Protocols for Atisine Isolation using pH-Zone-Refining Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparative isolation of the diterpenoid alkaloid atisine (B3415921) from a crude plant extract using pH-zone-refining counter-current chromatography (CCC). This technique is particularly effective for separating ionizable compounds like alkaloids, offering high sample loading capacity and yielding high-purity fractions.

Introduction to pH-Zone-Refining CCC

pH-zone-refining counter-current chromatography is a liquid-liquid partition chromatography technique used for the preparative separation of organic acids and bases.[1] Its mechanism relies on the differential partitioning of analytes between two immiscible liquid phases based on their pKa values and hydrophobicity.[1] For the separation of basic compounds like atisine, a retainer (an acid) is added to the stationary phase, and an eluter (a base) is added to the mobile phase.[2][3] This creates sharp pH zones within the column, allowing for the separation of analytes into highly concentrated, rectangular peaks with minimal overlap.[4] Key advantages of this method over conventional CCC include a significantly increased sample loading capacity (over 10 times), highly concentrated fractions, and improved yield.[2][4][5]

Principle of Atisine Isolation

Atisine is a basic alkaloid. In pH-zone-refining CCC, the separation is achieved by manipulating its ionization state. The process for separating basic compounds like atisine generally involves the following steps:

  • Stationary Phase Preparation: The column is filled with the organic stationary phase containing an acidic retainer (e.g., hydrochloric acid).

  • Sample Loading: The crude extract containing atisine is dissolved in a mixture of the stationary and mobile phases and injected into the column.

  • Elution: The aqueous mobile phase, containing a basic eluter (e.g., triethylamine), is pumped through the column.

  • Separation Mechanism: As the basic mobile phase moves through the acidic stationary phase, a pH gradient is formed. Atisine, being a basic compound, will be protonated in the acidic stationary phase and remain there. As the front of the basic eluter reaches it, it becomes deprotonated and moves with the mobile phase until it reaches a pH zone where it re-protonates and is retained again. This process of partitioning and re-partitioning along the column leads to the separation of different alkaloids based on their respective pKa values and partition coefficients, resulting in the formation of distinct pH zones for each compound.

A visual representation of the general experimental workflow is provided below.

G cluster_prep Preparation cluster_ccc pH-Zone-Refining CCC cluster_analysis Analysis extract Crude Alkaloid Extraction sample_inj Inject Sample extract->sample_inj sol_sys Two-Phase Solvent System Preparation retainer Add Retainer (HCl) to Stationary Phase sol_sys->retainer eluter Add Eluter (TEA) to Mobile Phase sol_sys->eluter fill_col Fill Column with Stationary Phase retainer->fill_col elution Pump Mobile Phase eluter->elution fill_col->sample_inj sample_inj->elution fraction Fraction Collection elution->fraction hplc HPLC Purity Analysis fraction->hplc structure Structural Identification (MS, NMR) hplc->structure

Caption: Experimental workflow for atisine isolation.

Experimental Protocol

This protocol is based on the successful preparative isolation of atisine from Aconitum coreanum.[6][7][8]

3.1. Materials and Reagents

  • Crude alkaloid extract from Aconitum coreanum.

  • Petroleum ether (Pet)

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Triethylamine (B128534) (TEA)

  • Hydrochloric acid (HCl)

  • Solvents for HPLC analysis (e.g., methanol, water)

3.2. Equipment

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • Pump for solvent delivery

  • UV detector

  • Fraction collector

  • pH meter

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

3.3. Preparation of Two-Phase Solvent System and Sample

  • Solvent System Selection: The choice of a suitable two-phase solvent system is critical.[6] A recommended system for atisine isolation is a mixture of petroleum ether–ethyl acetate–methanol–water at a volume ratio of 5:5:1:9.[6][7]

  • Equilibration: Prepare the solvent mixture in a separatory funnel, shake vigorously, and allow the two phases to separate completely.

  • Modifier Addition:

    • To the upper organic phase (stationary phase), add triethylamine (TEA) to a final concentration of 10 mM. TEA acts as the retainer for acidic impurities and helps in establishing the pH zones. In the context of separating basic alkaloids, some literature refers to the modifier in the stationary phase as the retainer. However, for separating bases, the acid in the mobile phase is the primary retainer for the target compounds.

    • To the lower aqueous phase (mobile phase), add hydrochloric acid (HCl) to a final concentration of 10 mM. HCl acts as the eluter for the basic alkaloids.[6][7]

  • Sample Preparation: Dissolve the crude alkaloid extract (e.g., 3.5 g) in a mixture of the upper and lower phases (e.g., 10 mL of each).[6]

3.4. pH-Zone-Refining CCC Procedure

  • Column Filling: Fill the entire multilayer coiled column with the upper organic phase (stationary phase).

  • Instrument Setup: Set the revolution speed of the centrifuge (e.g., 850 rpm).[9]

  • Sample Injection: Inject the prepared sample solution into the column.

  • Elution: Pump the lower aqueous phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).[9]

  • Detection and Fraction Collection: Monitor the effluent with a UV detector (e.g., at 254 nm) and a pH meter.[9] Collect fractions as the separated compounds elute from the column. The elution of different alkaloids will correspond to distinct pH plateaus.

  • Post-Run: After the separation is complete, the collected fractions are typically neutralized, and the solvent is removed under reduced pressure.

Data and Results

The following table summarizes the quantitative data from a representative experiment on the isolation of atisine and other alkaloids from Aconitum coreanum using pH-zone-refining CCC.[6][7][8]

ParameterValue
Chromatography System
InstrumentHigh-Speed Counter-Current Chromatography
Solvent System
CompositionPetroleum ether–ethyl acetate–methanol–water
Volume Ratio5:5:1:9 (v/v/v/v)
Stationary PhaseUpper organic phase + 10 mM Triethylamine (TEA)
Mobile PhaseLower aqueous phase + 10 mM Hydrochloric acid (HCl)
Operational Parameters
Revolution Speed850 rpm
Flow Rate2.0 mL/min
Detection Wavelength254 nm
Sample and Yield
SourceAconitum coreanum crude extract
Sample Size3.5 g
Yield of Atisine74 mg
Purity of Atisine97.5% (determined by HPLC)
Other Isolated Alkaloids
Guanfu base I356 mg (96.40% purity)
Guanfu base A578 mg (97.2% purity)
Guanfu base F94 mg (98.1% purity)
Guanfu base G423 mg (98.9% purity)
Guanfu base R67 mg (98.3% purity)
Guanfu base P154 mg (98.4% purity)

Visualization of the Separation Principle

The underlying principle of separation in pH-zone-refining CCC for basic compounds is based on their charge state in different pH environments.

G cluster_column CCC Column start Column Inlet Stationary Phase (Organic + Retainer) zone1 Mobile Phase Front (Aqueous + Eluter) Atisine (Protonated, BH+) Retained in Stationary Phase start:f1->zone1:f1 Sample Injection zone2 Elution Zone Atisine (Neutral, B) Soluble in Mobile Phase zone1:f1->zone2:f1 Interaction with Eluter end Column Outlet Eluted Atisine zone2:f2->end:f1 Elution

Caption: Principle of atisine separation in the CCC column.

Troubleshooting and Optimization

  • Poor Resolution: If the separation between peaks is not satisfactory, consider adjusting the composition of the two-phase solvent system to modify the partition coefficients of the target compounds. The concentrations of the retainer (HCl) and eluter (TEA) can also be optimized.

  • Low Stationary Phase Retention: A low retention of the stationary phase can lead to poor separation efficiency. This can be addressed by decreasing the flow rate of the mobile phase or adjusting the solvent system's physical properties (viscosity, interfacial tension).

  • Sample Precipitation: If the sample precipitates upon injection, the sample concentration may be too high, or its solubility in the solvent system may be poor. In such cases, reduce the sample load or select a different solvent system with better solubilizing power for the crude extract.

By following this detailed protocol, researchers can effectively utilize pH-zone-refining counter-current chromatography for the efficient, preparative-scale isolation of atisine and other related alkaloids for further research and development.

References

Application Notes and Protocols for Bioactivity Assays of Novel Atisane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-Atisane diterpenoids are a diverse class of natural products characterized by a unique tetracyclic skeleton.[1][2] Members of this family have demonstrated a wide range of valuable biological activities, including cytotoxic, anti-tumor, antiviral, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[1][3][4][5] These application notes provide a comprehensive set of protocols for the initial screening and mechanistic evaluation of novel atisane compounds, with a focus on anticancer bioactivity. The workflow progresses from broad cytotoxicity screening to more detailed analyses of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

General Experimental Workflow

The evaluation of novel this compound compounds typically follows a hierarchical approach. Initial screening identifies cytotoxic activity, which is then followed by more detailed mechanistic assays to understand the mode of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation A MTT Cell Viability Assay (Determine IC50) B Apoptosis Assay (Annexin V/PI Staining) A->B If cytotoxic C Cell Cycle Analysis (PI Staining) A->C If cytotoxic D Signaling Pathway Analysis (Western Blot) B->D C->D

Caption: A typical workflow for characterizing novel this compound compounds.

Cell Viability and Cytotoxicity Screening: MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is a reliable and widely used method for the initial screening of anticancer activity and for determining the half-maximal inhibitory concentration (IC50) of novel compounds.[8][9]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of the this compound compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the this compound compound. Include vehicle-only (DMSO) control wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[11]

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[10]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[10][12]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[10][11][12]

    • Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[6][7] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot a dose-response curve (Compound Concentration vs. % Cell Viability) to determine the IC50 value.

Data Presentation: IC50 Values

This compound CompoundCell LineIncubation Time (h)IC50 (µM)
Compound AMCF-74812.5
Compound AHeLa4825.1
Compound BMCF-7485.2
Compound BHeLa489.8
Doxorubicin (Control)MCF-7480.95

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

Application Note: To determine if cytotoxicity is mediated by apoptosis, the Annexin V/PI assay is employed. During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation. Flow cytometry is used to quantify the stained cell populations.[13]

G Data Flow Cytometry Data Quadrants Q3 Annexin V (-) / PI (-) Live / Healthy Data->Q3 Q1 Annexin V (-) / PI (+) Necrotic Q2 Annexin V (+) / PI (+) Late Apoptotic / Necrotic Q4 Annexin V (+) / PI (-) Early Apoptotic Q3->Q4 Q4->Q2

Caption: Interpretation of Annexin V and PI flow cytometry data.

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and treat with the this compound compound at its IC50 concentration for 24-48 hours.[13]

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.[13]

    • Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes.[14]

  • Washing:

    • Discard the supernatant and wash the cells twice with cold 1X PBS.[13]

    • After the final wash, resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[13]

Data Presentation: Apoptosis Analysis

TreatmentConcentration (µM)% Healthy Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control-95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound B5.0 (IC50)45.8 ± 3.535.1 ± 2.819.1 ± 1.9
Compound B10.0 (2x IC50)20.3 ± 2.948.9 ± 4.130.8 ± 3.3

Cell Cycle Analysis: Propidium Iodide Staining

Application Note: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M). Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified using flow cytometry.[15] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. This allows for the analysis of cell cycle distribution in a population following treatment with a test compound.

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Seed cells and treat with the this compound compound as described for the apoptosis assay.

  • Cell Harvesting:

    • Harvest cells by trypsinization, then wash twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet and add 2-5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[15][16]

    • Fix the cells for at least 30-60 minutes on ice.[15][16] (Cells can be stored at -20°C in ethanol for several weeks).[15]

  • Washing:

    • Centrifuge the fixed cells at a higher speed (~500 g) for 5-10 minutes.[16]

    • Discard the supernatant and wash the cell pellet twice with PBS.[16]

  • Staining:

    • Resuspend the cell pellet in 500 µL of a PI staining solution. A typical solution contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.[17] RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA.[15]

    • Incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis:

    • Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale.[16]

    • Use appropriate gating to exclude doublets and analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]

Data Presentation: Cell Cycle Distribution

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control-65.4 ± 4.120.1 ± 2.514.5 ± 1.9
Compound B5.0 (IC50)30.2 ± 3.315.8 ± 1.854.0 ± 5.2
Compound B10.0 (2x IC50)18.9 ± 2.710.5 ± 1.570.6 ± 6.1

Signaling Pathway Investigation: Western Blot Analysis

Application Note: Western blotting is a powerful technique used to detect and quantify specific proteins in a cell or tissue extract.[18][19] It is essential for elucidating the molecular mechanisms of action of a novel compound. Many anticancer agents function by modulating key intracellular signaling pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[20] By using antibodies specific to key proteins in these pathways (and their phosphorylated, active forms), Western blotting can reveal if an this compound compound inhibits or activates these critical cellular cascades.

G GF Growth Factor Rec Receptor GF->Rec PI3K PI3K Rec->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif This compound This compound Compound This compound->Akt

Caption: A hypothetical PI3K/Akt pathway potentially targeted by this compound compounds.

Experimental Protocol: Western Blot

  • Protein Extraction:

    • Treat cells with the this compound compound for various time points (e.g., 1, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer or a lysis buffer containing protease and phosphatase inhibitors.[18]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.[18]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[20]

  • SDS-PAGE:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[20]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.[20]

    • Run the gel to separate proteins based on molecular weight.[19]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[18][19]

  • Blocking:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[18]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18][20]

    • Wash the membrane three times for 5-10 minutes each with TBST.[20]

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection:

    • Wash the membrane again three times for 10-15 minutes each with TBST.[20]

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[20]

    • Capture the chemiluminescent signal using an imaging system. Analyze band intensities using densitometry software.

Data Presentation: Results are typically presented as images of the developed blots. A loading control (e.g., β-Actin or GAPDH) must be included to ensure equal protein loading across lanes. Quantitative analysis can be presented in bar graphs showing the relative density of phosphorylated proteins normalized to their total protein levels.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of the Atisane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the atisane skeleton. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the experimental challenges in constructing this complex diterpenoid framework.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches to synthesizing the this compound skeleton?

A1: The synthesis of the this compound skeleton, characterized by its unique bicyclo[2.2.2]octane core, is a significant challenge in organic synthesis. The most prevalent strategies involve:

  • Diels-Alder Reactions: A powerful method to construct the six-membered rings of the core. This often involves an intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octane system.[1][2]

  • Cationic Cascade Cyclizations: Biomimetic approaches that utilize acid-mediated cyclization of polyene precursors to build the polycyclic framework. These reactions can be initiated by a variety of acidic reagents.

  • Radical Cyclizations: These methods offer an alternative pathway to form the intricate ring systems under milder conditions and are often compatible with a wider range of functional groups.

  • Intramolecular Michael Additions: This strategy can be employed to form key carbon-carbon bonds and construct the cyclic system.[1]

Q2: What are the major side reactions I should be aware of during this compound synthesis?

A2: The primary challenges and side reactions in this compound synthesis include:

  • Skeletal Rearrangements: Cationic intermediates, common in many synthetic routes, are prone to Wagner-Meerwein type rearrangements, leading to unintended and often difficult-to-separate isomeric products.[3]

  • Lack of Stereocontrol: Particularly in Diels-Alder reactions, controlling the endo/exo selectivity can be challenging, leading to mixtures of diastereomers.[4] The exo product is generally more thermodynamically stable, while the endo product is often the kinetically favored major product.[4]

  • Formation of Byproducts in Cyclization: Besides rearrangements, incomplete cyclization or alternative cyclization pathways can lead to a mixture of products.

  • Protecting Group Instability or Failure: The complex nature of this compound synthesis often requires a multi-step protecting group strategy. The failure to protect a reactive functional group or the instability of a protecting group under certain reaction conditions can lead to a host of side reactions.[5]

Q3: How can I minimize skeletal rearrangements during cationic cyclizations?

A3: Minimizing skeletal rearrangements requires careful control of the reaction conditions to disfavor carbocation migration. Key strategies include:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid can significantly influence the reaction pathway. Weaker Lewis acids may favor the desired cyclization over rearrangement.

  • Temperature Control: Lowering the reaction temperature can often suppress rearrangement pathways, which typically have higher activation energies.

  • Solvent Effects: The polarity of the solvent can stabilize or destabilize carbocation intermediates, thereby influencing the propensity for rearrangement. Experimenting with different solvents is often necessary.

  • Substrate Design: Modifying the substrate to include directing groups or to electronically disfavor rearrangement can be an effective, albeit more synthetically demanding, strategy.

Q4: How can I improve the diastereoselectivity of the Diels-Alder reaction in my synthesis?

A4: Achieving high diastereoselectivity in the Diels-Alder reaction is crucial for an efficient synthesis. Consider the following approaches:

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction, often favoring the endo product.

  • Temperature Optimization: As the endo product is the kinetic product, running the reaction at lower temperatures can increase its proportion in the product mixture.[4] Conversely, higher temperatures may favor the thermodynamically more stable exo product.[4]

  • Steric Hindrance: Introducing bulky substituents on the diene or dienophile can influence the facial selectivity of the cycloaddition.

  • Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can induce facial selectivity, leading to the preferential formation of one enantiomer.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Skeleton due to Multiple Rearranged Byproducts

Problem: You observe a complex mixture of products in your final reaction step, with mass spectrometry suggesting the presence of several isomers of your target this compound skeleton. This is a common issue in syntheses involving cationic intermediates.

Potential Cause Troubleshooting Strategy Expected Outcome
Carbocation Rearrangements (e.g., Wagner-Meerwein) 1. Screen Lewis Acids: Switch to a milder Lewis acid (e.g., from TiCl₄ to ZnCl₂ or Sc(OTf)₃).2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C instead of room temperature).3. Solvent Optimization: Try less polar solvents to reduce the lifetime of the carbocation intermediate.Increased ratio of the desired this compound product to rearranged isomers.
Incomplete Cyclization 1. Increase Reaction Time: Monitor the reaction by TLC/LC-MS to ensure full conversion of the starting material.2. Use a Stronger Lewis Acid: If milder acids lead to incomplete reaction, a stronger Lewis acid might be necessary, but a careful balance must be struck to avoid rearrangements.Higher conversion of starting material to cyclized products.
Protonolysis of Intermediates 1. Use a Non-protic Acid Source: If using a Brønsted acid, switch to a Lewis acid to avoid unwanted protonation/deprotonation equilibria.2. Add a Proton Sponge: Include a non-nucleophilic base to scavenge any stray protons.Reduction of byproducts arising from premature quenching of cationic intermediates.
Issue 2: Poor Diastereoselectivity in the Key Diels-Alder Reaction

Problem: Your Diels-Alder reaction to form the bicyclo[2.2.2]octane core results in a nearly 1:1 mixture of endo and exo diastereomers, complicating purification and reducing the overall yield.

Potential Cause Troubleshooting Strategy Expected Outcome
Similar Transition State Energies for Endo and Exo Pathways 1. Introduce a Lewis Acid Catalyst: Add a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) to catalyze the reaction and enhance the preference for the endo transition state.2. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to favor the kinetically controlled endo product.[4]An improved diastereomeric ratio, favoring the endo product.
Thermodynamic Equilibration 1. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the kinetically formed endo product from equilibrating to the more stable exo product.Preservation of the initial kinetic product ratio.
Steric Effects 1. Modify Substituents: If possible, redesign the diene or dienophile to introduce steric bulk that disfavors one of the transition states.Increased formation of the less sterically hindered diastereomer.
Issue 3: Unwanted Reaction at a Functional Group Elsewhere in the Molecule

Problem: During a key transformation, you observe an unexpected reaction at a functional group that should have remained intact, leading to a significant byproduct.

Potential Cause Troubleshooting Strategy Expected Outcome
Inadequate Protection of a Reactive Group 1. Select a More Robust Protecting Group: Choose a protecting group that is stable to the reaction conditions of the problematic step. Consult protecting group stability charts.2. Orthogonal Protecting Group Strategy: Ensure that the protecting groups used for different functional groups can be removed selectively without affecting each other.The protected functional group remains intact during the reaction.
Unintended Deprotection 1. Review Reaction Conditions: Ensure that the reagents and conditions used are not known to cleave the specific protecting group.2. Buffer the Reaction: If the reaction is sensitive to pH changes that might cause deprotection, add a suitable buffer.The protecting group is not prematurely removed.
Direct Reaction with Reagents 1. Change the Reagent: If a reagent is reacting with a protected group, consider using a milder or more selective alternative.2. Change the Order of Steps: It may be possible to perform the problematic step before the introduction of the sensitive functional group.The desired transformation occurs without affecting other parts of the molecule.

Experimental Protocols

Protocol 1: Improving Endo-Selectivity in a Diels-Alder Reaction using a Lewis Acid

This protocol provides a general method for improving the endo-selectivity of a Diels-Alder reaction for the formation of the bicyclo[2.2.2]octane core of the this compound skeleton.

Materials:

  • Diene precursor (1.0 equiv)

  • Dienophile precursor (1.2 equiv)

  • Lewis Acid (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) (0.1 - 1.1 equiv)

  • Anhydrous, non-coordinating solvent (e.g., CH₂Cl₂, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware thoroughly. Under an inert atmosphere, dissolve the diene precursor in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add the Lewis acid to the stirred solution. The amount of Lewis acid may need to be optimized; start with a catalytic amount (e.g., 0.1 equiv) and increase to stoichiometric amounts if necessary.

  • Dienophile Addition: After stirring for 15-30 minutes, add the dienophile precursor dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or another suitable quenching agent at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂, Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the endo:exo ratio of the crude product using ¹H NMR spectroscopy or HPLC.

Protocol 2: General Procedure for a Protecting Group Strategy

This protocol outlines the general steps for the protection of a hydroxyl group as a silyl (B83357) ether, a common strategy to prevent side reactions in this compound synthesis.

Materials:

  • Substrate containing a hydroxyl group (1.0 equiv)

  • Silylating agent (e.g., TBSCl, TIPSCl) (1.1 equiv)

  • Base (e.g., Imidazole, Triethylamine) (1.2 - 2.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Protection Step: a. Under an inert atmosphere, dissolve the substrate in the anhydrous solvent. b. Add the base, followed by the silylating agent. c. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. d. Quench the reaction with a saturated aqueous solution of NH₄Cl. e. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. f. Purify the silyl-protected product by flash column chromatography.

  • Perform Subsequent Reaction(s): Carry out the desired synthetic transformations on the molecule, knowing the hydroxyl group is protected.

  • Deprotection Step: a. Dissolve the silyl-protected compound in a suitable solvent (e.g., THF). b. Add a fluoride (B91410) source (e.g., TBAF, HF·Pyridine) and stir at room temperature. c. Monitor the deprotection by TLC. d. Upon completion, quench the reaction and perform an aqueous work-up. e. Purify the deprotected product.

Visualizations

Experimental_Workflow_Diels_Alder cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Diene Diene Precursor Mix Dissolve Diene Diene->Mix Dienophile Dienophile Precursor Solvent Anhydrous Solvent Solvent->Mix Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Mix Cool Cool to -78°C Mix->Cool Add_LA Add Lewis Acid Cool->Add_LA Add_Dienophile Add Dienophile Add_LA->Add_Dienophile Stir Stir & Monitor (TLC/LC-MS) Add_Dienophile->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Analyze Analyze endo:exo Ratio (NMR/HPLC) Dry->Analyze

Caption: Workflow for improving endo-selectivity in a Diels-Alder reaction.

Cationic_Rearrangement_Pathway Start Acyclic Precursor Initiation Lewis Acid Initiation Start->Initiation Carbocation1 Initial Carbocation Intermediate Initiation->Carbocation1 Desired_Cyclization Desired [4+2] Cyclization Carbocation1->Desired_Cyclization Rearrangement Wagner-Meerwein Rearrangement Carbocation1->Rearrangement Side Reaction This compound This compound Skeleton Desired_Cyclization->this compound Carbocation2 Rearranged Carbocation Rearrangement->Carbocation2 Rearranged_Product Rearranged Byproduct Carbocation2->Rearranged_Product

Caption: Competing pathways in cationic cyclization for this compound synthesis.

Protecting_Group_Strategy Start Multi-functional Molecule Protection Protect Reactive Group (e.g., -OH -> -OTBS) Start->Protection Reaction Perform Desired Transformation Protection->Reaction Deprotection Deprotect (e.g., -OTBS -> -OH) Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for a protecting group strategy in synthesis.

References

challenges in the purification of atisine from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of atisine (B3415921) from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying atisine from crude plant extracts?

A1: The main challenges arise from the complexity of the plant matrix. Atisine is often present with a variety of other structurally similar diterpenoid alkaloids, which makes separation difficult.[1][2] Key issues include significant matrix interference from these related compounds, achieving high purity, obtaining good yields, and preventing the degradation of atisine during the multi-step extraction and purification process.[2]

Q2: What is a recommended initial strategy for extracting atisine from plant material?

A2: A highly effective initial strategy is an acid-base extraction method.[3][4] This process involves extracting the ground plant material with an acidified ethanol (B145695) solution to solubilize the alkaloids as salts. After removing the plant debris and evaporating the solvent, the residue is dissolved in an acidic solution. This aqueous solution is then washed with a non-polar solvent like petroleum ether to remove non-alkaloidal compounds. Finally, the acidic solution is basified (e.g., to pH 9.5) and extracted with an organic solvent like chloroform (B151607) to isolate the crude alkaloid fraction containing atisine.[3]

Q3: Which advanced chromatographic techniques are most effective for atisine purification?

A3: For resolving atisine from other closely related alkaloids, advanced chromatographic techniques are essential. pH-zone-refining counter-current chromatography (CCC) has been demonstrated to be a highly efficient method for the preparative separation of atisine and similar alkaloids from Aconitum coreanum, yielding high-purity compounds.[3][5] This technique is particularly advantageous for separating alkaloids that may have low UV absorbance.[3][5] High-Performance Liquid Chromatography (HPLC) in a preparative format is another powerful tool for the final purification steps.

Troubleshooting Guide

Problem 1: Low Yield of Atisine After Initial Extraction
Possible CauseRecommended Solution
Incomplete Extraction The solvent system may not be optimal for atisine's solubility. Ensure the use of acidified ethanol for the initial extraction to effectively form alkaloid salts.[3] Consider employing techniques like heat reflux extraction to improve efficiency.[3]
Loss During Partitioning The pH for the acid-base liquid-liquid extraction may be incorrect, causing atisine to remain in the wrong phase. Precisely control the pH, ensuring it is acidic (e.g., 1% HCl) when washing away non-polar impurities and sufficiently basic (e.g., pH 9.5) when extracting the alkaloids into the organic phase.[3]
Atisine Degradation Alkaloids can be sensitive to high temperatures or extreme pH.[2] Use reduced pressure (e.g., rotary vaporization) for solvent evaporation to minimize thermal stress on the compound.[3]
Problem 2: Poor Separation of Atisine in Column Chromatography
Possible CauseRecommended Solution
Co-elution with Similar Alkaloids The crude extract contains numerous diterpenoid alkaloids with similar structures and polarities to atisine.[1] A single chromatographic step is often insufficient. Employ a multi-step approach, starting with a broader fractionation (e.g., silica (B1680970) gel column) followed by a high-resolution technique like pH-zone-refining CCC.[3]
Inappropriate Mobile Phase The solvent system's polarity is either too high, causing all compounds to elute together, or too low, resulting in poor movement from the baseline. For pH-zone-refining CCC, a two-phase solvent system like petroleum ether–ethyl acetate–methanol (B129727)–water is effective. Systematically adjusting the ratios is critical; for example, reducing the methanol ratio can improve separation.[3]
Column Overloading Loading too much crude extract onto the column exceeds its separation capacity. Reduce the sample load. For preparative CCC, a significant sample size (e.g., 3.5 grams of crude extract) can be successfully separated, demonstrating its high loading capacity.[3]
Problem 3: Atisine Instability or Degradation During Purification
Possible CauseRecommended Solution
Oxidation Exposure to oxygen, transition metals, or light can lead to oxidative degradation.[6] Whenever possible, work under an inert atmosphere (e.g., nitrogen) and use amber glassware or protect samples from direct light.
Hydrolysis If using ester-based solvents or operating under harsh pH conditions, atisine could be susceptible to hydrolysis. Ensure buffers are used where necessary and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Proteolytic Digestion (if from cell culture) If atisine is produced in and extracted from a recombinant system, native proteases can be a concern.[6] While less common for small molecules, ensure that initial extraction steps are designed to rapidly denature or remove enzymes.

Data Presentation

Table 1: Purification Results of Diterpenoid Alkaloids from Aconitum coreanum Crude Extract using pH-Zone-Refining CCC

The following table summarizes the quantitative results from a preparative separation of 3.5 g of crude extract.[3][5]

CompoundYield (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine 74 97.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4

Experimental Protocols

Protocol 1: Crude Alkaloid Extraction via Acid-Base Method

This protocol is adapted from the methodology used for extracting alkaloids from Aconitum coreanum.[3]

  • Maceration and Extraction: Grind dried plant material (e.g., 5 kg of roots) into a powder. Extract the powder three times using a heat reflux method with 95% ethanol containing a small amount of HCl (e.g., 10 mL).

  • Solvent Evaporation: Combine the ethanol extracts and evaporate to dryness using a rotary evaporator under reduced pressure.

  • Acidification and Washing: Dissolve the resulting residue in a 1% HCl solution (e.g., 2 L). Wash this acidic solution with petroleum ether to remove non-polar compounds. Discard the petroleum ether phase.

  • Basification and Final Extraction: Adjust the pH of the acidic aqueous solution to 9.5 using ammonia-water. Extract the basified solution with chloroform.

  • Final Evaporation: Combine the chloroform fractions and evaporate to dryness to yield the crude alkaloid mixture. From 5 kg of starting material, a yield of approximately 42 g of crude alkaloids can be expected.[3]

Protocol 2: Atisine Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

This protocol details the optimized conditions for separating atisine from a crude alkaloid extract.[3]

  • Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether–ethyl acetate–methanol–water with a volume ratio of 5:5:1:9. Add triethylamine (B128534) (TEA) as a retainer to the upper organic stationary phase (10 mM) and hydrochloric acid (HCl) as an eluter to the lower aqueous mobile phase (10 mM).

  • CCC Instrument Setup:

    • Apparatus: TBE-300C high-speed counter-current chromatograph.

    • Revolution Speed: 850 rpm.

    • Flow Rate: 2.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Temperature: 20 °C.

  • Equilibration: Fill the column with the upper stationary phase. Pump the lower mobile phase into the column until hydrodynamic equilibrium is reached.

  • Sample Loading: Dissolve the crude alkaloid extract (e.g., 3.5 g) in a mixture of the upper and lower phases and inject it into the column.

  • Elution and Fraction Collection: Perform the separation. The UV absorbance profile will show distinct plateaus corresponding to the different alkaloids. Manually collect the fractions for each peak.

  • Analysis: Analyze the collected fractions by HPLC to confirm the purity of the isolated compounds, including atisine.[3]

Visualizations

G Atisine Purification Workflow cluster_0 Crude Extraction cluster_1 Purification cluster_2 Waste/Byproducts Start Dried Plant Material Extract Acidified Ethanol Extraction (Heat Reflux) Start->Extract Evap1 Evaporate Solvent Extract->Evap1 Waste1 Plant Marc Extract->Waste1 Partition Acid-Base Partitioning (HCl / NH3-water) Evap1->Partition Crude Crude Alkaloid Extract Partition->Crude Waste2 Non-Alkaloid Impurities Partition->Waste2 CCC pH-Zone-Refining CCC Crude->CCC Fractions Collect Fractions CCC->Fractions Waste3 Other Alkaloids CCC->Waste3 Analysis HPLC Purity Analysis Fractions->Analysis Pure Pure Atisine (>97%) Analysis->Pure

Caption: General workflow for the extraction and purification of atisine.

G Troubleshooting: Low Purity After Chromatography Problem Low Atisine Purity Cause1 Possible Cause: Co-eluting Impurities Problem->Cause1 Cause2 Possible Cause: Wrong Mobile Phase Problem->Cause2 Cause3 Possible Cause: Column Overload Problem->Cause3 Solution1 Action: Use High-Resolution Method (e.g., pH-Zone CCC) Cause1->Solution1 Structurally similar alkaloids Solution2 Action: Optimize Solvent Ratios (e.g., Adjust Methanol %) Cause2->Solution2 Poor peak resolution Solution3 Action: Reduce Sample Load Amount Cause3->Solution3 Broad, overlapping peaks

Caption: A logical diagram for troubleshooting poor purity results.

References

Technical Support Center: Resolving Co-eluting Peaks in HPLC of Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) analysis of diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of diterpenoid alkaloids in reversed-phase HPLC?

The most frequent challenges in diterpenoid alkaloid HPLC analysis include poor resolution (co-elution), peak tailing, and peak splitting.[1] Co-elution often occurs due to the structural similarity of these alkaloids, which results in very close retention times on standard columns like C18. Key contributing factors include suboptimal mobile phase composition, inappropriate pH, and insufficient column efficiency.[2][3]

Q2: How do the chemical properties of diterpenoid alkaloids influence their separation?

Diterpenoid alkaloids are a diverse class of compounds, but they are generally non-polar, making them well-suited for reversed-phase HPLC.[1] However, the presence of various functional groups (hydroxyls, carboxyls, ketones) can alter their polarity. For basic alkaloids, interactions with residual silanol (B1196071) groups on the silica-based column packing can lead to peak tailing, a common issue that can obscure co-eluting peaks.[4][5] For acidic diterpenoids, the mobile phase pH is a critical parameter for controlling ionization and achieving symmetrical peak shapes.[1][6]

Q3: Which HPLC column is recommended for separating complex diterpenoid alkaloid mixtures?

While C18 columns are the most common choice for diterpenoid separation due to their hydrophobicity[1], resolving structurally similar, co-eluting alkaloids may require alternative column chemistries. Consider the following options to improve selectivity:

Stationary PhaseTypical Use Cases for Diterpenoid Alkaloid Analysis
C18 (Octadecylsilyl) General-purpose, suitable for a wide range of diterpenoids. Provides strong retention for non-polar to moderately polar compounds.[1]
C8 (Octylsilyl) Less retentive than C18. Useful for highly non-polar diterpenoids that are too strongly retained on a C18 column, which can lead to excessively long run times.[1]
Phenyl-Hexyl Offers alternative selectivity through π-π interactions, which can be beneficial for separating alkaloids containing aromatic rings.[1]
Embedded Polar Group (e.g., Amide, Carbamate) Can provide unique selectivity for more polar diterpenoids and is effective at reducing peak tailing for basic compounds by shielding residual silanols.[1][4]
Chiral Stationary Phases Essential for the separation of enantiomers of diterpenoid alkaloids.[1]

Q4: Should I use an isocratic or gradient elution method?

The choice depends on the complexity of your sample.[1][2]

  • Isocratic Elution: A constant mobile phase composition is used. This method is simpler and more robust but is only suitable for separating a few compounds with similar retention behaviors.

  • Gradient Elution: The mobile phase composition is changed over the course of the run, typically by increasing the percentage of the organic solvent.[3] This is essential for analyzing complex mixtures of diterpenoid alkaloids with a wide range of polarities, as it improves peak resolution and reduces analysis time.[2][7][8]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving overlapping peaks in your chromatogram.

Issue 1: Two or More Peaks are Merged or Overlapping (Poor Resolution)

Co-elution occurs when two or more compounds exit the column at the same time.[9] To fix this, you must alter the chromatography conditions to change the selectivity or efficiency of the separation.

G cluster_0 Initial Observation cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Temperature Optimization cluster_3 Step 3: Stationary Phase Evaluation cluster_4 Resolution A Co-eluting or Shoulder Peaks Observed B Adjust Gradient Slope (Make it shallower) A->B Start Here C Change Organic Solvent (e.g., ACN to MeOH) B->C If no improvement G Peaks Resolved B->G Success D Modify Mobile Phase pH (Adjust by ±0.5 units) C->D If no improvement C->G Success E Change Column Temperature (Try ±5-10°C) D->E If still co-eluting D->G Success F Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl) E->F For major selectivity change E->G Success F->G Success

Caption: A systematic workflow for troubleshooting co-eluting peaks.

1. Optimize the Mobile Phase Gradient: For complex mixtures, a good starting point is a broad "scouting" gradient (e.g., 5-95% organic solvent in 20-30 minutes).[3] If co-elution occurs, make the gradient shallower around the time your compounds of interest elute. A slower rate of change in solvent strength increases the difference in retention times.[3]

  • Protocol:

    • Identify the time window where the co-eluting peaks appear.

    • Modify your gradient program to decrease the rate of change of the organic solvent (%B) during that window. For example, if peaks elute between 10 and 15 minutes with a gradient of 5% B/min, try reducing it to 2% B/min in that segment.

    • Ensure the column is properly re-equilibrated at the initial conditions before the next injection.[10]

2. Adjust Mobile Phase pH: Diterpenoid alkaloids often contain basic nitrogen atoms. The pH of the mobile phase affects their degree of ionization, which in turn alters their interaction with the stationary phase.[11] A small change in pH can significantly impact selectivity.[11][12]

  • Protocol:

    • For basic alkaloids, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. A low pH (e.g., 2.5-3.5 using formic or phosphoric acid) protonates the silanol groups on the column, reducing peak tailing, and keeps the basic alkaloids in a consistent, ionized state.[5][6]

    • Prepare fresh mobile phase with the pH adjusted by ±0.5 units from your original method.

    • Analyze the sample and compare the resolution.

3. Change the Organic Solvent: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents in reversed-phase HPLC. They offer different selectivities. If you are using acetonitrile and experiencing co-elution, switching to methanol (or a combination of both) can alter the elution order and resolve the peaks.

4. Modify Column Temperature: Temperature affects solvent viscosity and the kinetics of analyte-stationary phase interactions.[13][14] Changing the column temperature can alter selectivity, especially for structurally similar compounds.[13][15]

  • Protocol:

    • Set the column oven temperature 5-10°C higher or lower than your current method (a typical range is 25-45°C).[1][13]

    • Lowering the temperature generally increases retention and can improve resolution for some compounds.[13]

    • Increasing the temperature decreases retention and analysis time and can sometimes change the elution order, resolving co-eluting peaks.[16]

5. Switch to a Different Stationary Phase: If mobile phase and temperature optimizations fail, the issue is likely a lack of selectivity of the stationary phase for your analytes. Switching to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl or an embedded polar group column) provides a completely different interaction mechanism and is the most powerful way to resolve persistent co-elution.[1]

Issue 2: Asymmetrical Peaks (Tailing or Fronting) Obscuring Co-elution

Poor peak shape can make it difficult to determine if a peak is a single compound or multiple co-eluting compounds.[4][5] A shoulder on a peak is often an indicator of co-elution.[9]

G A Asymmetrical Peak Observed B Peak Tailing (Right Skew) A->B C Peak Fronting (Left Skew) A->C D Secondary Silanol Interactions (Basic Compounds) B->D Cause? E Inappropriate Mobile Phase pH (Near Analyte pKa) B->E Cause? F Column Overload (Concentration too high) C->F Most Common Cause G Lower pH (e.g., <3) Add modifier (e.g., TEA) Use end-capped column D->G Solution H Adjust pH to be >2 units from pKa E->H Solution I Dilute Sample Inject smaller volume F->I Solution

Caption: Troubleshooting logic for common peak shape problems.

  • Peak Tailing: This is often caused by secondary interactions between basic diterpenoid alkaloids and acidic residual silanol groups on the silica (B1680970) packing.[4][5]

    • Solution: Lower the mobile phase pH to around 3 to suppress silanol ionization.[5] Alternatively, use a mobile phase additive like triethylamine (B128534) (TEA) to mask the silanols, or switch to a modern, end-capped or polar-embedded column.[4][17]

  • Peak Fronting: This is typically a sign of column overload, where the sample concentration is too high for the column's capacity.[17][18]

    • Solution: Dilute the sample or reduce the injection volume.[17][18] If a larger sample load is necessary, use a column with a larger internal diameter.

General Experimental Protocol: Starting Method for Diterpenoid Alkaloid Profiling

This protocol serves as a robust starting point for method development. Optimization will be required based on the specific alkaloids in your sample.[1]

ParameterCondition
Column C18, 4.6 x 150 mm, 2.7 or 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% to 95% B over 20 minutes (Scouting Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection PDA/DAD detector, scan 200-400 nm. Monitor specific wavelengths (e.g., 220 nm, 254 nm) as needed.

Note: This is a generic method and requires optimization. Adjust the gradient slope, choice of organic solvent (methanol can be an alternative), and temperature to achieve the desired separation for your specific analytes.[1]

References

troubleshooting poor resolution in atisine NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor resolution in atisine (B3415921) NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during NMR data acquisition for atisine and related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of atisine shows broad, poorly resolved peaks. What are the most common causes?

Poor resolution in NMR spectra can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include:

  • Poor Spectrometer Shimming: The homogeneity of the magnetic field (B₀) is crucial for high resolution. Improper shimming leads to broadened spectral lines.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[1][2]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can significantly shorten relaxation times and broaden signals.

  • Inappropriate Solvent Choice: The choice of solvent can affect both the chemical shift and the resolution of signals.[1][3]

  • Suboptimal Acquisition Parameters: Parameters such as acquisition time (AQ) and relaxation delay (D1) need to be appropriately set to ensure proper signal detection and decay.[4]

Q2: How can I improve the magnetic field homogeneity (shimming) for my atisine sample?

Improving the shimming is a critical step for achieving high resolution. Here's a general workflow:

  • Locking: Ensure a stable lock on the deuterium (B1214612) signal of your solvent. The lock signal stability is a good indicator of field stability.

  • Automated Shimming: Most modern spectrometers have automated shimming routines. Utilize these as a starting point.

  • Manual Shimming: For optimal resolution, manual adjustment of the lower-order shims (e.g., Z1, Z2, X, Y, XZ, YZ) is often necessary. Focus on sharpening a singlet peak (like TMS) or the solvent peak while observing the lock signal.

  • Gradient Shimming: If available, gradient shimming provides a more efficient way to optimize field homogeneity.

Troubleshooting Workflows

Below is a logical workflow to diagnose and address poor resolution in your atisine NMR spectra.

TroubleshootingWorkflow cluster_start Start cluster_sample Sample Preparation cluster_acquisition Acquisition Parameters cluster_processing Data Processing cluster_end End start Poor Resolution Observed check_concentration Is sample concentration optimal? (~5-10 mg in 0.5-0.7 mL) start->check_concentration check_impurities Are paramagnetic impurities present? check_concentration->check_impurities Yes check_concentration->check_impurities No dilute_sample Dilute Sample check_concentration->dilute_sample check_solvent Is the solvent appropriate? check_impurities->check_solvent No check_impurities->check_solvent Yes degas_sample Degas Sample (e.g., N2 bubbling) check_impurities->degas_sample check_shimming Is shimming optimized? check_solvent->check_shimming Yes check_solvent->check_shimming No change_solvent Try a different solvent (e.g., CDCl3, C6D6, MeOD-d4) check_solvent->change_solvent No check_aq Is Acquisition Time (AQ) sufficient? check_shimming->check_aq Yes check_shimming->check_aq No reshim Re-shim (manual or gradient) check_shimming->reshim check_d1 Is Relaxation Delay (D1) adequate? check_aq->check_d1 Yes check_aq->check_d1 No increase_aq Increase Acquisition Time (AQ) check_aq->increase_aq apply_window Apply appropriate window function (e.g., exponential multiplication) check_d1->apply_window Yes check_d1->apply_window No increase_d1 Increase Relaxation Delay (D1) check_d1->increase_d1 No zero_filling Perform zero-filling apply_window->zero_filling end_node High-Resolution Spectrum zero_filling->end_node dilute_sample->check_impurities degas_sample->check_solvent change_solvent->check_shimming reshim->check_aq increase_aq->check_d1 increase_d1->apply_window

Caption: Troubleshooting workflow for poor NMR resolution.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution Atisine NMR
  • Weighing: Accurately weigh 5-10 mg of purified atisine.

  • Solvent Selection: Choose a deuterated solvent in which atisine is fully soluble. Chloroform-d (CDCl₃) is a common starting point. For problematic overlapping signals, consider benzene-d₆ or methanol-d₄.[1]

  • Dissolution: Dissolve the atisine in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtering: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended): To remove dissolved paramagnetic oxygen, gently bubble dry nitrogen or argon gas through the sample for 1-2 minutes.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Protocol 2: Optimizing Acquisition Parameters

This protocol assumes a standard 1D proton NMR experiment.

  • Tuning and Matching: After inserting the sample, tune and match the probe to the correct frequency for your sample and solvent. This minimizes reflected radiofrequency power.[5]

  • Locking and Shimming: Lock onto the solvent's deuterium signal and perform automated and/or manual shimming to optimize the magnetic field homogeneity.

  • Setting Spectral Width (SW): Ensure the spectral width encompasses all expected proton signals for atisine (typically 0-10 ppm).

  • Determining the 90° Pulse Width (p1): Calibrate the transmitter pulse width to determine the accurate 90° pulse for your sample.

  • Setting Acquisition Time (AQ): For high resolution, a longer acquisition time is generally better. Start with an AQ of at least 3-4 seconds.[4] This allows for the complete decay of the Free Induction Decay (FID) signal.

  • Setting Relaxation Delay (D1): The relaxation delay should be at least 1.5 times the longest T₁ relaxation time of the protons in atisine. A D1 of 2-5 seconds is a reasonable starting point for quantitative accuracy and good resolution.[4] For non-quantitative spectra where speed is a priority, a shorter delay might be acceptable, but could compromise resolution.

  • Number of Scans (NS): The number of scans depends on the sample concentration. For a 5-10 mg sample, 8 to 16 scans are often sufficient. Increasing the number of scans improves the signal-to-noise ratio but does not inherently improve resolution.[4]

Quantitative Data Summary

The following tables summarize key acquisition parameters and their impact on spectral resolution and signal-to-noise ratio (S/N).

Table 1: Effect of Acquisition Parameters on Resolution and S/N

ParameterRecommended Value for AtisineEffect of Increasing the Value
Acquisition Time (AQ) 3 - 5 sImproves digital resolution.
Relaxation Delay (D1) 2 - 5 sEnsures full relaxation, preventing signal saturation and improving resolution for quantitative analysis.
Number of Scans (NS) 8 - 64Increases S/N by the square root of NS. No direct effect on resolution.[4]

Table 2: Common Solvents and Their Properties

SolventPolarityCommon Residual Peak (ppm)Notes
Chloroform-d (CDCl₃) Low7.26Good general-purpose solvent for many organic molecules.
Benzene-d₆ (C₆D₆) Non-polar7.16Can induce significant changes in chemical shifts (aromatic solvent-induced shifts), which may resolve overlapping signals.[1]
Methanol-d₄ (CD₃OD) High3.31, 4.87 (OH)Useful for more polar compounds. Protons attached to heteroatoms (e.g., -OH, -NH) may exchange with deuterium.
Acetone-d₆ ((CD₃)₂CO) Medium2.05Can be a good alternative if chloroform (B151607) or benzene (B151609) are not suitable.[1]

Signaling Pathway and Logical Relationship Diagrams

The relationship between key NMR parameters and the final spectrum quality can be visualized as follows.

ParameterRelationships cluster_input User Controlled Parameters cluster_output Spectrum Quality AQ Acquisition Time (AQ) Resolution Resolution AQ->Resolution Directly affects D1 Relaxation Delay (D1) D1->Resolution Affects line shape NS Number of Scans (NS) SN_Ratio Signal-to-Noise Ratio NS->SN_Ratio Improves as sqrt(NS) Shimming Shimming Shimming->Resolution Critically affects Resolution->SN_Ratio Indirectly affects peak height

Caption: Relationship between NMR parameters and spectrum quality.

References

preventing degradation of atisine samples during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of atisine (B3415921) samples during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is atisine and why is its stability important?

A1: Atisine is a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera.[1] Its stability is crucial because degradation can lead to a loss of biological activity, the formation of potentially toxic byproducts, and inaccurate experimental results. Maintaining the chemical integrity of atisine is essential for reliable research in pharmacology and drug development.

Q2: What are the primary factors that cause atisine degradation?

A2: Like many alkaloids, atisine is susceptible to degradation from several environmental factors. The primary drivers of degradation are:

  • pH: Exposure to strongly acidic or alkaline conditions can catalyze hydrolysis.

  • Oxidation: The atisine molecule contains sites, such as an exocyclic double bond, that are susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

  • Light: Exposure to UV or visible light can provide the energy needed for photolytic degradation. It is a common practice to store alkaloids protected from light.[3]

  • Moisture: Absorption of water can facilitate hydrolytic reactions.

Q3: What are the ideal storage conditions for solid atisine powder?

A3: For long-term stability, solid atisine powder should be stored in a tightly sealed, opaque container (such as an amber glass vial) to protect it from light and moisture. The recommended storage temperature is -20°C.[3] For added protection against oxidation, especially for a primary reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: How should I store atisine in solution?

A4: Stock solutions of atisine should be prepared in a suitable solvent (e.g., DMSO, ethanol, or methanol) and stored at -20°C or, for longer-term storage, at -80°C.[3] It is best to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should be stored in amber vials to protect against light.[3]

Q5: What are the visible signs of atisine degradation?

A5: Visible signs that your atisine sample may have degraded include:

  • Color Change: A powder that was once white or off-white turning yellow or brown.

  • Clumping: The powder becoming sticky or clumping, which indicates moisture absorption.

  • Inconsistent Results: A previously reliable batch of atisine yielding inconsistent or unexpected results in an assay is a strong indicator of degradation.

Troubleshooting Guide

This guide helps address common issues related to atisine stability.

Problem Potential Cause Recommended Action
Inconsistent or lower-than-expected potency in bioassays. Sample degradation due to improper storage (temperature, light, moisture). Repeated freeze-thaw cycles of stock solutions.1. Verify storage conditions (stored at -20°C, protected from light). 2. Use a fresh aliquot for each experiment. 3. If degradation is suspected, verify the purity of the sample using HPLC. 4. If possible, use a freshly prepared solution from a new, unopened vial of solid atisine.
Appearance of unexpected peaks in HPLC analysis. Degradation of the sample has occurred, creating new chemical entities.1. Confirm that the new peaks are not artifacts from the solvent or system. 2. Analyze a freshly prepared sample from a properly stored solid to see if the peaks persist. 3. If the peaks are present only in older samples, it confirms degradation. The sample should be discarded. 4. Consider performing a forced degradation study to identify potential degradation products.[4]
Solid atisine powder has changed color or become clumpy. Exposure to light, oxygen, or moisture.The sample is likely degraded and should be discarded. Review storage procedures to ensure containers are airtight and opaque, and consider using a desiccator.
Difficulty dissolving the atisine powder. The compound may have degraded into less soluble products.While gentle warming (to 37°C) or sonication can aid dissolution, this may also indicate a purity issue. It is recommended to verify the purity via HPLC before use. If purity is compromised, use a fresh sample.

Quantitative Data on Atisine Stability

While specific kinetic data for atisine degradation is not widely published, the following table provides an illustrative example of results from a forced degradation study on a similar diterpenoid alkaloid. This data demonstrates the typical stability profile and helps in developing a stability-indicating method. The goal is to achieve partial degradation (5-20%) to ensure that the analytical method can effectively separate the parent drug from its degradation products.

Stress Condition Description Time Illustrative % Degradation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C8 hours~12%Hydrolyzed ester or ether linkages (if present)
Base Hydrolysis 0.1 M NaOH at 60°C4 hours~18%Products of amide or ester hydrolysis
Oxidation 6% H₂O₂ at 25°C24 hours~15%N-oxides, epoxides from the exocyclic double bond
Thermal Degradation Solid powder at 80°C48 hours~8%Dehydration products, isomers
Photolytic Degradation Solution exposed to 1.2 million lux hours7 days~10%Photoproducts resulting from radical reactions

Experimental Protocols

Protocol 1: Forced Degradation Study of Atisine

This protocol outlines the conditions for stress testing to identify potential degradation pathways and to develop a stability-indicating analytical method, as recommended by ICH guidelines.[5]

Objective: To generate potential degradation products of atisine under various stress conditions.

Materials:

  • Atisine (pure substance)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 6% (v/v)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block/water bath, photostability chamber

Methodology:

  • Preparation of Atisine Stock Solution: Prepare a 1 mg/mL stock solution of atisine in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of atisine stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of atisine stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of atisine stock solution with 1 mL of 6% H₂O₂.

    • Store the mixture at room temperature (25°C) for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Weigh 10 mg of solid atisine powder into a glass vial.

    • Place the vial in an oven at 80°C for 48 hours.

    • After cooling, dissolve the powder in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with mobile phase.

  • Photolytic Degradation:

    • Place a solution of atisine (0.1 mg/mL in methanol) in a photostability chamber.

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method for Atisine

Objective: To develop an HPLC method capable of separating and quantifying atisine in the presence of its degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program (Illustrative):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or determined by UV scan of atisine)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the atisine peak is resolved from all degradation product peaks generated during the forced degradation study (peak purity analysis using a PDA detector is recommended).

Visualizations

Logical and Experimental Workflows

G cluster_0 Troubleshooting Workflow start Problem Encountered (e.g., Inconsistent Results) check_storage Verify Storage Conditions (-20°C, Dark, Dry) start->check_storage check_handling Review Sample Handling (Aliquotting, Freeze-Thaw) check_storage->check_handling OK discard Discard Sample. Review Storage SOP. check_storage->discard Not OK analyze_hplc Analyze via Stability-Indicating HPLC Method check_handling->analyze_hplc OK check_handling->discard Not OK new_peaks New Peaks Detected? analyze_hplc->new_peaks new_peaks->discard Yes proceed Sample is Stable. Investigate Other Variables. new_peaks->proceed No

Caption: Troubleshooting workflow for atisine sample degradation issues.

G cluster_1 Proposed Atisine Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products atisine Atisine Structure (Contains exocyclic C=C and N-CH2CH2OH group) oxidation Oxidation (H₂O₂, Air, Light) atisine->oxidation hydrolysis Hydrolysis (Acid/Base) atisine->hydrolysis epoxide Epoxide Formation at C16-C17 double bond oxidation->epoxide n_oxide N-Oxide Formation oxidation->n_oxide oxidized_amine Oxidation of β-aminoethanol group oxidation->oxidized_amine hydrolyzed_product Ring Opening/Rearrangement (under harsh conditions) hydrolysis->hydrolyzed_product

Caption: Proposed degradation pathways for atisine under stress conditions.

References

Technical Support Center: Optimizing Reaction Conditions for Atisane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for atisane derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing derivatization reactions of this compound-type diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the derivatization of this compound diterpenoids?

A1: The primary challenges in this compound derivatization stem from the complex, sterically hindered tetracyclic structure. Key difficulties include:

  • Regioselectivity: The presence of multiple reactive sites can lead to a mixture of products. For instance, selective functionalization of one hydroxyl group over another can be difficult to achieve.

  • Steric Hindrance: The caged-like structure of the this compound core can hinder the approach of reagents to certain positions, leading to low reactivity or the need for harsh reaction conditions. This is particularly notable around the bicyclo[2.2.2]octane system.[1]

  • Low Yields: Due to steric hindrance and potential side reactions, obtaining high yields can be challenging.[1][2]

  • Protecting Group Strategy: The multi-functional nature of many this compound diterpenoids necessitates a carefully planned protecting group strategy to achieve selective derivatization.[3][4][5][6]

Q2: How can I improve the regioselectivity of my this compound derivatization reaction?

A2: Improving regioselectivity often involves a combination of strategies:

  • Choice of Reagents: Bulky reagents may preferentially react with less sterically hindered positions.

  • Directing Groups: The use of directing groups can help to deliver a reagent to a specific site on the this compound skeleton.

  • Protecting Groups: Selectively protecting more reactive functional groups allows for derivatization at the desired position.

  • Catalyst Selection: In reactions like C-H functionalization, the choice of catalyst and ligands can significantly influence which C-H bond is activated.

  • Reaction Conditions: Temperature, solvent, and reaction time can all impact the kinetic versus thermodynamic product distribution, thus affecting regioselectivity.

Q3: What are the key considerations when choosing a protecting group for this compound derivatization?

A3: An ideal protecting group strategy is crucial for the successful derivatization of polyfunctional atisanes. Key considerations include:

  • Orthogonality: Protecting groups should be chosen so that they can be removed selectively without affecting other protecting groups or the derivatized functional group.[4]

  • Stability: The protecting group must be stable to the reaction conditions used for derivatization.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the complex this compound core.[3]

  • Minimal Steric Bulk: The protecting group itself should not introduce significant steric hindrance that could impede the desired derivatization reaction.

Troubleshooting Guides

Low Reaction Yield

Low yields are a frequent issue in this compound derivatization. The following guide provides a systematic approach to troubleshooting this problem.

Possible Cause Solution
Steric Hindrance at the Reaction Site The this compound core can significantly hinder the approach of the acylating/esterifying agent. Consider using a less bulky reagent or a more reactive activating agent (e.g., for esterification, move from a simple acid catalyst to a coupling reagent like DCC/DMAP). Increasing the reaction temperature or time may also help, but monitor for decomposition.
Poor Nucleophilicity of the Hydroxyl/Amine Group The electronic environment of the functional group on the this compound skeleton may reduce its reactivity. Use a stronger base to fully deprotonate the nucleophile. For esterifications, consider converting the carboxylic acid to a more reactive species like an acid chloride.
Deactivation of Reagents by Moisture Acyl halides and many coupling reagents are sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, try adding more reagent or catalyst. A modest increase in temperature might also drive the reaction to completion.
Product Decomposition This compound derivatives can be sensitive to harsh reaction conditions. If you suspect decomposition (e.g., seeing multiple spots on TLC), try running the reaction at a lower temperature for a longer duration. Also, ensure the workup procedure is not too acidic or basic.
Inefficient Workup and Purification The product may be lost during extraction or chromatography. Ensure the pH during aqueous workup is appropriate for your compound's stability and solubility. Use a different solvent system for extraction or chromatography to improve separation.
Poor Regioselectivity

Achieving derivatization at a specific position on the this compound scaffold is a common challenge.

Possible Cause Solution
Multiple Reactive Sites with Similar Reactivity If there are multiple functional groups of the same type (e.g., two secondary alcohols), their reactivity might be similar. Employ a protecting group strategy to selectively block one of the sites.[4]
Kinetic vs. Thermodynamic Control The reaction may be producing a mixture of the kinetic and thermodynamic products. Try altering the reaction temperature. Lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.
Non-selective Reagent The reagent being used may not be selective enough to differentiate between the various reactive sites. Experiment with reagents of different steric bulk. A larger reagent will be more likely to react at the less hindered position.
Isomerization during Reaction or Workup The reaction or workup conditions might be causing the product to isomerize. Analyze the crude reaction mixture to see if the isomerization is happening during the reaction or afterward. If it's during workup, modify the pH or temperature of the extraction and purification steps.

Experimental Protocols

While specific protocols will vary depending on the exact this compound substrate and desired derivative, the following provides a general framework for common derivatization reactions.

Protocol 1: General Procedure for Esterification of an this compound Diol

This protocol describes a typical esterification of a hydroxyl group on the this compound skeleton using an acid chloride.

Materials:

Procedure:

  • Dissolve the this compound substrate in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Glycosylation of an this compound Alcohol

This protocol outlines a typical glycosylation reaction using a glycosyl donor activated by a promoter.

Materials:

  • This compound substrate with a hydroxyl group

  • Glycosyl donor (e.g., a peracetylated glycosyl bromide) (1.5 equivalents)

  • Promoter (e.g., silver triflate) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or toluene (B28343)

  • Molecular sieves (4 Å)

  • Base (e.g., 2,6-di-tert-butyl-4-methylpyridine) (2.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask containing activated 4 Å molecular sieves, add the this compound substrate and the glycosyl donor under an inert atmosphere.

  • Add anhydrous DCM or toluene and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the base, followed by the promoter.

  • Stir the reaction at this temperature and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a pad of Celite to remove molecular sieves.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables provide a summary of representative reaction conditions for this compound derivatization. Note that yields are highly substrate-dependent.

Table 1: Representative Conditions for this compound Esterification

This compound SubstrateReagent/CatalystSolventTemperatureTimeYield (%)
This compound with primary -OHAcetic anhydride, PyridineDCMRoom Temp.4h>90
This compound with secondary -OHBenzoyl chloride, DMAPDCMRoom Temp.12h70-85
This compound with tertiary -OHAcetic acid, DCC, DMAPDCMReflux24h40-60

Table 2: Representative Conditions for this compound Glycosylation

This compound SubstrateGlycosyl DonorPromoterSolventTemperatureTimeYield (%)
This compound with primary -OHPeracetylated glucosyl bromideAgOTfDCM-20 °C to RT6h60-75
This compound with secondary -OHGlycosyl trichloroacetimidateTMSOTfDCM-40 °C to 0 °C8h50-70

Visualizations

The following diagrams illustrate common workflows and logical relationships in this compound derivatization.

Troubleshooting_Workflow start Low Yield in Derivatization check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_stoichiometry Verify Stoichiometry of Reagents check_reagents->check_stoichiometry Reagents OK optimize_temp Optimize Reaction Temperature check_stoichiometry->optimize_temp Stoichiometry Correct optimize_time Optimize Reaction Time optimize_temp->optimize_time Temperature Optimized change_reagent Consider a More Reactive Derivatizing Agent optimize_time->change_reagent Still Low Yield use_catalyst Introduce or Change Catalyst change_reagent->use_catalyst troubleshoot_workup Troubleshoot Workup and Purification use_catalyst->troubleshoot_workup success Improved Yield troubleshoot_workup->success

Caption: A stepwise workflow for troubleshooting low yields in this compound derivatization reactions.

Protecting_Group_Strategy start Multi-functional this compound identify_groups Identify all Reactive Functional Groups start->identify_groups select_target Select Target Group for Derivatization identify_groups->select_target choose_pg Choose Orthogonal Protecting Groups for Other Sites select_target->choose_pg protect Protect Non-target Groups choose_pg->protect derivatize Perform Derivatization on Target Group protect->derivatize deprotect Selectively Deprotect derivatize->deprotect final_product Final Derivatized this compound deprotect->final_product

Caption: A logical workflow for developing a protecting group strategy for selective this compound derivatization.

References

Technical Support Center: Navigating the Low Solubility of Atisane Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of atisane compounds during bioassay development.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating when I add it to my aqueous bioassay medium. What is the first step to troubleshoot this?

A1: The initial step is to evaluate the concentration of your organic solvent, typically Dimethyl Sulfoxide (DMSO), in the final assay medium. Precipitation often occurs when the solvent concentration is too high, with issues arising at levels as low as 0.1-1%. Consider preparing a more concentrated stock solution to minimize the volume added to the assay. If reducing the solvent volume is not feasible or doesn't solve the problem, you will need to explore alternative solubilization strategies.

Q2: I am using the maximum tolerated concentration of DMSO in my cell-based assay, but my this compound compound's solubility is still insufficient. What are my options?

A2: When the primary solvent is not enough, a systematic approach to enhancing solubility is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins. It is critical to first determine the maximum concentration of any new excipient that your specific bioassay can tolerate to avoid off-target effects. A stepwise approach, beginning with the simplest and most common methods, is often the most effective.

Q3: How do I know if the solubilizing agent itself is impacting my bioassay results?

A3: This is a crucial consideration. Any new excipient or combination of excipients must be tested in a vehicle control experiment.[1] This involves running the assay with the vehicle (the solubilizing agent in the same concentration as in the experimental wells) but without the this compound compound. This allows you to differentiate the effects of the compound from those of the vehicle.[1]

Q4: I've tried a co-solvent, but the solubility is still not optimal. Should I try a different method?

A4: Not necessarily. A combination of approaches can be more effective. For instance, a formulation containing a co-solvent and a surfactant can sometimes work better than either agent alone. However, with each additional component, it is essential to re-evaluate the potential for vehicle-induced artifacts in your bioassay by running the appropriate vehicle controls.

Q5: What are the typical concentration limits for DMSO in cell-based assays?

A5: The tolerated concentration of DMSO is cell-line specific. For sensitive primary cells, it's recommended to keep the final concentration at or below 0.1%. Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. It is highly recommended to perform a dose-response experiment with DMSO alone to determine the optimal concentration for your specific cell line and assay duration.

Troubleshooting Guides

Issue 1: this compound Compound Precipitation in Aqueous Buffer

Possible Cause: The low aqueous solubility of the hydrophobic this compound compound leads to precipitation when introduced to the polar environment of the assay buffer.

Troubleshooting Steps:

  • Optimize Stock Solution: Prepare a higher concentration stock solution in 100% DMSO to reduce the final volume added to the aqueous buffer.[2]

  • Stepwise Dilution: When preparing working solutions, perform serial dilutions in a stepwise manner to avoid shocking the compound with a rapid change in solvent polarity.[3]

  • Incorporate Solubilizing Agents: If precipitation persists, consider the addition of surfactants or cyclodextrins to the aqueous buffer.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.[2]

Issue 2: Inconsistent or Non-Reproducible Bioassay Results

Possible Cause: The low solubility of the this compound compound may lead to variable concentrations of the active compound in the assay wells, resulting in inconsistent data.

Troubleshooting Steps:

  • Visual Inspection: Before reading the assay results, visually inspect the assay plates for any signs of precipitation.

  • Solubility Assessment: Perform a kinetic solubility assay to determine the solubility of your compound under the specific assay conditions.

  • Vehicle Control: Ensure that a proper vehicle control is included in every experiment to account for any effects of the solvent or other excipients.[4]

  • Pre-dissolving: Consider pre-dissolving the this compound compound in a small amount of a suitable co-solvent before adding it to the final assay medium.

Data Presentation: Solubility Enhancement Strategies

The following tables provide quantitative data on the effectiveness of common solubilization techniques for poorly soluble compounds. While this data is not specific to this compound compounds, it offers a general guide for selecting appropriate excipients.

Table 1: Solubility Enhancement with Cyclodextrins

Cyclodextrin DerivativeInitial Solubility of CompoundFold Increase in SolubilityReference
β-Cyclodextrin (β-CD)Varies (hydrophobic drugs)Can be significant, but limited by β-CD's own solubility[5]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Varies (hydrophobic drugs)Significant improvement over β-CD due to higher aqueous solubility[6]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Varies (hydrophobic drugs)High solubility enhancement and generally low toxicity[6]
Randomly methylated-β-cyclodextrin (RAMEB)Varies (hydrophobic drugs)Effective for a wide range of molecules[6]

Table 2: Solubility Enhancement with Surfactants

SurfactantConcentrationCompoundFold Increase in SolubilityReference
Polysorbate 80 (Tween 80)1%Poorly soluble drug~100-fold[7]
Polysorbate 80 (Tween 80)Above CMCQuercetin (B1663063)3.63-fold[8]
Polysorbate 20 (Tween 20)Above CMCQuercetin2.14-fold[8]

Table 3: Cytotoxicity of Common Solvents and Surfactants in Cell-Based Assays

CompoundCell LineIC50 (µL/mL)Reference
Tween 20HepG-20.2
MCF-70.9
HT-290.8
Tween 80HepG-20.2
MCF-70.2
HT-290.2
MethanolHepG-2124.0
MCF-738.1
HT-2947.3
EthanolHepG-246.4
MCF-740.3
HT-2943.8

CMC: Critical Micelle Concentration

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of a hypothetical this compound compound with a molecular weight of 300 g/mol .

Materials:

  • This compound compound powder

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)[2]

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 300 g/mol x 1000 mg/g = 3 mg

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 3 mg of the this compound compound powder into the tube.[9]

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.[9]

  • Mixing: Securely cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[2] Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming or sonication can be used.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2][3]

Protocol 2: Serial Dilution for a Cell-Based Assay

This protocol outlines the preparation of working solutions from a 10 mM DMSO stock solution for a cytotoxicity assay, ensuring the final DMSO concentration remains below 0.1%.

Materials:

  • 10 mM this compound compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution: To achieve a final DMSO concentration of ≤0.1%, the stock solution must be diluted at least 1:1000.

  • Highest Working Concentration: To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.[9]

  • Serial Dilutions: Perform a series of dilutions from the highest working concentration. For a 2-fold serial dilution:

    • Add 100 µL of cell culture medium to several wells of a 96-well plate.

    • Add 200 µL of the 10 µM working solution to the first well and mix thoroughly by pipetting up and down.

    • Transfer 100 µL from the first well to the second well and mix.

    • Continue this process for the desired number of dilutions.[10][11]

  • Vehicle Control: Prepare a vehicle control for each concentration of the this compound compound by performing the same serial dilutions with DMSO instead of the compound stock solution.[4]

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Precipitation observed in bioassay check_stock Is the stock solution clear? start->check_stock check_dmso Is final DMSO concentration >0.5%? check_stock->check_dmso Yes prepare_new_stock Prepare fresh stock solution. Consider filtration. check_stock->prepare_new_stock No lower_dmso Lower DMSO concentration. Prepare a more concentrated stock. check_dmso->lower_dmso Yes add_excipients Incorporate solubilizing agents (e.g., cyclodextrins, surfactants). check_dmso->add_excipients No prepare_new_stock->check_stock proceed Proceed with bioassay lower_dmso->proceed test_excipients Test excipient toxicity and interference in vehicle control. add_excipients->test_excipients test_excipients->proceed

Troubleshooting workflow for this compound solubility.

G Experimental Workflow for Compound Solubilization start Weigh this compound Compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve intermediate_dilution Perform intermediate dilution in cell culture medium dissolve->intermediate_dilution vehicle_control Prepare vehicle control (DMSO in medium) dissolve->vehicle_control serial_dilution Create serial dilutions for dose-response curve intermediate_dilution->serial_dilution add_to_assay Add compound dilutions and vehicle control to bioassay serial_dilution->add_to_assay vehicle_control->add_to_assay G Simplified this compound-Modulated Anti-Inflammatory Signaling cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Diterpenoids mapk MAPK Pathway (p38, ERK, JNK) This compound->mapk Inhibits ikb IκB This compound->ikb Prevents Degradation nfkb NF-κB mapk->nfkb Activates nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb IκB-NF-κB Complex genes Pro-inflammatory Genes (e.g., iNOS, COX-2, Cytokines) nfkb_n->genes Activates Transcription

References

strategies to improve the efficiency of atisine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of atisine (B3415921) extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for atisine extraction? A1: Atisine is a C20-diterpenoid alkaloid primarily isolated from plant genera such as Aconitum, Delphinium, and Spiraea[1]. The roots of these plants, for instance, Aconitum heterophyllum and Aconitum coreanum, are commonly used for extraction[2][3][4]. Atisine is considered a crucial biosynthetic precursor for a wide array of other diterpenoid alkaloids[1][5].

Q2: What conventional methods are used for atisine extraction? A2: The traditional approach for extracting atisine and other alkaloids is the acid-base extraction method[2]. This typically involves grinding the dried plant material (e.g., roots), extracting it with an acidified ethanol (B145695) solution using heat reflux, and then performing a liquid-liquid extraction by adjusting the pH to isolate the alkaloids[2]. While established, this method can be time-consuming and may require large volumes of organic solvents[6].

Q3: What modern extraction techniques can improve efficiency? A3: Several innovative techniques are being explored to improve extraction efficiency in terms of energy, solvent use, and time. These include:

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer[7]. It is known for being rapid, economical, and eco-friendly[7].

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, leading to the rupture of cell walls and release of bioactive compounds[8][9]. This method significantly reduces extraction time[8].

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, most commonly CO2, as the solvent. By adjusting pressure and temperature, the solvating power of the fluid can be tuned for selective extraction[10][11]. This method is valued for its ability to preserve heat-sensitive compounds and leave minimal solvent residue[10].

Q4: How can the purity of a crude atisine extract be improved? A4: Advanced separation methods are crucial for purifying atisine from crude extracts. Techniques like pH-zone-refining counter-current chromatography (CCC) have proven highly effective for the preparative separation of alkaloids from Aconitum species, yielding atisine with high purity (over 97%)[1][2][12]. Other methods include recrystallization, which can be optimized by selecting appropriate solvent-antisolvent systems to purify compounds and avoid degradation[13][14].

Troubleshooting Guides

Q1: My atisine yield is consistently low. What factors should I investigate? A1: Low yield is a common issue that can be traced back to several factors in your experimental protocol. Systematically check the following:

  • Plant Material: Ensure the particle size is sufficiently small to maximize surface area for solvent contact. Powdered material is often recommended[15]. The source and collection time of the plant material can also significantly affect alkaloid content.

  • Solvent Choice: The polarity and type of solvent are critical. For alkaloids like atisine, acidified ethanol is a common choice for initial extraction[2]. For advanced techniques, solvent choice can dramatically influence outcomes[16]. Using an 80% methanol (B129727) solution has been suggested as a good compromise for extracting a wide range of secondary metabolites[17].

  • Extraction Parameters: Each method has optimal parameters. For UAE, check the ultrasonic power, temperature, and time[18]. For MAE, review the microwave power, temperature, time, and solvent-to-material ratio[19]. For SFE, pressure and temperature are key variables[11].

  • Extraction Time & Repetition: A single extraction may be insufficient. Repeating the extraction process multiple times with fresh solvent can significantly improve yield[17].

Q2: I'm observing degradation of my atisine sample during or after extraction. How can I prevent this? A2: Atisine, like many natural products, can be sensitive to heat, light, oxygen, and extreme pH levels[20].

  • Temperature: Avoid excessive heat. For heat-sensitive compounds, SFE with CO2 is ideal as it can be performed at low temperatures (e.g., 35-60 °C)[10][11]. When using MAE or other heat-based methods, carefully optimize the temperature to balance efficiency with stability[8].

  • Light and Oxygen: Protect your samples from direct light by using amber glassware[20]. To prevent oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon)[20].

  • pH: Extreme acidic or alkaline conditions can lead to degradation. Use neutral or slightly acidic solvents where possible and carefully control the pH during acid-base extractions[20].

Q3: An emulsion has formed during my liquid-liquid extraction. How can I resolve this? A3: Emulsion formation is a frequent problem in liquid-liquid extraction, often caused by surfactant-like compounds in the sample[21].

  • Prevention: The best approach is prevention. Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains the surface area for extraction while minimizing the agitation that causes emulsions[21].

  • Resolution: If an emulsion has already formed, you can try several techniques:

    • Allow the mixture to stand for a period.

    • Gently swirl the container.

    • Add a small amount of a different organic solvent to alter the polarity.

    • Use centrifugation to break the emulsion.

    • Employ phase separation filter papers[21].

  • Alternative Method: For samples prone to emulsions, consider Supported Liquid Extraction (SLE) as an alternative. In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the immiscible organic solvent is passed through it, preventing emulsion formation[21].

Data Presentation: Extraction Parameters & Yields

Table 1: Comparison of Atisine Extraction Techniques
TechniquePrincipleAdvantagesDisadvantages
Acid-Base Extraction Utilizes the differential solubility of alkaloids in acidic and alkaline solutions to separate them from other plant components[2].Well-established, effective for alkaloid isolation.Time-consuming, requires large volumes of organic solvents, potential for compound degradation[6][20].
Ultrasound-Assisted (UAE) High-intensity sound waves create cavitation bubbles that collapse and disrupt plant cell walls, enhancing mass transfer[7].Rapid, high efficiency, reduced solvent and energy consumption, eco-friendly[7][22].High ultrasonic power can sometimes degrade compounds; requires optimization of parameters[15][18].
Microwave-Assisted (MAE) Microwave energy directly heats the solvent and plant matrix, causing cell rupture and release of target compounds[8].Extremely fast, highly efficient, reduced solvent use[8][16].Requires specialized equipment, potential for thermal degradation if not controlled[8].
Supercritical Fluid (SFE) Uses a fluid above its critical temperature and pressure (e.g., CO2) as a solvent with tunable properties[10].Highly selective, ideal for thermolabile compounds, solvent-free final product, environmentally friendly[10][11].High initial equipment cost, CO2 is non-polar and may require a co-solvent for polar compounds[23].
Table 2: Quantitative Results for Atisine Purification

The following data illustrates the efficiency of pH-zone-refining counter-current chromatography for purifying atisine from a crude extract of Aconitum coreanum.

Starting MaterialCompoundAmount ObtainedPurity (by HPLC)Reference
3.5 g Crude ExtractAtisine74 mg97.5%[2][12]
3.5 g Crude ExtractGuanfu base A578 mg97.2%[2][12]
3.5 g Crude ExtractGuanfu base G423 mg98.9%[2][12]

Experimental Protocols

Protocol 1: Crude Alkaloid Extraction via Acid-Base Method

This protocol is adapted from the methodology used for extracting alkaloids from Aconitum coreanum[2].

  • Maceration: Grind dried plant roots into a fine powder. Extract the powder with 95% ethanol solution containing a small amount of HCl (e.g., 10 mL HCl per 5 kg of powder) using a heat reflux apparatus. Repeat this extraction three times.

  • Concentration: Combine the filtrates from all extractions and evaporate the solvent to dryness using a rotary evaporator under reduced pressure.

  • Acidification: Dissolve the resulting residue in a 1% HCl solution. Extract this acidic solution with a non-polar solvent like petroleum ether to remove non-alkaloidal components. Discard the petroleum ether phase.

  • Basification: Adjust the pH of the acidic aqueous phase to approximately 9.5 using ammonia (B1221849) water. This precipitates the alkaloids.

  • Final Extraction: Extract the basified solution with chloroform (B151607). The alkaloids will move into the chloroform phase.

  • Final Concentration: Collect the chloroform phase and evaporate it to dryness to obtain the crude alkaloid extract.

Protocol 2: Atisine Purification by pH-Zone-Refining CCC

This protocol outlines the preparative separation of atisine from a crude alkaloid extract[2][12].

  • Apparatus: A high-speed counter-current chromatography (HSCCC) instrument.

  • Two-Phase Solvent System: Prepare a two-phase solvent system composed of petroleum ether–ethyl acetate–methanol–water (e.g., in a 5:5:1:9 v/v/v/v ratio).

  • Modifiers: Add a retainer (e.g., 10 mM triethylamine) to the upper organic phase (stationary phase) and a displacer (e.g., 10 mM hydrochloric acid) to the lower aqueous phase (mobile phase).

  • Sample Preparation: Dissolve the crude extract (e.g., 3.5 g) in a mixture of the upper and lower phases.

  • CCC Separation:

    • Fill the multiplayer coiled column entirely with the stationary phase.

    • Rotate the apparatus at a high speed (e.g., 850 rpm).

    • Inject the sample solution.

    • Pump the mobile phase through the column at a constant flow rate (e.g., 2 mL/min).

  • Fraction Collection & Analysis: Monitor the effluent with a UV detector and collect fractions. Analyze the fractions using HPLC to identify and pool those containing pure atisine.

Visualizations

G cluster_start Plant Material Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_end Final Product Start Dried Plant Material (e.g., Aconitum roots) Powder Grinding/Powdering Start->Powder CrudeExtract Crude Alkaloid Extraction (e.g., Acid-Base Method) Powder->CrudeExtract Filtration Filtration & Concentration CrudeExtract->Filtration Purify Chromatographic Separation (e.g., pH-Zone-Refining CCC) Filtration->Purify Analysis Fraction Analysis (HPLC) Purify->Analysis End Pure Atisine Analysis->End

Caption: General workflow for atisine extraction and purification.

G cluster_extraction Extraction Parameters cluster_material Starting Material cluster_process Process Issues Start Problem: Low Atisine Yield P1 Incorrect Solvent or pH? Start->P1 Check M1 Particle Size Too Large? Start->M1 Check PR1 Insufficient Number of Extractions? Start->PR1 Check P2 Suboptimal Temp. or Time? P1->P2 P3 Insufficient Solvent to-Material Ratio? P2->P3 P4 Inadequate Method? (e.g., UAE/MAE needed) P3->P4 M2 Low Alkaloid Content in Plant Source? M1->M2 PR2 Losses During Purification Step? PR1->PR2

Caption: Troubleshooting logic for low atisine extraction yield.

G cluster_params Key Parameters Influencing UAE Center UAE Efficiency Temp Temperature Temp->Center Time Sonication Time Time->Center Power Ultrasonic Power Power->Center Solvent Solvent Type & Polarity Solvent->Center Ratio Solvent-to-Material Ratio Ratio->Center Particle Material Particle Size Particle->Center

Caption: Key parameters influencing Ultrasound-Assisted Extraction (UAE).

References

Technical Support Center: Minimizing Epimerization During Atisine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the total synthesis of atisine (B3415921) and related diterpenoid alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of minimizing epimerization during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in atisine synthesis?

A1: Epimerization is the unwanted change in the stereochemistry at a single chiral center in a molecule that contains multiple stereocenters. Atisine is a complex molecule with numerous stereocenters, and its biological activity is highly dependent on the precise three-dimensional arrangement of its atoms. Epimerization at any of these centers can lead to the formation of diastereomers, which may have different biological activities and are often difficult to separate, ultimately reducing the yield of the desired target molecule.

Q2: Which are the most common epimerization-prone steps during atisine synthesis?

A2: Based on published synthetic routes, two key areas are particularly susceptible to epimerization:

  • Formation of the Bicyclo[2.2.2]octane Core: The construction of this central ring system, often via an aldol (B89426) cyclization, can lead to the formation of a mixture of alcohol epimers.[1][2]

  • Isomerization of the Oxazolidine (B1195125) Ring: The naturally occurring atisine can undergo facile isomerization of its oxazolidine ring to form isoatisine.[3] This can occur under relatively mild conditions, such as standing in methanol (B129727) at room temperature.[3] Additionally, epimerization at C9 has been reported to be induced by silica (B1680970) gel.

Q3: What general reaction conditions favor epimerization?

A3: Epimerization is often promoted by:

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for the conversion of one epimer to another, often leading to a thermodynamically more stable, but undesired, product.

  • Acidic or Basic Conditions: Both acids and bases can catalyze epimerization, frequently through the formation of enol or enolate intermediates which are planar and can be protonated from either face.

  • Prolonged Reaction Times: Longer reaction times can allow a reaction to reach thermodynamic equilibrium, potentially favoring the formation of an undesired epimer.

  • Chromatography Media: Certain chromatography media, such as silica gel, can be sufficiently acidic to induce epimerization at sensitive stereocenters.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to epimerization during atisine synthesis.

Problem Potential Cause Recommended Solution(s)
Formation of a mixture of diastereomers after aldol cyclization to form the bicyclo[2.2.2]octane core. The aldol reaction is reversible, and under thermodynamic control, a mixture of epimers can be formed.Kinetic Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically formed product. Use a strong, non-nucleophilic base (e.g., LDA, KHMDS) to rapidly and irreversibly form the enolate. Chelation Control: If applicable to your substrate, use a Lewis acid that can chelate to the substrate and direct the approach of the reacting partners to favor the formation of a single diastereomer.
Detection of isoatisine as a byproduct in the final steps of the synthesis or during storage. Atisine is known to isomerize to isoatisine in the presence of protic solvents like methanol.[3] This can also be accelerated by heat.Solvent Choice: Avoid storing atisine or its immediate precursors in protic solvents, especially methanol, for extended periods. If methanol is used as a reaction solvent, ensure it is removed promptly and thoroughly. Temperature Control: Store atisine and related compounds at low temperatures to minimize the rate of isomerization.
Unexpected epimerization at a stereocenter (e.g., C9) during purification. The acidic nature of standard silica gel can be sufficient to cause epimerization of sensitive intermediates.Neutralize Silica Gel: Use silica gel that has been pre-treated with a base (e.g., triethylamine) to neutralize acidic sites. Alternative Purification Methods: Consider using less acidic stationary phases such as alumina (B75360) (basic or neutral) or employing other purification techniques like preparative HPLC with a buffered mobile phase or crystallization.
Poor diastereoselectivity in a reaction adjacent to a carbonyl group. The formation of an enol or enolate intermediate can lead to loss of stereochemical information at the α-carbon.Protecting Groups: If possible, protect the carbonyl group as a ketal or other suitable protecting group to prevent enolization. Reaction Conditions: As with the aldol cyclization, favor kinetic control by using low temperatures and strong, non-nucleophilic bases.

Experimental Protocols

Protocol 1: Aldol Cyclization for the Formation of the Bicyclo[2.2.2]octane Core (Adapted from Baran et al.)

This protocol describes the acid-catalyzed aldol cyclization of a diketone precursor to form the bicyclo[2.2.2]octane system, which is known to produce a mixture of alcohol epimers.[4][5]

Reactants and Reagents:

  • Diketone precursor

  • Amberlyst 15 resin

  • Acetone (anhydrous)

Procedure:

  • Dissolve the diketone precursor in anhydrous acetone.

  • Add Amberlyst 15 resin (approximately 0.5 mg of resin per 1 mg of substrate).

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the Amberlyst 15 resin and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product containing a mixture of alcohol epimers.

Note: The authors of the cited study considered the resulting mixture of epimers "inconsequential" for their subsequent synthetic steps.[4][5] If separation is required, careful column chromatography on deactivated silica gel or preparative HPLC may be necessary.

Protocol 2: Minimizing Atisine to Isoatisine Isomerization

This protocol provides guidelines for handling and storing atisine to prevent its isomerization to isoatisine.

General Guidelines:

  • Solvent: When working with atisine, especially for prolonged periods or with heating, avoid using methanol as a solvent. If its use is unavoidable, minimize the reaction time and temperature. For storage, it is recommended to keep atisine as a solid or dissolved in an aprotic solvent (e.g., dichloromethane, toluene).

  • Temperature: Store solid atisine and solutions in aprotic solvents at low temperatures (e.g., -20 °C) to slow down the rate of potential isomerization.

  • pH: Avoid strongly acidic or basic conditions during workup and purification, as these can also catalyze the isomerization.

Data Presentation

Table 1: Diastereomeric Ratios in Selected Reactions

Reaction Substrate Conditions Product(s) Diastereomeric Ratio Reference
Aldol CyclizationDiketo-esterAmberlyst 15, Acetone, 40 °CBicyclo[2.2.2]octane alcoholMixture of epimers (ratio not specified)Baran et al.
Aldol TransformationBicyclic ketoneNot specifiedAldol adducts1:1Ihara and co-workers

Visualizations

Epimerization_Troubleshooting cluster_synthesis Atisine Synthesis Workflow cluster_problem Troubleshooting cluster_solution Solutions Start Synthetic Intermediate ReactionStep Epimerization-Prone Reaction (e.g., Aldol Cyclization) Start->ReactionStep Purification Purification (e.g., Silica Gel Chromatography) ReactionStep->Purification FinalProduct Desired Atisine Product Purification->FinalProduct Problem Undesired Diastereomer(s) Detected Cause1 Thermodynamic Control in Reaction Problem->Cause1 Possible Cause Cause2 Acidic/Basic Conditions Problem->Cause2 Possible Cause Cause3 Acidic Purification Media Problem->Cause3 Possible Cause Solution1 Employ Kinetic Control: - Low Temperature - Non-nucleophilic Base Cause1->Solution1 Solution2 Optimize pH and Reaction Time Cause2->Solution2 Solution3 Use Neutralized Media or Alternative Purification Cause3->Solution3

Caption: A logical workflow for troubleshooting epimerization in atisine synthesis.

Atisine_Isomerization Atisine Atisine Oxazolidine ring closed on C20 Isoatisine Isoatisine Oxazolidine ring closed on C19 Atisine->Isoatisine MeOH, RT (slow) Isoatisine->Atisine Heat

Caption: The reversible isomerization between atisine and isoatisine.

References

addressing peak tailing in HPLC analysis of atisine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of atisine (B3415921) alkaloids.

Troubleshooting Guide: Resolving Peak Tailing

Question 1: Why are my atisine alkaloid peaks tailing?

Answer:

Peak tailing for atisine alkaloids, which are basic compounds, is most commonly caused by secondary interactions with the stationary phase in reversed-phase HPLC.[1][2] An ideal chromatographic peak should be symmetrical (Gaussian), but tailing occurs when the back half of the peak is broader than the front half.[2] This issue can compromise resolution, lead to inaccurate quantification, and decrease sensitivity.[1][3]

The primary chemical reason involves the interaction between the basic atisine molecules and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[4][5] At mobile phase pH levels above 3, these silanol groups can become ionized (negatively charged) and strongly interact with the protonated (positively charged) basic alkaloids, causing a secondary retention mechanism that leads to tailing.[4][5]

Other potential causes include:

  • Column Overload: Injecting too high a concentration of the sample.[1][6]

  • Column Degradation: Formation of voids in the column packing or a blocked frit.[1]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system.[6][7]

  • Inappropriate Mobile Phase: Incorrect pH or lack of a suitable buffer.[7][8]

Question 2: How can I systematically troubleshoot the peak tailing of my atisine alkaloid?

Answer:

A systematic approach is crucial to identify and resolve the cause of peak tailing. Start by assessing the scope of the problem and then investigate potential hardware and chemical causes.

Step 1: Initial System & Column Health Check

  • Check System Suitability: Review your system suitability data. If tailing is a recent issue for a previously robust method, it may point to column degradation or mobile phase preparation errors.

  • Test for Column Overload: Dilute your sample 10-fold and reinject it. If the peak shape improves significantly, you are likely overloading the column.[6] Consider reducing the sample concentration or injection volume.

  • Inspect for Physical Damage: Check for any voids at the column inlet. If a void is suspected or the column is old, replacing it with a new one is a quick way to confirm if column bed deformation is the cause.[1]

Step 2: Optimize Mobile Phase Conditions

  • Adjust Mobile Phase pH: This is one of the most powerful tools for improving the peak shape of basic compounds.[9] Lowering the mobile phase pH to ≤ 3 suppresses the ionization of silanol groups, minimizing the secondary interactions that cause tailing.[2][8]

  • Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a concentration of around 0.1-1%.[3][10] TEA will preferentially interact with the active silanol sites, effectively shielding them from the atisine analyte.[8]

  • Increase Buffer Strength: For LC-UV applications at neutral pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate) can help mask silanol interactions by increasing the ionic strength of the mobile phase.[8]

Step 3: Evaluate Column Choice

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have a significantly lower number of free silanol groups.[1][8] This deactivation process makes them much more suitable for analyzing basic compounds like atisine.[8]

  • Consider Alternative Stationary Phases: If tailing persists, explore columns with different chemistries, such as hybrid silica-organic phases or polymer-based columns, which offer reduced silanol activity and wider pH stability.[2]

Below is a workflow to guide your troubleshooting process.

G start Peak Tailing Observed for Atisine Alkaloid q1 Is tailing seen on all peaks or just the alkaloid? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks one_peak Only Alkaloid Tailing q1->one_peak Alkaloid Only cause_overload Possible Cause: Column Overload or Extra-Column Volume all_peaks->cause_overload cause_chemical Possible Cause: Secondary Silanol Interactions one_peak->cause_chemical sol_overload Solution: 1. Dilute sample (e.g., 10x). 2. Reduce injection volume. 3. Check for dead volume in tubing. cause_overload->sol_overload q2 Optimize Method cause_chemical->q2 opt_ph Adjust Mobile Phase pH (Target pH ≤ 3) q2->opt_ph opt_additive Add Competing Base (e.g., 0.1% Triethylamine) q2->opt_additive opt_column Use End-Capped or Base-Deactivated Column q2->opt_column

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing atisine alkaloids? A: To achieve symmetrical peaks for basic compounds like atisine, it is best to work at a low pH (≤ 3.0).[8] At this pH, the surface silanol groups are protonated (neutral), which prevents the unwanted ionic interactions with the protonated basic analyte.[4] Alternatively, using a high pH (e.g., > 9, with a pH-stable column) can also be effective as the basic analyte will be in its neutral form.[9] Operating near the pKa of the analyte should be avoided.[7]

Q2: What type of HPLC column is best suited for atisine alkaloid analysis? A: A modern, high-purity, end-capped C18 or C8 column is highly recommended.[1][8] End-capping chemically treats the majority of residual silanol groups, minimizing the sites available for secondary interactions that cause peak tailing.[8] These are often referred to as base-deactivated silica (BDS) columns.

Q3: Can I use additives in my mobile phase to stop peak tailing? A: Yes. Adding a small amount of a basic compound, like triethylamine (TEA), can significantly improve peak shape.[8][10] This "sacrificial base" competes with your atisine analyte for binding to the active silanol sites on the stationary phase.[11] Ionic liquid additives can also serve a similar purpose by blocking silanol groups.[12]

Q4: How does column temperature affect peak tailing? A: While not the primary solution, increasing the column temperature can sometimes improve peak shape by enhancing mass transfer kinetics. However, high temperatures can also compromise the stability of the stationary phase, so this parameter should be adjusted with caution.

Q5: My peak tailing issue persists even after trying these steps. What else could be wrong? A: If common solutions fail, consider these less frequent causes:

  • Metal Contamination: Trace metal impurities (e.g., iron) in the silica matrix or from system components can create highly active sites that cause tailing.[2][6] Using a mobile phase with a chelating agent like EDTA can sometimes help.[13]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[6]

  • Co-eluting Impurity: What appears to be a tail might be a small, co-eluting impurity. Changing the detection wavelength or using a higher efficiency column (e.g., with smaller particles) may help resolve the two peaks.[4]

Data Presentation

The following tables provide illustrative data on how mobile phase modifications can improve the peak shape of a basic alkaloid. The Asymmetry Factor (As) is used to quantify tailing, where a value of 1.0 is a perfectly symmetrical peak. Values greater than 1.2 are typically considered tailing.[4]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAsymmetry Factor (As)Observation
7.02.45Severe Tailing
5.01.90Moderate Tailing
3.01.33Minor Tailing
2.51.15Symmetrical Peak

Data based on general trends for basic compounds on a standard C18 column.[4]

Table 2: Effect of Triethylamine (TEA) Additive on Peak Asymmetry (at pH 7.0)

TEA Concentration (% v/v)Asymmetry Factor (As)Observation
02.45Severe Tailing
0.11.55Reduced Tailing
0.51.20Acceptable Shape
1.01.10Symmetrical Peak

Illustrative data demonstrating the effectiveness of a competing base.

Experimental Protocols

Protocol 1: HPLC Method for Analysis of Atisine Alkaloids

This protocol provides a starting point for the analysis of atisine and related diterpenoid alkaloids, adapted from published methods.[14][15]

  • Instrument: High-Performance Liquid Chromatography system with UV or DAD detector.

  • Column: End-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 25 mM Phosphate Buffer with 0.2% Triethylamine, adjust pH to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10% to 30% B

    • 10-20 min: 30% to 60% B

    • 20-21 min: 60% to 10% B

    • 21-30 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 238 nm.[15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample or extract in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Evaluating the Effect of Mobile Phase pH

This experiment is designed to determine the optimal pH to minimize peak tailing for atisine.

  • Prepare Buffers: Prepare identical aqueous mobile phase buffers (e.g., 20 mM potassium phosphate) and adjust the pH of each to four different levels: 7.0, 5.0, 3.0, and 2.5.

  • Prepare Mobile Phases: For each pH level, prepare the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., Acetonitrile) in the desired ratio (e.g., 60:40 aqueous:organic).

  • Equilibrate the System: Install the HPLC column and thoroughly flush the system with the first mobile phase (pH 7.0) until the baseline is stable.

  • Inject Standard: Inject a standard solution of atisine and record the chromatogram.

  • Calculate Asymmetry: Calculate the USP tailing factor or asymmetry factor for the atisine peak.

  • Repeat for Each pH: Sequentially switch to the mobile phases with pH 5.0, 3.0, and 2.5. Ensure the column is fully equilibrated with each new mobile phase before injecting the standard.

  • Analyze Results: Compare the asymmetry factors obtained at each pH level to identify the optimal condition for peak symmetry, as illustrated in Table 1.

By following these troubleshooting guides and protocols, researchers can effectively mitigate peak tailing issues, leading to more accurate and reliable HPLC analysis of atisine alkaloids.

References

Technical Support Center: Enhancing the Stability of Atisine for Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of atisine (B3415921) for pharmacological studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

FAQs and Troubleshooting Guides

1. General Stability Issues

Q1: My atisine solution appears to be degrading over a short period. What are the likely causes?

A1: Atisine, as a diterpenoid alkaloid, may be susceptible to degradation through several mechanisms. Key environmental factors that can contribute to its instability include:

  • pH: The stability of alkaloids is often pH-dependent. Atisine may be more stable in either acidic or basic conditions, and its degradation can be accelerated at certain pH values. It is crucial to determine the optimal pH for your atisine solutions.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. Storing atisine solutions at appropriate temperatures (e.g., refrigerated or frozen) is essential.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of photosensitive compounds.[1] Atisine should be protected from light during storage and handling.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of atisine.[1] Using deoxygenated solvents or adding antioxidants can mitigate this issue.

  • Hydrolysis: In aqueous solutions, atisine may be susceptible to hydrolysis, especially at non-optimal pH values.[1]

Troubleshooting:

  • Review your solution preparation and storage conditions.

  • Conduct a preliminary pH stability study to identify the optimal pH range.

  • Always store atisine, both in solid form and in solution, protected from light and at a low temperature.

  • Consider using amber vials or wrapping containers in aluminum foil.

  • For solutions, preparing fresh batches before each experiment is recommended if stability is a major concern.

2. Formulation and Solubilization

Q2: I am having trouble dissolving atisine in my desired aqueous buffer for in vitro studies. What can I do?

A2: Poor aqueous solubility is a common challenge with many natural products, including diterpenoid alkaloids.[2] Here are some strategies to improve the solubility and stability of atisine in aqueous media:

  • Co-solvents: Employing a co-solvent system can enhance solubility. Common biocompatible co-solvents include ethanol, DMSO, and polyethylene (B3416737) glycol (PEG). However, it is important to first determine the appropriate concentration of the co-solvent that is non-toxic to the cells in your assay.

  • pH Adjustment: As atisine is an alkaloid, its solubility is likely pH-dependent. Acidifying the solution can protonate the nitrogen atom, forming a more water-soluble salt.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility and stability.[3][4][5][6][7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[3]

  • Microencapsulation: This technique involves entrapping the active compound within a protective matrix, which can improve both solubility and stability.[8][9]

Troubleshooting:

  • Start by testing a small number of co-solvents at varying concentrations to assess solubility and potential toxicity in your experimental system.

  • If using pH adjustment, ensure the final pH is compatible with your experimental model.

  • For cyclodextrin (B1172386) complexation, a feasibility study is recommended to determine the optimal type and concentration of cyclodextrin.

3. Excipient Compatibility

Q3: I am developing a solid dosage form of atisine and am concerned about potential interactions with excipients. How can I assess compatibility?

A3: Excipients are not always inert and can interact with the active pharmaceutical ingredient (API), affecting its stability. It is crucial to perform compatibility studies during pre-formulation.

Common interactions to consider:

  • Maillard Reaction: If your formulation includes reducing sugars (e.g., lactose) and atisine has a primary or secondary amine group, the Maillard reaction can occur, leading to degradation.

  • Acid-Base Reactions: Basic or acidic excipients can alter the micro-pH of the formulation, potentially accelerating the degradation of pH-sensitive drugs.

  • Oxidation: Excipients containing peroxide impurities can promote the oxidation of the API.

Troubleshooting:

  • Conduct a systematic drug-excipient compatibility study by preparing binary mixtures of atisine with each proposed excipient.

  • Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and analyze for the appearance of degradation products over time using a stability-indicating analytical method like HPLC.

  • Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.

Quantitative Data Summary

Table 1: Hypothetical pH-Dependent Degradation of Atisine in Aqueous Solution at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)Apparent Half-life (t½, hours)
3.010098.21.8~760
5.010095.54.5~300
7.410088.311.7~130
9.010075.124.9~65

Table 2: Hypothetical Temperature-Dependent Degradation of Atisine in Aqueous Solution (pH 7.4)

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)Apparent Half-life (t½, hours)
410099.10.9~1540
2510088.311.7~130
4010065.234.8~42
6010030.769.3~15

Experimental Protocols

Protocol 1: Forced Degradation Study of Atisine

This protocol is a general guideline for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of atisine.[10][11][12]

1. Materials:

  • Atisine reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve atisine in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve atisine in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve atisine in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Store solid atisine powder in an oven at 60°C for 48 hours. Dissolve the stressed powder in a suitable solvent and analyze by HPLC.

  • Photodegradation: Expose a solution of atisine (1 mg/mL in a transparent container) and solid atisine powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify major degradation products.

  • A mass balance should be performed to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.

Protocol 2: Preparation of Atisine-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing an atisine-cyclodextrin inclusion complex to enhance its aqueous solubility and stability.

1. Materials:

  • Atisine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

2. Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

  • Slowly add an excess amount of atisine to the HP-β-CD solution while stirring continuously.

  • Continue stirring the suspension at room temperature for 24-48 hours.

  • Filter the suspension to remove the undissolved atisine.

  • The resulting clear solution contains the atisine-HP-β-CD inclusion complex.

  • For a solid complex, freeze-dry the solution.

3. Characterization:

  • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Determine the concentration of atisine in the complex using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Atisine Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 60°C) start->thermal photo Photodegradation (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradation Products hplc->characterization

Caption: Workflow for a forced degradation study of atisine.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway Atisine Atisine NFkB NF-κB Atisine->NFkB Inhibits Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions instability Atisine Instability pH Sub-optimal pH instability->pH Temp High Temperature instability->Temp Light Light Exposure instability->Light Oxidation Oxidation instability->Oxidation Formulation Formulation Strategies (e.g., Cyclodextrins, Microencapsulation) instability->Formulation Addressed by pH_opt pH Optimization pH->pH_opt Storage Controlled Storage (Low Temp, Dark) Temp->Storage Light->Storage Antioxidants Use of Antioxidants Oxidation->Antioxidants

References

Validation & Comparative

Validating Atisine Cytotoxicity: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of common in vitro cytotoxicity assays for validating the effects of atisine (B3415921), a diterpenoid alkaloid with demonstrated cytotoxic properties against various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, presents a comparative framework for data analysis, and visualizes the underlying cellular mechanisms.

Executive Summary

Atisine and its derivatives have shown significant potential in cancer research, exhibiting cytotoxic effects across a range of cell lines. The validation of these cytotoxic effects is paramount and relies on robust and reproducible in vitro assays. This guide focuses on four widely used cytotoxicity assays: MTT, LDH, Neutral Red, and Crystal Violet. We provide detailed protocols for each, a comparative analysis of their principles, and a discussion of their relative advantages and disadvantages. Furthermore, we delve into the known mechanisms of atisine-induced cell death, including apoptosis and cell cycle arrest, providing visual representations of these pathways to aid in experimental design and data interpretation.

Comparative Analysis of Cytotoxicity Assays

The choice of cytotoxicity assay can significantly impact the interpretation of experimental results. Each assay measures a different aspect of cell health, from metabolic activity to membrane integrity. The table below summarizes the IC50 values of atisine and its derivatives in various cancer cell lines, as determined by different assays.

CompoundCell LineAssayIC50 (µM)Reference
AtisineA549 (Lung Carcinoma)MTT15.8[Fictional Data]
AtisineA549 (Lung Carcinoma)LDH25.2[Fictional Data]
AtisineMCF-7 (Breast Cancer)MTT9.5[Fictional Data]
AtisineMCF-7 (Breast Cancer)LDH18.7[Fictional Data]
Atisine Derivative XHL-60 (Leukemia)Neutral Red5.2[Fictional Data]
Atisine Derivative YSW-480 (Colon Cancer)Crystal Violet12.1[Fictional Data]

Note: The data presented in this table is illustrative. Researchers should consult peer-reviewed literature for specific, validated IC50 values.

Experimental Protocols

Detailed methodologies for the four key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of atisine for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

Neutral Red (NR) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • NR Staining: After treatment, incubate the cells with a medium containing neutral red for a few hours.

  • Washing and Destaining: Wash the cells to remove excess dye and then add a destaining solution (e.g., acidified ethanol) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

Crystal Violet (CV) Assay

This assay measures the number of adherent, viable cells by staining their nuclei with crystal violet.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Fixation: After treatment, fix the cells with a suitable fixative, such as methanol (B129727) or paraformaldehyde.

  • Staining: Stain the fixed cells with a crystal violet solution.

  • Washing: Wash the wells to remove excess stain.

  • Solubilization: Solubilize the bound dye with a solvent, such as acetic acid or sodium dodecyl sulfate.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm.

Mechanistic Insights: Atisine's Mode of Action

Understanding the molecular pathways through which atisine exerts its cytotoxic effects is crucial for targeted drug development. Current research suggests two primary mechanisms: induction of apoptosis and cell cycle arrest.

Apoptosis Signaling Pathway

Atisine and its analogs have been shown to induce apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Atisine_Apoptosis_Pathway Atisine Atisine Bax Bax (Pro-apoptotic) Atisine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Atisine->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Atisine-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Several studies indicate that atisine can induce cell cycle arrest at the G2/M phase. This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).

Atisine_Cell_Cycle_Arrest cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB1_synthesis Cyclin B1 Synthesis CyclinB1_CDK1 Cyclin B1/CDK1 Complex (Active) CyclinB1_synthesis->CyclinB1_CDK1 CDK1_inactive CDK1 (Inactive) CDK1_inactive->CyclinB1_CDK1 Mitosis Mitosis Atisine Atisine Atisine->CyclinB1_CDK1 Inhibits formation/activity CellCycleArrest G2/M Arrest G2M_Checkpoint G2/M Checkpoint CyclinB1_CDK1->G2M_Checkpoint Promotes transition G2M_Checkpoint->Mitosis G2M_Checkpoint->CellCycleArrest Blocks progression

A Comparative Guide to the Biological Activities of Atisine and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of atisine (B3415921) and aconitine (B1665448), two diterpenoid alkaloids derived from plants of the Aconitum and Delphinium genera. While structurally related, their pharmacological profiles, mechanisms of action, and toxicity differ significantly. This document summarizes key experimental data to inform research and development.

Overview and Chemical Classification

Atisine and aconitine are both complex diterpenoid alkaloids, but they belong to different structural classes which fundamentally dictates their biological activity.

  • Atisine is a C20-diterpenoid alkaloid characterized by an atisane skeleton. It is considered a biosynthetic precursor to other, more complex alkaloids.[1] Atisine and its derivatives are found in various Aconitum, Delphinium, and Spiraea species.[2][3]

  • Aconitine is a C19-norditerpenoid alkaloid, known for its diester structure, which is largely responsible for its high toxicity.[4] It is the principal toxic alkaloid in many Aconitum species, commonly known as wolfsbane or monkshood.

Mechanism of Action: A Tale of Two Targets

The most critical distinction between atisine and aconitine lies in their molecular mechanisms of action. Aconitine has a well-defined primary target, whereas atisine's effects appear to be more varied and less targeted to a single receptor.

Aconitine: The cardiotoxicity and neurotoxicity of aconitine are primarily due to its potent activity as an activator of voltage-gated sodium channels (Nav) .[5] It binds with high affinity to site 2 on the channel's alpha subunit, forcing the channel to remain persistently open. This leads to a constant influx of Na+ ions, preventing membrane repolarization in excitable tissues like the myocardium, nerves, and muscles.[5] This sustained depolarization leads to arrhythmias, paralysis, and pain.

Atisine: The mechanism of action for atisine-type alkaloids is explicitly different from that of C19-alkaloids like aconitine.[2][3] Atisine does not primarily target voltage-gated sodium channels. Its diverse biological effects are linked to multiple other pathways. For instance, some atisine-type alkaloids exhibit anti-inflammatory effects by inhibiting the NF-κB/MAPK signaling pathway and activating the Nrf2/HO-1 pathway.[6] Additionally, certain atisine derivatives have shown cholinesterase inhibition.[7] The toxicity of atisine has been observed in biological models that lack neurotransmission systems, further suggesting a mechanism distinct from aconitine.[7]

Mechanism_Comparison cluster_aconitine Aconitine Pathway cluster_atisine Atisine Pathway Aconitine Aconitine Nav_Channel Voltage-Gated Sodium Channel (Nav) Aconitine->Nav_Channel Binds & Activates Depolarization Persistent Membrane Depolarization Nav_Channel->Depolarization Causes Toxicity High Neurotoxicity & Cardiotoxicity Depolarization->Toxicity Leads to Atisine Atisine Multi_Target Multiple Molecular Targets (e.g., NF-κB, Cholinesterase) Atisine->Multi_Target Modulates Low_Toxicity Lower Toxicity Profile Atisine->Low_Toxicity Bio_Activity Diverse Biological Activities (Anti-inflammatory, Antiparasitic) Multi_Target->Bio_Activity Experimental_Workflow start Start acclimatize Acclimatize & Fast Mice start->acclimatize end End grouping Randomly Group Mice (Vehicle, Positive, Test) acclimatize->grouping administer Administer Compound (Oral Gavage) grouping->administer wait Wait 60 Minutes administer->wait inject Inject Acetic Acid (i.p.) wait->inject observe Record Writhing Behavior (15 Minutes) inject->observe calculate Calculate Mean Writhes & % Inhibition observe->calculate analyze Statistical Analysis calculate->analyze analyze->end

References

Structure-Activity Relationship of Atisine-Type Diterpenoids: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atisine-type diterpenoids, a class of C20-diterpenoid alkaloids, represent a rich source of structurally diverse natural products with a wide array of promising biological activities.[1][2] Found predominantly in plants of the Ranunculaceae and Rosaceae families, these compounds have garnered significant attention for their potential as therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of atisine-type diterpenoids, focusing on their cytotoxic, anti-platelet aggregation, and analgesic effects. Experimental data is presented to facilitate comparison, and detailed methodologies for key biological assays are provided.

Comparative Biological Activities of Atisine-Type Diterpenoids

The biological activities of atisine-type diterpenoids are intricately linked to their complex polycyclic structures. Modifications at various positions on the atisine (B3415921) skeleton can lead to significant changes in potency and selectivity across different biological targets.

Cytotoxic and Antitumor Activity

A significant body of research has focused on the cytotoxic potential of atisine-type diterpenoids against various cancer cell lines. The spiramine class of atisine-type alkaloids and their derivatives have shown particularly promising results.

A preliminary SAR study on spiramine derivatives has highlighted the crucial role of the oxazolidine (B1195125) ring for their cytotoxic effects.[1] The presence of a C-7–O–C-20 ether bond, however, appears to be detrimental to this activity.[1] The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of several spiramine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Spiramine Derivatives (IC50 in µM) [1]

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW-480 (Colon Cancer)
S1 1.341.042.030.671.97
S2 2.732.633.091.122.81
S3 4.035.028.453.125.47
S4 19.2723.6318.5710.35>40
S5 10.8612.3511.236.4515.67
S6 6.788.919.014.3210.23
S7 25.4330.1228.7615.43>40
S8 3.454.565.672.346.78
S9 4.526.787.893.459.01
S10 15.6718.9020.3412.3425.67
S11 1.812.092.560.982.34
Cisplatin 2.503.104.205.606.80

Data extracted from a study by Hao et al., as cited in a 2024 review.[1]

Anti-Platelet Aggregation Activity

Certain atisine-type diterpenoids have demonstrated the ability to inhibit platelet aggregation, suggesting their potential in the management of thrombotic diseases. The following table presents the IC50 values for the anti-platelet aggregation activity of selected spiramines.

Table 2: Anti-Platelet Aggregation Activity of Spiramine Derivatives (IC50 in µM) [2]

CompoundPAF-inducedArachidonic Acid-inducedADP-induced
Spiramine Q -18.7-
Spiramine A 6.7--
Spiramine C 32.6--
Spiramine D 30.2--
Spiramine F 10.5--

Data extracted from a 2024 review article.[2]

Analgesic Activity

The analgesic properties of atisine-type diterpenoids have also been investigated. Aconicatisulfonines A and B, two novel rearranged atisane-type alkaloids, have exhibited significant analgesic effects in the acetic acid-induced writhing test in mice.[3] While a broad comparative table with quantitative data is not yet available in the literature, this finding highlights a promising area for further SAR studies.

Signaling Pathway Modulation

Diterpenoids, as a broad class of natural products, are known to modulate various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target.[4][5] The inhibition of NF-κB signaling is a key mechanism underlying the anti-inflammatory and anticancer properties of many natural compounds.[4][5] While direct experimental evidence specifically linking a wide range of atisine-type diterpenoids to NF-κB inhibition is still emerging, it represents a highly probable mechanism of action for their observed anti-inflammatory and cytotoxic effects. One study has shown that the atisine-type diterpenoid brunonianine B induces apoptosis in ovarian cancer cells via the Bax/Bcl-2/caspase-3 signaling pathway.[1]

Below is a diagram illustrating the canonical NF-κB signaling pathway and potential points of inhibition by natural products like diterpenoids.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Ligand Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. IKK phosphorylates IκB NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n 6. Nuclear Translocation Proteasome Proteasome IkB_Ub Ub-IκB IkB_P->IkB_Ub 4. Ubiquitination IkB_Ub->Proteasome 5. Degradation DNA DNA NFkB_n->DNA 7. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 8. Transcription Inhibitor Atisine-type Diterpenoids Inhibitor->IKK_complex Inhibition of IKK activation Inhibitor->Proteasome Inhibition of IκB degradation Inhibitor->NFkB_n Inhibition of nuclear translocation/DNA binding

Caption: Canonical NF-κB signaling pathway and potential inhibition points by atisine-type diterpenoids.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method for assessing the cytotoxic effects of compounds on cultured cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (atisine-type diterpenoids) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)

This is a common in vivo model for screening peripheral analgesic activity.[6][7][8][9][10][11]

Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.[6][7][8][9][10][11]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds (atisine-type diterpenoids)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard analgesic drug (e.g., diclofenac (B195802) sodium)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the mice into groups (n=6-8 per group): a control group, a standard drug group, and test groups receiving different doses of the atisine-type diterpenoids. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the acetic acid injection. The control group receives only the vehicle.

  • Induction of Writhing: Inject 0.1 mL/10 g of body weight of the 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Experimental Workflow for Investigating NF-κB Inhibition

The following diagram outlines a typical workflow for confirming the inhibition of the NF-κB pathway by a natural product.

Experimental_Workflow cluster_in_vitro In Vitro / Cell-Based Assays Start Hypothesis: Atisine-type diterpenoid inhibits NF-κB Reporter_Assay NF-κB Reporter Gene Assay (e.g., Luciferase) Start->Reporter_Assay Initial Screening Western_Blot Western Blot Analysis (p-IκBα, p-p65) Reporter_Assay->Western_Blot Mechanism of Action EMSA Electrophoretic Mobility Shift Assay (EMSA) Western_Blot->EMSA Confirm DNA Binding Inhibition IF Immunofluorescence (p65 Nuclear Translocation) EMSA->IF Visualize Subcellular Localization Conclusion Conclusion: Compound inhibits NF-κB pathway at specific steps IF->Conclusion

Caption: A stepwise experimental workflow to investigate the inhibition of the NF-κB signaling pathway.

This guide provides a snapshot of the current understanding of the structure-activity relationships of atisine-type diterpenoids. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigations are warranted to fully elucidate the therapeutic potential of this fascinating class of compounds, particularly in obtaining more extensive quantitative SAR data for their anti-inflammatory, analgesic, and antiarrhythmic activities.

References

Unveiling the Anti-Inflammatory Potential of Atisine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of various atisine (B3415921) derivatives. The information is supported by experimental data from peer-reviewed studies, offering insights into their potential as therapeutic agents.

Atisine-type diterpenoid alkaloids, a class of natural products, have garnered significant interest for their diverse biological activities, including potent anti-inflammatory effects.[1][2] This guide delves into the anti-inflammatory properties of specific atisine derivatives, presenting a comparative analysis of their efficacy in modulating key inflammatory mediators and pathways.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of atisine derivatives have been evaluated using various in vitro and in vivo models. The following table summarizes the available quantitative data on the inhibition of key inflammatory markers by different atisine derivatives.

DerivativeAssayTargetIC50 / InhibitionReference
Forrestline F LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)9.57 µM[1]
Bulleyanine A LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)74.60% inhibition at 40 µM[1]

This table will be expanded as more quantitative data on other atisine derivatives and inflammatory markers becomes available through ongoing research.

In-Depth Look at Key Atisine Derivatives

Forrestline F: This atisine derivative has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with a half-maximal inhibitory concentration (IC50) of 9.57 µM.[1] Furthermore, studies indicate that Forrestline F suppresses the expression of other critical pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1]

Bulleyanine A: Another promising atisine derivative, Bulleyanine A, has shown potent anti-inflammatory activity by significantly inhibiting NO production in LPS-stimulated RAW 264.7 macrophages. At a concentration of 40 µM, it exhibited a 74.60% inhibition of NO production.[1] While the primary analgesic mechanisms of Bulleyaconitine A (of which Bulleyanine A is a component) have been studied, detailed quantitative data on its direct inhibitory effects on other inflammatory cytokines are still emerging.[3]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of atisine derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagrams below illustrate the general signaling cascade initiated by LPS and a typical experimental workflow for evaluating the anti-inflammatory properties of these compounds.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_assays Analysis cluster_in_vivo In Vivo Assays Cell_Culture RAW 264.7 Macrophage Culture Treatment Pre-treatment with Atisine Derivative Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Stimulation->Cytokine_Assay Protein_Expression Protein Expression Analysis (Western Blot for iNOS, COX-2) Stimulation->Protein_Expression Animal_Model Rodent Model (e.g., Mice, Rats) Drug_Admin Administration of Atisine Derivative Animal_Model->Drug_Admin Induction Induction of Inflammation (e.g., Carrageenan Injection) Drug_Admin->Induction Measurement Measurement of Edema Induction->Measurement

Caption: General experimental workflow for evaluating anti-inflammatory effects.

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are detailed protocols for the key assays cited in this guide.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment (LPS-stimulated RAW 264.7 Macrophages)

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Experimental Procedure:

    • Cells are seeded in appropriate culture plates (e.g., 96-well plates for NO and cytotoxicity assays, 6-well plates for protein analysis) and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the atisine derivative or vehicle (e.g., DMSO) for a pre-incubation period (typically 1-2 hours).

    • Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a specified period (e.g., 24 hours).[4][5]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After the incubation period, a specific volume of the cell culture supernatant (e.g., 100 µL) is collected from each well.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[6]

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[7]

    • The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite.

3. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the concentration of specific proteins, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatant.

  • Procedure:

    • The wells of a 96-well microplate are coated with a capture antibody specific for the cytokine of interest.

    • The cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.

    • After washing, a detection antibody, which is typically biotinylated, is added to bind to the captured cytokine.

    • A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[8][9]

    • The cytokine concentration in the samples is determined by comparing their absorbance to the standard curve.

4. Protein Expression Analysis (Western Blot)

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS and COX-2, within the cells.

  • Procedure:

    • After treatment, cells are lysed to extract total protein.

    • The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (iNOS, COX-2) and a loading control (e.g., β-actin).[5][10]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added to the membrane, and the light emitted is detected by an imaging system.

    • The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.[5][11]

In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used and well-characterized model of acute inflammation. The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).

  • Procedure:

    • Animals (typically rats or mice) are fasted overnight with free access to water.[12]

    • The atisine derivative or a reference anti-inflammatory drug (e.g., indomethacin) is administered, usually orally or intraperitoneally, at a specific time before the carrageenan injection.[13]

    • A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the hind paw.[12][13]

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[13]

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that in the control group.[13]

This guide serves as a foundational resource for understanding the comparative anti-inflammatory effects of atisine derivatives. As research in this area progresses, more comprehensive data will undoubtedly emerge, further elucidating the therapeutic potential of this promising class of natural compounds.

References

A Comparative Guide to the Analytical Validation of Atisine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of diterpenoid alkaloids, the accurate and precise quantification of atisine (B3415921) is critical. Atisine, a C20-diterpenoid alkaloid found in various Aconitum species, is a significant marker compound with various documented biological activities.[1] This guide provides a comparative overview of validated analytical methods for the quantification of atisine, presenting key performance data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Validated Analytical Methods

The selection of an optimal analytical method for atisine quantification depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and desired throughput. High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) are two common techniques employed for this purpose. The following table summarizes the performance characteristics of a validated HPTLC method and a validated UHPLC-DAD method for atisine (or its ionic form, atisinium) quantification.

Validation ParameterHPTLC MethodUHPLC-DAD Method (for Atisinium)
Linearity Range 10 - 60 ng/spot0.04 - 83.33 µg/mL
Correlation Coefficient (r²) Not explicitly stated, but linearity was confirmed.> 0.997[2]
Limit of Detection (LOD) Not explicitly stated.0.01 - 1.58 µg/mL (for a mix of 6 analytes)[2]
Limit of Quantification (LOQ) Not explicitly stated.0.04 - 5.21 µg/mL (for a mix of 6 analytes)[2]
Precision Interday and Intraday precision were validated.Not explicitly stated for atisinium alone.
Accuracy Validated.Not explicitly stated for atisinium alone.
Repeatability Validated.Not explicitly stated for atisinium alone.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for achieving reliable and consistent results. Below are the methodologies for the HPTLC and UHPLC-DAD techniques.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for the quantification of atisine in plant extracts.

1. Sample and Standard Preparation:

  • Prepare a stock solution of atisine standard of a known concentration.

  • Prepare sample solutions by extracting the plant material with a suitable solvent.

  • Apply the standard and sample solutions as bands on the HPTLC plate.

2. Chromatographic Separation:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: Toluene: Ethyl acetate: Diethylamine (7:2:1 v/v/v).

  • Development: Develop the plate in a suitable chromatography chamber saturated with the mobile phase.

3. Detection and Quantification:

  • Detection: Scan the developed plate using a densitometer at 274 nm (for underivatized plate) and 520 nm (after derivatization with Dragendorff's reagent followed by 10% aqueous sodium nitrite).

  • Quantification: Correlate the peak area of the atisine spot in the sample to the calibration curve generated from the atisine standards.

Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) Method for Atisinium

This method has been validated for the quantification of atisinium, the ionic form of atisine, in extracts of Aconitum heterophyllum.[2]

1. Sample and Standard Preparation:

  • Prepare a stock solution (1.0 mg/mL) of atisinium standard in LC-MS grade methanol (B129727).[2]

  • Create a series of standard solutions by serially diluting the stock solution with HPLC grade methanol to achieve concentrations ranging from 0.04 to 83.33 µg/mL.[2]

  • Dissolve the plant extract in LC-MS grade methanol, sonicate, and filter through a 0.22 µM PTFE syringe filter before injection.[2]

2. Chromatographic Separation:

  • Column: Shimadzu shim-pack-GIST C18 column (2.1 mm × 100 mm, 2 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Elution:

    • 0.0 - 0.10 min, 5% B

    • 0.10 - 15.0 min, 5% B

    • 15.0 - 17.0 min, 27% B

    • 17.0 - 20.0 min, 35% B

    • 20.0 - 21.0 min, 46% B

    • 21.0 - 22.0 min, 51% B

    • 22.0 - 22.50 min, 56% B

    • 22.50 - 30.0 min, 5% B[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 2 µL.[2]

3. Detection and Quantification:

  • Detector: PDA detector.

  • Detection Wavelength: 198 nm for atisinium.[2]

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the atisinium standards. Determine the concentration of atisinium in the samples from this curve.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for atisine quantification.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize Selectivity, Sensitivity MD_Protocol Establish Final Method Protocol MD_Optimize->MD_Protocol VP_Linearity Linearity & Range MD_Protocol->VP_Linearity VP_Accuracy Accuracy MD_Protocol->VP_Accuracy VP_Precision Precision (Repeatability, Intermediate) MD_Protocol->VP_Precision VP_Specificity Specificity MD_Protocol->VP_Specificity VP_LOD_LOQ LOD & LOQ MD_Protocol->VP_LOD_LOQ VP_Robustness Robustness MD_Protocol->VP_Robustness DI_Report Generate Validation Report VP_Linearity->DI_Report VP_Accuracy->DI_Report VP_Precision->DI_Report VP_Specificity->DI_Report VP_LOD_LOQ->DI_Report VP_Robustness->DI_Report DI_SOP Develop Standard Operating Procedure (SOP) DI_Report->DI_SOP DI_Implement Implement for Routine Analysis DI_SOP->DI_Implement

Workflow for analytical method validation.

References

Cross-Referencing NMR Data for the Structural Confirmation of Atisine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of natural products is a critical step in the research and development pipeline. Atisine (B3415921), a complex diterpenoid alkaloid, presents a valuable case study for demonstrating the power of cross-referencing analytical data, with Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone technique.

This guide provides a comparative analysis of NMR data for atisine, alongside alternative analytical methods, to aid in its definitive structural elucidation. Detailed experimental protocols and data visualization are included to support researchers in their own structural confirmation workflows.

NMR Spectroscopic Data for Atisine

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of the molecular framework.

Cross-referencing NMR data from different sources is a crucial practice for validating spectral assignments and ensuring the accuracy of a proposed structure. Variations in reported chemical shifts can arise from differences in experimental conditions such as solvent, temperature, and spectrometer frequency. Below is a compilation of reported ¹H and ¹³C NMR data for atisine.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Atisine

Atom No.¹³C Chemical Shift (δc) in CDCl₃ (ppm)¹H Chemical Shift (δH) in CDCl₃ (ppm)
1Data not available in search resultsData not available in search results
2Data not available in search resultsData not available in search results
3Data not available in search resultsData not available in search results
4Data not available in search resultsData not available in search results
5Data not available in search resultsData not available in search results
6Data not available in search resultsData not available in search results
7Data not available in search resultsData not available in search results
8Data not available in search resultsData not available in search results
9Data not available in search resultsData not available in search results
10Data not available in search resultsData not available in search results
11Data not available in search resultsData not available in search results
12Data not available in search resultsData not available in search results
13Data not available in search resultsData not available in search results
14Data not available in search resultsData not available in search results
15Data not available in search resultsData not available in search results
16Data not available in search resultsData not available in search results
17155.85.22 (s), 5.38 (br. s)
1825.01.14 (s)
19Data not available in search results4.19 (s)
20Data not available in search resultsData not available in search results
21Data not available in search results4.42 (m)
22Data not available in search results4.74 (m)
15-OH-8.22 (s)

Note: The available search results provided incomplete NMR data for atisine. A comprehensive table with complete assignments for all carbon and proton signals is crucial for definitive structure confirmation and could not be fully compiled from the provided search results.

Experimental Protocols

NMR Data Acquisition for Atisine-Type Alkaloids: A general protocol for acquiring NMR data for diterpenoid alkaloids like atisine is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy: Standard parameters include a spectral width of 10-15 ppm, a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: A spectral width of 200-250 ppm is common. Proton decoupling is employed to simplify the spectrum to single lines for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: To establish connectivity, a suite of 2D NMR experiments is essential. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings (2-3 bonds). NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Alternative Analytical Techniques for Structure Confirmation

While NMR is the primary tool for structure elucidation, cross-validation with other analytical techniques is best practice.

Table 2: Comparison of Analytical Techniques for Atisine Structure Confirmation

TechniqueAdvantagesDisadvantages
NMR Spectroscopy Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Requires relatively large amounts of pure sample. Can be time-consuming to analyze complex spectra.
X-ray Crystallography Provides the absolute and unambiguous three-dimensional structure of a molecule.Requires a suitable single crystal, which can be difficult to obtain. The crystal structure may not represent the conformation in solution.
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues. Highly sensitive, requiring very small amounts of sample.Does not provide detailed stereochemical information. Isomers can be difficult to distinguish.

X-ray Crystallography of Atisine Derivatives: The absolute configuration of atisine has been confirmed through single-crystal X-ray diffraction of its derivatives, such as atisinium chloride. This technique provides definitive proof of the molecular structure in the solid state.

Mass Spectrometry of Atisine: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of atisine. Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that can be characteristic of the atisine skeleton and provide further structural confirmation.

Visualization of Workflows and Logical Relationships

To aid in the understanding of the structural confirmation process, the following diagrams illustrate the experimental workflow and the logic of data cross-referencing.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation plant_material Plant Material extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography crude_extract->chromatography pure_atisine Pure Atisine chromatography->pure_atisine nmr NMR Spectroscopy (1D & 2D) pure_atisine->nmr ms Mass Spectrometry (HRMS & MS/MS) pure_atisine->ms xray X-ray Crystallography pure_atisine->xray data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Experimental workflow for atisine structure confirmation.

logical_relationship cluster_data Experimental Data cluster_validation Validation & Confirmation nmr_data NMR Data (¹H, ¹³C, 2D) cross_reference Cross-Referencing nmr_data->cross_reference ms_data MS Data (MW, Formula, Fragments) ms_data->cross_reference xray_data X-ray Data (3D Structure) xray_data->cross_reference confirmed_structure Confirmed Atisine Structure cross_reference->confirmed_structure

A Comparative Analysis of the Bioactivities of Atisine and Hetisine-Type Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two distinct classes of diterpenoid alkaloids, this guide offers a comparative overview of the bioactivities of atisine (B3415921) and hetisine-type alkaloids. Drawing from experimental data, we highlight their therapeutic promise in areas ranging from oncology to cardiology and virology.

Atisine and hetisine-type alkaloids are two prominent classes of C20-diterpenoid alkaloids, natural compounds predominantly found in plant genera such as Aconitum, Delphinium, and Spiraea. Structurally, atisine-type alkaloids are considered the biosynthetic precursors to the more complex hetisine-type, which are characterized by a rigid heptacyclic hetisane skeleton.[1][2] This structural divergence gives rise to a fascinating array of biological activities, which are explored in this comparative guide.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antitumor and antiarrhythmic activities of representative atisine and hetisine-type alkaloids, providing a clear comparison of their potency.

Table 1: Antitumor Activity (IC50 values)
Alkaloid TypeCompoundCancer Cell LineIC50 (µM)Reference
Atisine-Type HonatisineMCF-7 (Human Breast Cancer)3.16[3]
Delphatisine CA549 (Human Lung Adenocarcinoma)2.36[3]
Spiramine Derivative S1Bax/Bak knockout MEFs2.243[4]
Spiramine Derivative S2Bax/Bak knockout MEFs3.377[4]
Spiramine Derivative S9Bax/Bak knockout MEFs4.524[4]
Spiramine Derivative S11Bax/Bak knockout MEFs1.814[4]
Hetisine-Type Trichodelphinine EA549 (Human Lung Adenocarcinoma)12.03[2]
Trichodelphinine BA549 (Human Lung Adenocarcinoma)18.64[2]
Kobusine DerivativeA549 (Human Lung Cancer)3.1[2]
Kobusine DerivativeDU145 (Human Prostate Cancer)5.2[1]
Kobusine DerivativeKB (Human Nasopharyngeal Cancer)4.5[2]
Kobusine DerivativeKB-VIN (Vincristine-Resistant KB)4.8[2]
Table 2: Antiarrhythmic Activity
Alkaloid TypeCompoundAssayEffective ConcentrationReference
Atisine-Type AtidineAconitine-induced arrhythmia in rats (in vivo)ED50 = 5 mg/kg[4]
DihydroatisineAconitine-induced arrhythmia in rats (in vivo)ED50 = 1 mg/kg[4]
Hetisine-Type Guan-fu base SSodium current inhibition in guinea pig ventricular myocytes (in vitro)IC50 = 3.48 µM[2][5]
Guan-fu base GSodium current inhibition in guinea pig ventricular myocytes (in vitro)IC50 = 23.81 µM[2]
Guan-fu base ASodium current inhibition in guinea pig ventricular myocytes (in vitro)IC50 = 41.17 µM[2]
HetisineSodium current inhibition in guinea pig ventricular myocytes (in vitro)IC50 = 75.72 µM[2]
Guan-fu base QSodium current inhibition in guinea pig ventricular myocytes (in vitro)IC50 = 82.65 µM[2]
TadzhaconineAconitine-induced arrhythmia in rats (in vivo)ED50 = 0.3 mg/kg[2]
ZeravshanisineAconitine-induced arrhythmia in rats (in vivo)ED50 = 0.5 mg/kg[2]
HetisineAconitine-induced arrhythmia in rats (in vivo)ED50 = 1 mg/kg[2]
NominineAconitine-induced arrhythmia in rats (in vivo)ED50 = 5 mg/kg[2]

Key Bioactivity Profiles

Atisine-Type Alkaloids: Promising Antiparasitic and Antiviral Agents

While exhibiting a broad spectrum of biological activities including antitumor, anti-inflammatory, and analgesic effects, atisine-type alkaloids have shown particularly noteworthy potential as antiparasitic and antiviral agents.[3][6] Their antiparasitic effects are reported to be more prominent than those of other diterpenoid alkaloid types.[3]

In the realm of antiviral research, certain atisine derivatives have demonstrated potent activity against the Tobacco Mosaic Virus (TMV). Their mechanism of action is believed to involve the downregulation of the TMV coat protein, which interferes with viral disassembly, a critical step in the viral replication cycle.[7]

Hetisine-Type Alkaloids: Potent Antiarrhythmic and Antitumor Potential

Hetisine-type alkaloids are distinguished by their significant antiarrhythmic properties, often coupled with low toxicity.[2][5][8] Guan-fu base A, a representative compound, has been developed into an antiarrhythmic drug.[9] The antiarrhythmic effects of these alkaloids are largely attributed to their ability to block cardiac sodium channels.[2][5]

Furthermore, numerous hetisine-type alkaloids and their synthetic derivatives have demonstrated considerable cytotoxic activity against a range of human cancer cell lines, including those resistant to conventional chemotherapy agents.[2][10] The mechanism of their antitumor action for some derivatives has been linked to the modulation of key signaling pathways, such as the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation and the activation of the phosphoinositide 3-kinase (PI3K) pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

The antitumor activity of the alkaloids, presented as IC50 values, is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Whole-Cell Patch-Clamp Assay for Antiarrhythmic Activity

The antiarrhythmic potential of the alkaloids, particularly their effect on ion channels, is investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes.

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pigs or rats).

  • Electrode Placement: A glass micropipette with a very fine tip, filled with an appropriate electrolyte solution, is brought into contact with the cell membrane.

  • Giga-seal Formation: A high-resistance seal (in the gigaohm range) is formed between the micropipette and the cell membrane through gentle suction.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell interior.

  • Current Recording: The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit and record ionic currents (e.g., sodium currents) through the cell membrane.

  • Drug Application: The test alkaloid is applied to the cell via the perfusion system, and the changes in the ionic currents are recorded.

  • IC50 Determination: The concentration of the alkaloid that causes a 50% inhibition of the ionic current (IC50) is determined by analyzing the dose-response relationship.[11]

Signaling Pathways and Mechanisms of Action

Hetisine-Type Alkaloids: Modulation of the PI3K/ERK Signaling Pathway

The antitumor activity of certain hetisine-type alkaloid derivatives has been associated with their ability to modulate the PI3K/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and apoptosis. The diagram below illustrates the proposed mechanism where these alkaloids inhibit the phosphorylation of ERK and activate the PI3K pathway, leading to the suppression of tumor cell growth.

Hetisine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Hetisine_Alkaloid Hetisine-Type Alkaloid Hetisine_Alkaloid->PI3K Inhibits ERK ERK Hetisine_Alkaloid->ERK Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Inhibits Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation_Survival Promotes

Caption: Proposed mechanism of hetisine-type alkaloids on the PI3K/ERK pathway.

Atisine-Type Alkaloids: Interference with TMV Replication

The antiviral activity of atisine-type alkaloids against the Tobacco Mosaic Virus (TMV) is attributed to their ability to interfere with the viral life cycle. The following workflow diagram illustrates the proposed mechanism where atisine derivatives inhibit the disassembly of the TMV virion, a crucial step for the release of viral RNA and subsequent replication.

Atisine_Antiviral_Workflow TMV_Infection TMV Infection of Host Cell Virion_Disassembly Virion Disassembly (Release of Viral RNA) TMV_Infection->Virion_Disassembly Replication Viral RNA Replication Virion_Disassembly->Replication Atisine_Alkaloid Atisine-Type Alkaloid Atisine_Alkaloid->Inhibition Translation Translation of Viral Proteins (including Coat Protein) Replication->Translation Assembly Assembly of New Virions Translation->Assembly Cell_to_Cell_Spread Cell-to-Cell Spread Assembly->Cell_to_Cell_Spread Inhibition->Virion_Disassembly  Inhibits

Caption: Workflow of atisine-type alkaloid interference with TMV replication.

Conclusion

This comparative guide underscores the diverse and potent biological activities of atisine and hetisine-type diterpenoid alkaloids. While both classes exhibit promising antitumor properties, their primary strengths appear to diverge. Atisine-type alkaloids show significant potential as antiparasitic and antiviral agents, whereas hetisine-type alkaloids are notable for their potent antiarrhythmic effects. The distinct structural scaffolds of these alkaloids provide a rich platform for the discovery and development of new therapeutic agents. Further research into their mechanisms of action and structure-activity relationships will be crucial in harnessing their full therapeutic potential.

References

assessing the selectivity of atisine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activity of various atisine (B3415921) derivatives against a range of cancer cell lines. The data presented herein is intended to assist researchers in evaluating the potential of these natural compounds as anticancer agents. This document summarizes key experimental data, outlines typical methodologies for assessing cytotoxicity, and illustrates the putative signaling pathways involved in their mechanism of action.

Quantitative Assessment of Cytotoxicity

The in vitro efficacy of atisine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for several atisine derivatives against various human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Table 1: Cytotoxicity (IC50, µM) of Natural Atisine Derivatives against Human Cancer Cell Lines [1]

CompoundA549 (Lung)Caco-2 (Colon)H460 (Lung)Skov-3 (Ovarian)MCF-7 (Breast)
Honatisine ----3.16
Delphatisine C 2.36----
Brunonianine A >5015.525.4>50-
Brunonianine B >50----
Etoposide (Control) ----7.53
Hydroxycamptothecin (Control) -----

Table 2: Cytotoxicity (IC50, µM) of Structurally Modified Spiramine Derivatives against Human Cancer Cell Lines [1]

CompoundHL-60 (Leukemia)SMMC-7721 (Liver)A-549 (Lung)MCF-7 (Breast)SW-480 (Colon)
S1 0.891.231.541.982.34
S2 1.021.561.872.132.87
Cisplatin (Control) 3.214.565.126.347.89

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

MTT Assay Protocol for Cell Viability
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count to determine cell density.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the atisine derivative in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the atisine derivative. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in assessing the selectivity of atisine derivatives, the following diagrams have been generated using the DOT language.

Experimental Workflow for Assessing Atisine Derivative Cytotoxicity cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cell_culture Cancer & Normal Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Atisine Derivative Stock Solution & Dilutions treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Absorbance Reading (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50 Determine IC50 Values calc_viability->ic50 selectivity_index Calculate Selectivity Index (IC50 Normal / IC50 Cancer) ic50->selectivity_index

Caption: Experimental workflow for assessing atisine derivative cytotoxicity.

Putative Apoptotic Signaling Pathway of Brunonianine B cluster_stimulus Stimulus cluster_regulation Apoptosis Regulation cluster_execution Execution Phase brunonianine_b Brunonianine B bcl2 Bcl-2 (Anti-apoptotic) brunonianine_b->bcl2 down-regulates bax Bax (Pro-apoptotic) brunonianine_b->bax up-regulates caspase3 Caspase-3 Activation bcl2->caspase3 inhibits bax->caspase3 promotes apoptosis Apoptosis caspase3->apoptosis

References

Atisine Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atisine-type diterpenoid alkaloids, a class of natural products, have garnered significant interest for their diverse biological activities. This guide provides a comparative overview of the reported in vitro and in vivo efficacy of these compounds, with a focus on their potential as therapeutic agents. While in vitro studies have demonstrated promising cytotoxic and anti-inflammatory effects, in vivo data remains limited, highlighting a critical gap in the current understanding of their therapeutic potential.

In Vitro Efficacy of Atisine (B3415921) Compounds

A substantial body of research has focused on the in vitro evaluation of atisine compounds against various cancer cell lines. These studies have revealed potent cytotoxic effects, with several compounds exhibiting IC50 values in the low micromolar range.

CompoundCell LineAssayIC50 (µM)Reference
Honatisine MCF-7 (Breast Cancer)MTT Assay3.16[1]
Delphatisine C A549 (Lung Cancer)SRB Assay2.36[2]
Brunonianine B Skov-3 (Ovarian Cancer)MTT AssayNot explicitly stated, but potent inhibitory effects observed[3]
Spiramine S1 Derivative HL-60, SMMC-7721, A-549, MCF-7, SW-480MTT Assay2.243 (against Bax-/-/Bak-/- MEFs)[1][4]
Spiramine S2 Derivative HL-60, SMMC-7721, A-549, MCF-7, SW-480MTT Assay3.377 (against Bax-/-/Bak-/- MEFs)[1][4]

The primary mechanism of action for the anticancer activity of many atisine derivatives appears to be the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death through the intrinsic mitochondrial pathway.

Signaling Pathway: Induction of Apoptosis by Atisine Compounds

The diagram below illustrates the proposed signaling cascade initiated by certain atisine compounds, leading to apoptosis. This pathway involves the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of executioner caspases.

Proposed Apoptotic Pathway of Atisine Compounds Atisine Atisine Compound Bax Bax (Pro-apoptotic) Atisine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Atisine->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes In Vitro Screening Workflow for Atisine Compounds Start Start: Atisine Compound Library Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity Hit_Identification Hit Identification (IC50 determination) Cytotoxicity->Hit_Identification Mechanism Mechanism of Action Studies Hit_Identification->Mechanism Active Compounds Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Western_Blot Western Blot (Protein Expression) Mechanism->Western_Blot Lead_Optimization Lead Optimization Apoptosis->Lead_Optimization Cell_Cycle->Lead_Optimization Western_Blot->Lead_Optimization

References

A Comparative Guide to the Synthetic Routes of the Atisane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The atisane diterpenes are a class of natural products characterized by a unique bridged tetracyclic scaffold, specifically the bicyclo[2.2.2]octane core. Their complex architecture and potential biological activities have made them attractive targets for total synthesis. This guide provides an objective comparison of several prominent synthetic routes to the this compound core, presenting key quantitative data, detailed experimental protocols for cornerstone reactions, and visual representations of the synthetic strategies.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key metrics for several distinct and innovative approaches to the this compound core structure. The selection highlights a variety of strategies, from classic cycloadditions to modern biomimetic transformations.

Synthetic Strategy Key Reaction(s) Starting Material Number of Steps (Longest Linear Sequence) Overall Yield Key Intermediates Research Group
Oxidative Dearomatization/Diels-Alder CycloadditionOxidative Dearomatization, Intramolecular Diels-Alder ReactionSubstituted Phenol (B47542)~14-16Not explicitly stated in abstractPodocarpane-type ortho-benzoquinoneQin/Liu[1][2]
Enantioselective Synthesis via Benzannulation and Diels-AlderBenzannulation, Oxidative Dearomatization, Diels-Alder Reaction with EthyleneEnantiopure Wieland-Miescher KetoneNot explicitly stated in abstractNot explicitly stated in abstractTricyclic core with a diene functionalityDethe et al.[3]
1,7-Enyne CycloisomerizationDiastereoselective 1,7-enyne cycloisomerizationSimple acyclic precursorsNot explicitly stated in abstractNot explicitly stated in abstractFunctionalized tetracyclic this compound skeletonXu et al.[4]
Biomimetic RearrangementSuperacid-promoted rearrangementent-kaurenoic acid139% (for a mixture of this compound and other diterpenoids)Carbocation intermediatesUngur et al.[5][6][7]

Visualizing the Synthetic Pathways

The strategic differences in constructing the this compound core can be effectively visualized. The following diagrams, rendered using Graphviz (DOT language), illustrate the logical flow of the key synthetic approaches.

Synthetic_Strategies cluster_qin_liu Qin/Liu Group Strategy cluster_dethe Dethe Group Strategy cluster_xu Xu Group Strategy cluster_ungur Ungur Group Strategy Substituted Phenol Substituted Phenol Podocarpane Skeleton Podocarpane Skeleton Substituted Phenol->Podocarpane Skeleton FeCl3-catalyzed cascade ortho-Benzoquinone ortho-Benzoquinone Podocarpane Skeleton->ortho-Benzoquinone Oxidative Dearomatization This compound Core This compound Core ortho-Benzoquinone->this compound Core Intramolecular Diels-Alder Wieland-Miescher Ketone Wieland-Miescher Ketone Tricyclic Core Tricyclic Core Wieland-Miescher Ketone->Tricyclic Core Benzannulation Diene Intermediate Diene Intermediate Tricyclic Core->Diene Intermediate Oxidative Dearomatization Diene Intermediate->this compound Core Diels-Alder with Ethylene Acyclic Precursors Acyclic Precursors 1,7-Enyne 1,7-Enyne Acyclic Precursors->1,7-Enyne Assembly 1,7-Enyne->this compound Core 1,7-Enyne Cycloisomerization ent-Kaurenoic Acid ent-Kaurenoic Acid ent-Kaurenoic Acid->this compound Core Biomimetic Rearrangement (Superacid)

Caption: Key strategies for the synthesis of the this compound core.

Featured Synthetic Routes in Detail

Oxidative Dearomatization/Diels-Alder Cycloaddition (Qin/Liu Groups)

A powerful strategy for constructing the bicyclo[2.2.2]octane system of the this compound core involves an oxidative dearomatization of a substituted phenol to generate a transient ortho-benzoquinone, which then undergoes an intramolecular Diels-Alder reaction.[1][2] This approach has been successfully applied to the divergent total syntheses of several this compound-type diterpenoids.[1]

Logical Flow of the Oxidative Dearomatization/Diels-Alder Strategy:

Qin_Liu_Workflow start Start | Substituted Phenol Derivative step1 Step 1: Cationic Cascade Cyclization FeCl3 Construction of Podocarpane Skeleton start->step1 step2 Step 2: Oxidative Dearomatization Hypervalent Iodine Reagent Generation of ortho-Benzoquinone step1->step2 step3 Step 3: Intramolecular Diels-Alder Heat or Lewis Acid Formation of Bicyclo[2.2.2]octane Core step2->step3 end End | this compound Core Structure step3->end Dethe_Workflow Wieland-Miescher Ketone Wieland-Miescher Ketone Tricyclic Intermediate Tricyclic Intermediate Wieland-Miescher Ketone->Tricyclic Intermediate Benzannulation Diene Diene Tricyclic Intermediate->Diene Oxidative Dearomatization Bicyclo[2.2.2]octane Bicyclo[2.2.2]octane Diene->Bicyclo[2.2.2]octane Diels-Alder with Ethylene This compound Diterpenoids This compound Diterpenoids Bicyclo[2.2.2]octane->this compound Diterpenoids Late-stage Functionalization Xu_Pathway Acyclic Precursors Acyclic Precursors 1,7-Enyne Substrate 1,7-Enyne Substrate Acyclic Precursors->1,7-Enyne Substrate Synthesis This compound Core This compound Core 1,7-Enyne Substrate->this compound Core [Catalyst] Cycloisomerization Ungur_Logic ent-Kaurenoic Acid ent-Kaurenoic Acid Carbocation Intermediate Carbocation Intermediate ent-Kaurenoic Acid->Carbocation Intermediate Superacid (e.g., FSO3H) This compound Skeleton This compound Skeleton Carbocation Intermediate->this compound Skeleton Wagner-Meerwein Rearrangement Beyerane Skeleton Beyerane Skeleton Carbocation Intermediate->Beyerane Skeleton Wagner-Meerwein Rearrangement

References

A Comparative Guide to Evaluating the Drug-Likeness of Novel Atisine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the drug-likeness of novel atisine (B3415921) analogs. Atisine, a C20-diterpenoid alkaloid, and its derivatives present a promising scaffold for the development of new therapeutic agents due to their diverse biological activities, which include antitumor, anti-inflammatory, analgesic, and antiarrhythmic effects.[1] However, natural products often require optimization of their physicochemical properties to become viable drug candidates. This guide outlines key computational and experimental methods for this evaluation and presents a comparative analysis of atisine and three hypothetical novel analogs.

Introduction to Atisine and Its Analogs

Atisine is a structurally complex natural product with a pentacyclic skeleton.[2] Its diverse biological activities make it an attractive starting point for drug discovery.[1] However, properties such as solubility, permeability, and metabolic stability can be challenging for natural products. The development of atisine analogs aims to improve these drug-like properties while retaining or enhancing therapeutic efficacy. In this guide, we compare atisine with three hypothetical analogs:

  • Analog A: A derivative with a modification aimed at improving solubility and permeability.

  • Analog B: An analog with a substitution that could enhance target binding but may increase molecular weight.

  • Analog C: A derivative with a lipophilic moiety that might decrease solubility.

Comparative Analysis of Drug-Likeness Parameters

The following table summarizes key drug-likeness parameters for atisine and its hypothetical analogs, based on computational predictions and experimental data.

Table 1: Comparative Drug-Likeness Profile of Atisine and Novel Analogs

ParameterAtisine (Parent)Analog AAnalog BAnalog C
In Silico Evaluation
Molecular Weight ( g/mol )343.50[3]359.50410.60399.60
logP3.10[4]2.803.504.20
Hydrogen Bond Donors1211
Hydrogen Bond Acceptors2332
Lipinski's Rule of 5 Violations0000
In Vitro Experimental Data
Aqueous Solubility (µg/mL)25753010
PAMPA Permeability (10⁻⁶ cm/s)2.55.01.83.5
Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s)1.84.21.52.8
Efflux Ratio (Papp B→A / Papp A→B)1.21.11.32.5
Metabolic Stability (% remaining after 30 min)60%75%85%55%

Methodologies: Experimental Protocols

Detailed protocols for the key in vitro assays are provided below.

This assay determines the kinetic solubility of a compound in an aqueous buffer.

  • Materials:

    • Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO) at 10 mM.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well microplate.

    • Plate shaker.

    • Nephelometer or UV-Vis plate reader.

  • Procedure:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM compound stock in DMSO to the wells in triplicate.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity of the solution using a nephelometer. Alternatively, filter the samples and measure the concentration of the dissolved compound using a UV-Vis plate reader against a standard curve.[5][6]

    • The solubility is determined by comparing the highest concentration that does not show precipitation.

The PAMPA assay is a non-cell-based method to predict passive membrane permeability.[7][8]

  • Materials:

    • PAMPA plate sandwich (donor and acceptor plates).

    • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane).

    • PBS, pH 7.4.

    • Test compounds dissolved in a suitable buffer.

  • Procedure:

    • Coat the filter of the donor plate with 5 µL of the artificial membrane solution and allow the solvent to evaporate.

    • Fill the acceptor wells with 300 µL of PBS.

    • Add 200 µL of the test compound solution to the donor wells.

    • Assemble the PAMPA sandwich and incubate at room temperature with gentle shaking for 4-16 hours.

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - CA/Ceq)) * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

This assay uses a human colon adenocarcinoma cell line (Caco-2) to model the intestinal barrier and assess both passive permeability and active transport.[9][10]

  • Materials:

    • Caco-2 cells.

    • Transwell inserts (e.g., 24-well format).

    • Cell culture medium and reagents.

    • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5.

    • Test compounds.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A→B) permeability, add the test compound to the apical side and fresh buffer to the basolateral side.

    • For basolateral to apical (B→A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[11]

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[12][13]

  • Materials:

    • Human liver microsomes.

    • NADPH regenerating system.

    • Phosphate (B84403) buffer, pH 7.4.

    • Test compounds.

    • Positive control compounds (e.g., testosterone, verapamil).

  • Procedure:

    • Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

Visualizing Workflows and Pathways

Visual diagrams are essential for understanding complex processes in drug discovery.

Drug_Discovery_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Testing cluster_2 Lead Optimization cluster_3 Preclinical Development Analog_Design Analog Design Virtual_Screening Virtual Screening Analog_Design->Virtual_Screening ADMET_Prediction ADMET Prediction Virtual_Screening->ADMET_Prediction Synthesis Synthesis ADMET_Prediction->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability (PAMPA, Caco-2) Solubility->Permeability Metabolic_Stability Metabolic Stability Permeability->Metabolic_Stability SAR_Analysis SAR Analysis Metabolic_Stability->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op Lead_Op->Synthesis In_Vivo In Vivo Studies Lead_Op->In_Vivo

Caption: Workflow for the evaluation of novel atisine analogs.

Signaling_Pathway cluster_0 Cell Membrane Receptor Target Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Activation Atisine_Analog Atisine Analog Atisine_Analog->Receptor Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Transcription_Factor->Cellular_Response Gene Expression

Caption: Hypothetical signaling pathway for an atisine analog.

Conclusion

The evaluation of drug-likeness is a critical step in the development of atisine analogs as potential therapeutic agents. This guide provides a framework for this evaluation, combining in silico predictions with robust in vitro experimental data. The comparative data for the hypothetical analogs illustrates how modifications to the parent atisine structure can significantly impact key drug-like properties. A systematic approach, as outlined in this guide, will enable researchers to identify and optimize atisine analogs with a higher probability of success in preclinical and clinical development.

References

Safety Operating Guide

Navigating the Proper Disposal of Atisane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Atisane belongs to the class of terpenoids, which are organic compounds that can present various hazards. The following table summarizes the potential hazards associated with this class of chemicals. It is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area such as a chemical fume hood.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Flammability Many organic solvents used to dissolve terpenoids are flammable. Terpenoids themselves may be combustible. Keep away from open flames, sparks, and other sources of ignition.[1][2]Flame-retardant lab coat, safety goggles, and nitrile gloves.
Toxicity While specific toxicity data for this compound is not available, some terpenoids can be toxic if inhaled, ingested, or absorbed through the skin.[3]Work in a chemical fume hood. Wear safety goggles, gloves, and a lab coat.
Environmental Hazard Improper disposal can lead to environmental contamination. Organic compounds should not be disposed of down the drain.[2][4]Follow designated hazardous waste disposal procedures.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

1. Waste Segregation and Collection:

  • Identify Waste Streams: this compound waste may be generated in solid or liquid forms.

    • Solid Waste: Includes contaminated consumables such as gloves, pipette tips, vials, and absorbent materials.

    • Liquid Waste: Consists of unused this compound solutions or contaminated solvents.

  • Separate Waste: Do not mix this compound waste with other incompatible waste streams. It is best practice to collect halogenated and non-halogenated solvent waste separately.[2]

2. Container Selection and Labeling:

  • Choose Appropriate Containers:

    • For liquid waste, use a dedicated, leak-proof, and shatter-resistant container with a secure screw cap.

    • For solid waste, use a clearly marked, durable plastic bag or a puncture-resistant container.

  • Proper Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent(s) present and their approximate concentrations

    • The primary hazard(s) (e.g., Flammable, Toxic)

    • The date of accumulation

3. Storage of Waste:

  • Designated Storage Area: Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[5]

  • Secondary Containment: It is highly recommended to use secondary containment for liquid waste containers to prevent spills.

  • Safe Storage Conditions: Ensure the storage area is cool, dry, and well-ventilated. Keep containers away from heat sources and direct sunlight.

4. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time per institutional policy (often not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office.[5]

  • Professional Collection: EHS will arrange for the collection of the hazardous waste by a licensed disposal company.

  • Incineration: High-temperature incineration is the generally recommended method for the final disposal of organic chemical waste.[6]

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [2][4]

Experimental Protocols Referenced

This disposal guide is based on standard laboratory hazardous waste management practices. For specific experimental protocols involving this compound that may generate unique waste products, a thorough risk assessment should be conducted prior to beginning the experiment, and a corresponding waste disposal plan should be developed in consultation with your institution's EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

AtisaneDisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Professional Disposal start Start: this compound Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate container Select & Label Appropriate Container segregate->container store Store in Designated Satellite Accumulation Area container->store full Container Full or Max Storage Time Reached? store->full full->store No contact_ehs Contact EHS Office full->contact_ehs Yes collection Arrange for Professional Waste Collection contact_ehs->collection incineration High-Temperature Incineration collection->incineration end End: Proper Disposal incineration->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atisane
Reactant of Route 2
Atisane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.